Product packaging for Bis(2-nitrophenyl) disulfide(Cat. No.:CAS No. 1155-00-6)

Bis(2-nitrophenyl) disulfide

Cat. No.: B044180
CAS No.: 1155-00-6
M. Wt: 308.3 g/mol
InChI Key: NXCKJENHTITELM-UHFFFAOYSA-N
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Description

Bis(2-nitrophenyl) disulfide is a versatile and highly useful chemical reagent primarily employed in the study of thiol chemistry and cysteine modification in proteins and peptides. Its core research value lies in its role as a disulfide exchange reagent, facilitating the specific and reversible modification of cysteine thiol groups. This compound acts by reacting with free thiols (R-SH), forming a mixed disulfide with the target molecule and releasing 2-nitrothiophenol, a yellow-colored byproduct that can be monitored spectrophotometrically. This mechanism makes it an invaluable tool for quantifying thiol groups, mapping solvent-accessible cysteine residues in proteins, and temporarily protecting thiols during synthetic procedures. Furthermore, its application extends to the activation of thiols for subsequent conjugation reactions and in the study of redox biology, where it can be used to probe the role of disulfide bonds in protein folding, stability, and function. Researchers utilize this compound in biochemical assays, proteomics, and bioconjugation, making it a fundamental compound for advancing our understanding of protein structure and dynamics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O4S2 B044180 Bis(2-nitrophenyl) disulfide CAS No. 1155-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCKJENHTITELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061572
Record name Disulfide, bis(2-nitrophenyl)
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Molecular Weight

308.3 g/mol
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CAS No.

1155-00-6
Record name Bis(2-nitrophenyl) disulfide
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-nitrophenyl) disulfide, a symmetrical aromatic disulfide, is a significant compound in organic synthesis and holds potential for various applications, including in materials science and as a precursor for pharmacologically active molecules. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity. The information is presented to support its use in research and development, particularly within the pharmaceutical and chemical industries. Quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized to enhance understanding.

Core Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1] Its key physical and chemical identifiers and properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₈N₂O₄S₂[2][3]
Molecular Weight 308.33 g/mol [2]
CAS Number 1155-00-6[2]
Appearance Light yellow to brown/green powder/crystals[2][4]
Melting Point 194-197 °C[5]
Solubility Sparingly soluble in acetic acid, acetone, and ethanol. Insoluble in diethyl ether and water.[6]
Stability Stable under recommended storage conditions.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its functional groups. Key expected absorption bands are detailed in the following table.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3000C-H StretchAromatic (Ar-H)Medium to Weak
1600-1585C=C Stretch (in-ring)Aromatic RingMedium
1530-1500Asymmetric NO₂ StretchNitroStrong
1500-1400C=C Stretch (in-ring)Aromatic RingMedium
1350-1330Symmetric NO₂ StretchNitroStrong
550-500S-S StretchDisulfideWeak

Note: The NIST WebBook indicates the availability of an IR spectrum for this compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the ortho-substitution pattern of the benzene rings. The exact chemical shifts and coupling constants would be dependent on the solvent used (e.g., CDCl₃ or DMSO-d₆).[7][8]

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the aromatic rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the disulfide bridge.[7]

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocols

Synthesis of this compound

A well-established method for the synthesis of this compound involves the reaction of o-chloronitrobenzene with sodium disulfide.[2][10]

Materials:

  • o-Chloronitrobenzene

  • Crystalline sodium sulfide (Na₂S·9H₂O)

  • Sulfur

  • 95% Ethanol

  • Water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve crystalline sodium sulfide (1.5 moles) in 95% ethanol by heating on a steam bath.[10]

  • To the dissolved sodium sulfide, add finely ground sulfur (1.5 gram-atoms) and continue heating until the sulfur has completely dissolved, forming a brownish-red solution of sodium disulfide.[2]

  • In a separate larger flask, prepare a solution of o-chloronitrobenzene (2 moles) in 95% ethanol.[2]

  • Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution. The initial addition should be slow due to the exothermic nature of the reaction.[2]

  • Once the addition is complete, heat the mixture on a steam bath, gently at first, and then at full heat for two hours.[2]

  • After cooling, filter the reaction mixture by suction to collect the solid product, which is a mixture of the disulfide and sodium chloride.[2]

  • Transfer the solid to a beaker and stir thoroughly with water to dissolve the sodium chloride.[2]

  • Filter the mixture again by suction to isolate the purified crystalline residue.[2]

  • Wash the residue on the filter with 95% ethanol to remove any unreacted o-chloronitrobenzene.[2]

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Na2S Dissolve Na2S·9H2O in Ethanol S Add Sulfur to Na2S solution Na2S->S Mix Slowly add Na2S2 solution to o-CNB solution S->Mix oCNB Prepare o-Chloronitrobenzene in Ethanol oCNB->Mix Heat Heat on steam bath for 2 hours Mix->Heat Cool Cool reaction mixture Heat->Cool Filter1 Filter by suction Cool->Filter1 Wash_H2O Wash with water Filter1->Wash_H2O Filter2 Filter by suction Wash_H2O->Filter2 Wash_EtOH Wash with 95% ethanol Filter2->Wash_EtOH Product This compound Wash_EtOH->Product

Synthetic workflow for this compound.
Purification

The synthesized this compound can be further purified by recrystallization from glacial acetic acid or benzene to yield yellow needles.[11]

Procedure (Recrystallization):

  • Dissolve the crude this compound in a minimum amount of boiling glacial acetic acid or benzene.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Chemical Properties and Reactivity

Reduction

The disulfide bond in this compound is susceptible to reduction by various reducing agents. For instance, it can be reduced to the corresponding 2-aminothiophenol intermediate using sodium sulfite or sodium thiosulfate.[1] This reaction is a key step in the synthesis of benzothiazoles.[1]

Thiol-Disulfide Exchange

The disulfide bond can undergo thiol-disulfide exchange reactions. This process involves the nucleophilic attack of a thiolate on the disulfide bond, leading to the formation of a new disulfide and a new thiolate.[12][13] This reactivity is fundamental in many biological processes and can be exploited in dynamic covalent chemistry. The mechanism is generally considered to be an Sₙ2-type nucleophilic substitution.[14]

Use as a Synthetic Reagent

This compound is a versatile reagent in organic synthesis, most notably as a precursor for 2-alkyl-substituted benzothiazoles.[1] The synthesis involves the reduction of the disulfide and subsequent cyclization with an appropriate acid.[1]

Proposed Reaction Mechanism for Benzothiazole Synthesis:

  • Reduction: this compound is reduced to 2-aminothiophenol.[1]

  • SO₂ Generation: In the presence of an acid, a reducing agent like sodium sulfite generates sulfur dioxide.[1]

  • Acid Activation: The carboxylic acid is activated by the generated SO₂.[1]

  • Heterocyclization: The 2-aminothiophenol intermediate undergoes cyclization with the activated acid to form the benzothiazole ring.[1]

G Start This compound + Carboxylic Acid + Sodium Sulfite Reduction Reduction to 2-Aminothiophenol Start->Reduction SO2_Gen SO2 Generation Start->SO2_Gen Cyclization Heterocyclization Reduction->Cyclization Acid_Act Acid Activation SO2_Gen->Acid_Act Acid_Act->Cyclization Product 2-Alkyl-substituted Benzothiazole Cyclization->Product

Proposed mechanism for benzothiazole synthesis.

Applications in Drug Development and Research

While direct applications of this compound as a therapeutic agent are not extensively documented, its structural motifs and reactivity are relevant to drug development.

  • Precursor for Biologically Active Molecules: As demonstrated, it is a key precursor for benzothiazoles, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[1]

  • Potential for Enzyme Inhibition: The electrophilic nature of the disulfide bond suggests it could react with nucleophilic residues (like cysteine) in the active sites of enzymes, leading to inhibition.[11] This mechanism is a common strategy in drug design.

  • Research Chemical: It is used as a carrier in PVC membrane electrodes for the sensing of zinc ions.

A hypothetical mechanism of action for the related "Bis(2-nitrophenyl) sulfite" suggests that it may act as a pro-drug, with the nitro groups being enzymatically reduced to generate reactive intermediates that can lead to the formation of covalent adducts with macromolecules or the production of reactive oxygen species.[11] Similar bioactivation pathways could be relevant for this compound, warranting further investigation.

G cluster_activation Hypothetical Bioactivation cluster_effects Downstream Cellular Effects Compound This compound Nitroreductase Nitroreductase (Enzymatic Reduction) Compound->Nitroreductase Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Intermediates ROS Reactive Oxygen Species (ROS) Production Intermediates->ROS Adducts Covalent Adduct Formation (Proteins, DNA) Intermediates->Adducts Stress Oxidative Stress ROS->Stress Disruption Disruption of Cellular Function Adducts->Disruption

Hypothetical signaling pathway for bioactivation.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly closed container in a dry and well-ventilated place.[1]

Conclusion

This compound is a valuable compound with well-defined physical properties and established synthetic utility. Its reactivity, particularly the susceptibility of the disulfide bond to reduction and nucleophilic attack, makes it a versatile building block in organic chemistry. While its direct role in drug development is still an emerging area, its function as a precursor to bioactive molecules and its potential for enzyme interaction highlight its importance for further research in medicinal chemistry and materials science. This guide provides a foundational resource for scientists and researchers working with this compound.

References

An In-depth Technical Guide to Bis(2-nitrophenyl) disulfide: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-nitrophenyl) disulfide, a symmetrical aromatic disulfide, is a versatile chemical intermediate with growing interest in various scientific fields, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and explores its current and potential applications, particularly within the realm of drug development. This document aims to be a valuable resource for researchers and professionals by consolidating key data, outlining practical methodologies, and illustrating relevant chemical pathways and workflows.

Core Properties and Data

This compound, also known by its CAS number 1155-00-6, is a stable, crystalline solid at room temperature.[1] Its core physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 1155-00-6[1][2][3]
Molecular Formula C₁₂H₈N₂O₄S₂[1][2][4]
IUPAC Name 1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene[2][5]
Synonyms 2,2'-Dinitrodiphenyl disulfide, o,o'-Dinitrodiphenyl disulfide, 2-Nitrophenyl disulfide[1][6]
InChI InChI=1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H[2][4][5]
SMILES C1=CC=C(C(=C1)--INVALID-LINK--[O-])SSC2=CC=CC=C2--INVALID-LINK--[O-][4]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 308.33 g/mol [1]
Appearance Yellow to green powder/crystals[1][3]
Melting Point 194-197 °C
Solubility Sparingly soluble in acetic acid, acetone, benzene, and ethanol. Insoluble in water and diethyl ether.[7]
XLogP3 3.4[2]
Table 3: Spectral Data
SpectroscopyData Reference
¹H NMR Available on PubChem[2][5]
¹³C NMR Available on PubChem[2][5]
Mass Spectrum Available on PubChem and NIST WebBook[2][6]
IR Spectrum Available on PubChem and NIST WebBook[2][6]

Molecular Structure

The molecular structure of this compound consists of two 2-nitrophenyl groups linked by a disulfide bond.

Chemical structure of this compound

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-chloronitrobenzene with sodium disulfide.

Materials:

  • o-Chloronitrobenzene

  • Crystalline sodium sulfide (Na₂S·9H₂O)

  • Sulfur

  • 95% Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve crystalline sodium sulfide in 95% ethanol by heating on a steam bath.

  • To the dissolved sodium sulfide, add finely ground sulfur and continue heating until the sulfur has completely dissolved, forming a brownish-red solution of sodium disulfide.

  • In a separate flask, prepare a solution of o-chloronitrobenzene in 95% ethanol.

  • Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution. The reaction is exothermic and should be controlled.

  • Once the addition is complete, heat the mixture on a steam bath for approximately two hours.

  • After cooling, filter the reaction mixture by suction to collect the solid product.

  • The crude product, a mixture of the disulfide and sodium chloride, is then purified by washing with water to remove the salt, followed by a wash with ethanol to remove any unreacted o-chloronitrobenzene.

Synthesis_Workflow cluster_prep Preparation of Sodium Disulfide cluster_reaction Main Reaction cluster_purification Purification Na2S Sodium Sulfide (Na₂S·9H₂O) Na2S2_sol Sodium Disulfide Solution Na2S->Na2S2_sol dissolve in EtOH & heat S Sulfur (S) S->Na2S2_sol add and heat EtOH 95% Ethanol EtOH->Na2S2_sol reaction_mix Reaction Mixture Na2S2_sol->reaction_mix slow addition o_chloro o-Chloronitrobenzene in EtOH o_chloro->reaction_mix crude_product Crude Product reaction_mix->crude_product heat 2h, cool filtration1 Suction Filtration crude_product->filtration1 washing Washing filtration1->washing wash with H₂O & EtOH final_product Pure this compound washing->final_product Benzothiazole_Synthesis start This compound reduction Reductive Cleavage (Sodium Sulfite, Acetic Acid) start->reduction intermediate 2-Aminothiophenol Intermediate reduction->intermediate cyclization Cyclization with Carboxylic Acid intermediate->cyclization product 2-Substituted Benzothiazole cyclization->product ADC_Concept cluster_extracellular Extracellular Environment (Bloodstream) cluster_intracellular Intracellular Environment (Reducing) ADC Antibody-Drug Conjugate (Stable Disulfide Linker) TargetCell Target Cell (e.g., Cancer Cell) ADC->TargetCell Binding to Antigen Internalization Internalization ADC->Internalization Cleavage Disulfide Linker Cleavage (e.g., by Glutathione) Internalization->Cleavage DrugRelease Active Drug Release Cleavage->DrugRelease CellDeath Cell Death DrugRelease->CellDeath

References

Spectroscopic Profile of Bis(2-nitrophenyl) disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Bis(2-nitrophenyl) disulfide (also known as 2,2'-dinitrodiphenyl disulfide). Due to the fragmented nature of publicly available data, this document consolidates known spectral information and provides detailed, generalized experimental protocols for obtaining high-quality spectroscopic data for this compound.

Data Presentation

While a complete set of publicly available, tabulated experimental data is limited, the following tables summarize the expected and reported spectroscopic characteristics for this compound and its isomers. This information is collated from various spectral databases and publications.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Nucleus This compound (Expected) Bis(3-nitrophenyl) disulfide (Reported in CDCl₃) Assignment
¹H NMRδ 7.0 - 8.5 ppm (multiplets)δ 8.36 (s), 8.10 (d), 7.80 (d), 7.54 (t)Aromatic Protons
¹³C NMRδ 120 - 150 ppmNot explicitly foundAromatic Carbons

Note: The complex splitting patterns in the ¹H NMR spectrum of the ortho-substituted isomer are expected due to the close proximity and through-space coupling of the protons on the aromatic rings.

Table 2: Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is characterized by the vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
~3100 - 3000MediumAromatic C-H stretch
~1600 - 1585Medium-StrongAromatic C=C stretch
~1530 - 1500StrongAsymmetric NO₂ stretch
~1350 - 1330StrongSymmetric NO₂ stretch
~540Weak-MediumS-S disulfide stretch
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Explicit UV-Vis absorption maxima for this compound are not consistently reported. However, data for the para-isomer, Bis(4-nitrophenyl) disulfide, and general knowledge of aromatic nitro compounds suggest the following.

Compound λ_max (nm) Solvent Assignment
This compound (Expected)~250-270 and ~330-350Common organic solvents (e.g., Ethanol, Acetonitrile)π → π* and n → π* transitions
Bis(4-nitrophenyl) disulfide (Reported)~330Ethanoln → π* transition of the nitro group conjugated with the aromatic ring

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound, a solid aromatic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (300-600 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • For ¹H NMR:

      • Acquire a standard single-pulse spectrum.

      • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • Set a relaxation delay of 1-2 seconds.

    • For ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Set the spectral width to cover the aromatic and other expected carbon signals (e.g., 0-160 ppm).

      • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

      • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle (agate)

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

    • The mixture should be ground to a fine, homogeneous powder.

    • Transfer the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials:

  • This compound sample

  • UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent.

    • From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a second quartz cuvette with the dilute sample solution.

    • Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of the spectrophotometer.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Pure Compound NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Prepare KBr Pellet or Nujol Mull Compound->IR_Sample UV_Sample Prepare Dilute Solution Compound->UV_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec UV_Spec UV-Vis Spectrophotometer UV_Sample->UV_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data UV_Data UV-Vis Spectrum (λ_max, Molar Absorptivity) UV_Spec->UV_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Bis(2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-nitrophenyl) disulfide is an important intermediate in organic synthesis. The solid-state structure of this compound is critical for its handling, reactivity, and potential applications in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the known crystal structure of this compound. While polymorphism is a common phenomenon in organic molecules, influencing their physicochemical properties, documented evidence of polymorphic forms for this compound remains elusive in the current scientific literature. This guide details the crystallographic data for the known form, outlines experimental protocols for crystallization and characterization, and discusses the theoretical potential for polymorphism.

Introduction

This compound, with the chemical formula C₁₂H₈N₂O₄S₂, is a symmetrical aromatic disulfide. The presence of nitro groups in the ortho positions of the phenyl rings significantly influences its electronic properties and molecular conformation. In the solid state, the arrangement of molecules in a crystal lattice dictates macroscopic properties such as melting point, solubility, and stability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical consideration in drug development and materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. This guide delves into the known crystal structure of this compound and explores the potential for polymorphic variations.

Known Crystal Structure of this compound

To date, one crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 153345. The crystallographic data for this structure provides valuable insights into the molecular conformation and intermolecular interactions.

Crystallographic Data

The crystallographic data for the known form of this compound is summarized in the table below.

Crystallographic Parameter Value
CCDC Deposition Number 153345
Chemical Formula C₁₂H₈N₂O₄S₂
Formula Weight 308.33
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.254(2)
b (Å) 10.589(2)
c (Å) 14.885(3)
α (°) 90
β (°) 97.43(3)
γ (°) 90
Volume (ų) 1290.5(5)
Z 4
Calculated Density (g/cm³) 1.587
Temperature (K) 293

Data obtained from CCDC entry 153345.

Polymorphism in this compound

Despite the prevalence of polymorphism in organic compounds, particularly those with functional groups capable of various intermolecular interactions like nitro groups, there is currently no direct experimental evidence of polymorphic forms of this compound reported in the peer-reviewed literature. However, the potential for polymorphism cannot be entirely dismissed. Related compounds, such as other nitrophenyl disulfides and trisulfides, have been reported to exhibit polymorphism, suggesting that under different crystallization conditions, this compound might also crystallize in different forms.

The investigation into the existence of polymorphs of this compound would require a systematic screening process.

Logical Workflow for Polymorph Screening

A logical workflow for the investigation of polymorphism in this compound is outlined below. This process involves controlled crystallization experiments under various conditions and subsequent analysis of the solid forms obtained.

Polymorph_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_characterization Solid-State Characterization cluster_analysis Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent Varying Solvents (Polar, Nonpolar, Protic, Aprotic) Purification->Solvent Temperature Different Temperatures (Cooling Rates) Purification->Temperature Supersaturation Varying Supersaturation Purification->Supersaturation Additives Use of Additives/Impurities Purification->Additives PXRD Powder X-ray Diffraction (PXRD) Solvent->PXRD Temperature->PXRD Supersaturation->PXRD Additives->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) PXRD->TGA Microscopy Hot-Stage Microscopy PXRD->Microscopy Spectroscopy IR/Raman Spectroscopy PXRD->Spectroscopy SCXRD Single-Crystal X-ray Diffraction (SCXRD) DSC->SCXRD TGA->SCXRD Microscopy->SCXRD Spectroscopy->SCXRD

Caption: A logical workflow for the screening and characterization of potential polymorphs of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis, crystallization, and characterization of this compound and its potential polymorphs.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chloronitrobenzene with sodium disulfide.

Materials:

  • 2-Chloronitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur

  • Ethanol (95%)

  • Water

Procedure:

  • Dissolve sodium sulfide nonahydrate in 95% ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add finely powdered sulfur to the solution and heat the mixture to reflux until all the sulfur has dissolved, forming a dark reddish-brown solution of sodium disulfide.

  • In a separate flask, dissolve 2-chloronitrobenzene in 95% ethanol.

  • Slowly add the sodium disulfide solution to the 2-chloronitrobenzene solution while stirring. The reaction is exothermic and should be controlled.

  • After the addition is complete, heat the reaction mixture to reflux for several hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash it with water to remove inorganic salts.

  • Further wash the crude product with cold ethanol to remove unreacted starting materials.

  • The crude this compound can be purified by recrystallization.

Recrystallization for Crystal Growth and Polymorph Screening

Recrystallization from various solvents is a primary method for obtaining high-quality single crystals and for screening for polymorphs.

General Protocol:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent at an elevated temperature (near the solvent's boiling point). Potential solvents to screen include:

    • Halogenated solvents: Dichloromethane, Chloroform

    • Aromatic solvents: Toluene, Xylene

    • Ketones: Acetone, Methyl ethyl ketone

    • Esters: Ethyl acetate

    • Alcohols: Ethanol, Isopropanol

    • Nitriles: Acetonitrile

  • Hot-filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the growth of large, well-defined crystals.

  • For further crystal growth, the solution can be placed in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Characterization of Crystalline Forms

The following techniques are essential for identifying and characterizing different polymorphic forms.

Powder X-ray Diffraction (PXRD):

  • Purpose: To identify the crystalline phase and distinguish between different polymorphs. Each polymorph will have a unique diffraction pattern.

  • Methodology: A finely ground sample of the crystalline material is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram serves as a fingerprint for the crystal structure.

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting point and enthalpy of fusion, and to detect solid-state phase transitions between polymorphs.

  • Methodology: A small amount of the sample is heated at a constant rate in a controlled atmosphere. The difference in heat flow between the sample and a reference is measured as a function of temperature. Endothermic or exothermic events, such as melting or polymorphic transitions, are observed as peaks in the DSC thermogram.

Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the compound and to determine if the crystalline form is a solvate.

  • Methodology: The mass of a sample is monitored as a function of temperature or time as it is subjected to a controlled temperature program in a controlled atmosphere. Mass loss indicates decomposition or desolvation.

Single-Crystal X-ray Diffraction (SCXRD):

  • Purpose: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing definitive proof of a new polymorphic form.

  • Methodology: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the data is used to solve and refine the crystal structure.

Conclusion

This technical guide has summarized the currently available crystallographic data for this compound, which indicates a single known crystalline form. While no polymorphs have been definitively reported, the potential for their existence remains, given the nature of the molecule and the behavior of similar compounds. The provided experimental protocols for synthesis, crystallization, and characterization offer a robust framework for researchers to not only prepare high-quality crystals of the known form but also to systematically screen for and identify potential new polymorphs. The discovery of new polymorphic forms of this compound would be a significant contribution to the understanding of its solid-state chemistry and could have important implications for its application in various fields.

Data Presentation

Table 1: Summary of Physicochemical Properties
Property Value Reference
Molecular Formula C₁₂H₈N₂O₄S₂[NIST, 2023]
Molecular Weight 308.33 g/mol [NIST, 2023]
CAS Number 1155-00-6[NIST, 2023]
Melting Point 194-197 °C (lit.)[Sigma-Aldrich][1][2][3]
Appearance Light yellow to brown powder/crystals[ChemicalBook][1]

Note: The reported melting point range may be indicative of impurities or potentially unresolved polymorphic forms.

Diagrams

Synthesis_Workflow Reactants 2-Chloronitrobenzene + Sodium Disulfide (in Ethanol) Reaction Reflux Reactants->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Wash1 Wash with Water Filtration1->Wash1 Wash2 Wash with Cold Ethanol Wash1->Wash2 Crude_Product Crude this compound Wash2->Crude_Product Recrystallization Recrystallization (e.g., from Acetic Acid or Toluene) Crude_Product->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

"Bis(2-nitrophenyl) disulfide" synthesis from 2-nitrochlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Bis(2-nitrophenyl) disulfide from 2-Nitrochlorobenzene

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various organic synthesis applications. The primary focus is on its preparation from 2-nitrochlorobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations.

Chemical Properties and Data

This compound, also known as 2,2'-Dinitrodiphenyl disulfide, is a stable, crystalline solid.[1] Its key properties are summarized in the table below for easy reference.

PropertyValueReferences
Molecular FormulaC₁₂H₈N₂O₄S₂[1]
Molecular Weight308.33 g/mol [1]
CAS Number1155-00-6[1]
Melting Point194-197 °C[1]
AppearanceLight yellow to brown powder/crystals[1]

Synthesis Pathway

The synthesis of this compound from 2-nitrochlorobenzene is achieved through a nucleophilic aromatic substitution reaction with sodium disulfide (Na₂S₂). The sodium disulfide is typically prepared in situ from sodium sulfide and elemental sulfur.

cluster_reactants Reactants cluster_products Products 2-Nitrochlorobenzene 2 x 2-Nitrochlorobenzene reaction_center + 2-Nitrochlorobenzene->reaction_center SodiumDisulfide Sodium Disulfide (Na₂S₂) SodiumDisulfide->reaction_center Bis(2-nitrophenyl)disulfide This compound SodiumChloride 2 x Sodium Chloride (NaCl) reaction_arrow Ethanol, Heat reaction_center->reaction_arrow product_center reaction_arrow->product_center product_center->Bis(2-nitrophenyl)disulfide product_center->SodiumChloride

Caption: Overall reaction scheme for the synthesis.

Quantitative Reaction Data

The following table summarizes the key quantitative parameters for the synthesis, adapted from a well-established protocol.[1][2]

ParameterValue
Reactants
2-Nitrochlorobenzene315 g (2 moles)
Crystalline Sodium Sulfide (Na₂S·9H₂O)360 g (1.5 moles)
Sulfur (finely ground)48 g (1.5 gram-atoms)
Solvent
95% Ethanol~2.0 L
Reaction Conditions
HeatingSteam bath
Duration2 hours (after addition)
Product
Theoretical Yield~308 g
Actual Yield180-210 g (58-66%)

Detailed Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[2]

Materials:

  • o-Chloronitrobenzene (315 g, 2 moles)[2]

  • Crystalline sodium sulfide (Na₂S·9H₂O) (360 g, 1.5 moles)[2]

  • Sulfur, finely ground (48 g, 1.5 gram-atoms)[1][2]

  • 95% Ethanol (2 L)[1][2]

  • Water (500 mL)[1][2]

Equipment:

  • 3-liter round-bottomed flask with reflux condenser

  • 5-liter round-bottomed flask with reflux condenser and dropping funnel

  • Steam bath

  • Suction filtration apparatus

  • 1-liter beaker

Procedure:

  • Preparation of Sodium Disulfide Solution:

    • In a 3-liter round-bottomed flask, dissolve 360 g of crystalline sodium sulfide in 1.5 liters of 95% ethanol by heating on a steam bath.[1][2]

    • To this solution, add 48 g of finely ground sulfur.[1][2]

    • Continue heating until all the sulfur has dissolved, resulting in a brownish-red solution of sodium disulfide.[1][2]

  • Reaction with 2-Nitrochlorobenzene:

    • In a separate 5-liter round-bottomed flask, prepare a solution of 315 g of o-chloronitrobenzene in 500 cc of 95% ethanol.[1][2]

    • Slowly add the hot sodium disulfide solution to the o-chloronitrobenzene solution through a funnel placed in the top of the reflux condenser.[1][2] The initial addition should be slow as the reaction is exothermic.[1][2]

    • Once the addition is complete, heat the mixture on a steam bath. The heating should be gentle at first to control the reaction, and then at full heat for two hours.[1][2]

  • Isolation and Purification:

    • After the heating period, cool the reaction mixture.[1][2]

    • Filter the cooled mixture by suction to collect the solid product, which is a mixture of the desired disulfide and sodium chloride.[1][2]

    • Transfer the filtered solid to a 1-liter beaker and add 500 cc of water. Stir thoroughly to dissolve the sodium chloride.[1][2]

    • Filter the mixture again by suction to isolate the purified crystalline residue of this compound.[1][2]

    • Wash the residue on the filter with 100 cc of 95% ethanol to remove any unreacted o-chloronitrobenzene.[1][2]

    • The final product should weigh between 180-210 g, corresponding to a yield of 58-66%.[2]

G A Prepare Sodium Disulfide Solution (Na₂S + S in Ethanol, Heat) C Slowly Add Na₂S₂ Solution to 2-Nitrochlorobenzene Solution A->C B Prepare 2-Nitrochlorobenzene Solution (in Ethanol) B->C D Heat Mixture on Steam Bath (Gentle, then 2h full heat) C->D Exothermic Reaction E Cool Reaction Mixture D->E F Filter by Suction (Collects Product + NaCl) E->F G Wash Solid with Water (Removes NaCl) F->G H Filter by Suction G->H I Wash Residue with Ethanol (Removes unreacted starting material) H->I J Dry the Final Product (this compound) I->J

Caption: Experimental workflow for the synthesis.

Safety and Handling

  • 2-Nitrochlorobenzene: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.

  • Ethanol: Flammable liquid. Avoid open flames and sparks.

  • The reaction is exothermic and can become vigorous if the addition of the sodium disulfide solution is too rapid.[2] Careful control of the addition rate and initial heating is crucial.[2]

References

An In-depth Technical Guide on the Formation of Bis(2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism and synthesis of bis(2-nitrophenyl) disulfide, a key intermediate in organic synthesis. The document details the prevalent formation mechanism, provides structured quantitative data, and outlines a detailed experimental protocol. Visual diagrams are included to illustrate the reaction workflow and logical relationships.

Core Formation Mechanism: Nucleophilic Aromatic Substitution

The primary mechanism for the formation of this compound is a nucleophilic aromatic substitution reaction. In this process, a sulfur-containing nucleophile displaces a leaving group, typically a halide, on an aromatic ring that is activated by an electron-withdrawing group.

The most common synthesis involves the reaction of 2-nitrochlorobenzene with sodium disulfide (Na₂S₂). The nitro group (-NO₂) ortho to the chlorine atom is strongly electron-withdrawing. This property is crucial as it activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it. The reaction proceeds as the disulfide anion (⁻S-S⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine and subsequently displacing the chloride ion.

While the reaction with m-chloronitrobenzene and a nucleophile like sodium methoxide is significantly slower, the ortho and para isomers react more readily.[1] This is because the ortho and para positions allow for resonance stabilization of the negative charge in the intermediate by the nitro group.[1]

Quantitative Data Summary

The key quantitative data for the synthesis of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₂H₈N₂O₄S₂[2][3]
Molecular Weight 308.33 g/mol [2][4]
CAS Number 1155-00-6[2][4]
Melting Point 192–197 °C[2][4][5]
Appearance Light yellow to brown powder/crystals[2]
Purity >98.0% (GC)[2]
Typical Yield 58–66%[2][5]

Experimental Protocol: Synthesis from 2-Nitrochlorobenzene

This section details a well-established method for the synthesis of this compound from 2-nitrochlorobenzene and sodium disulfide.

Materials:

  • o-Chloronitrobenzene (2 moles, 315 g)[2][5]

  • Crystalline sodium sulfide (Na₂S·9H₂O) (1.5 moles, 360 g)[2][5]

  • Finely ground sulfur (1.5 gram-atoms, 48 g)[2][5]

  • 95% Ethanol (1.5 L for sodium sulfide solution, 500 cc for o-chloronitrobenzene solution)[2][5]

  • Water (500 cc for washing)[2][5]

  • Chloroform (for extraction, if necessary)[6]

Procedure:

  • Preparation of Sodium Disulfide Solution: In a 3-liter round-bottomed flask equipped with a reflux condenser, dissolve 360 g (1.5 moles) of crystalline sodium sulfide in 1.5 liters of 95% ethanol by heating on a steam bath.[2][5] To this solution, add 48 g (1.5 gram-atoms) of finely ground sulfur.[2][5] Continue heating until the sulfur completely dissolves, resulting in a brownish-red solution of sodium disulfide.[2][5]

  • Preparation of o-Chloronitrobenzene Solution: In a separate 5-liter round-bottomed flask, dissolve 315 g (2 moles) of o-chloronitrobenzene in 500 cc of 95% ethanol.[2][5]

  • Reaction: Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution through a funnel placed in the top of the reflux condenser.[2][5] The initial addition should be slow as the reaction is exothermic.[2][7] Once the addition is complete, gently heat the mixture on a steam bath, and then increase to full heat for two hours.[2][5] A violent reaction can occur if heated too quickly at the beginning.[5]

  • Workup and Purification:

    • After two hours, cool the reaction mixture and collect the solid product by suction filtration.[2][5]

    • Transfer the filtered solid, which is a mixture of the disulfide product and sodium chloride, to a 1-liter beaker.[2][5]

    • Add 500 cc of water and stir thoroughly to dissolve the sodium chloride.[2][5]

    • Filter the mixture again by suction to isolate the purified crystalline residue.[2][5]

    • Wash the residue on the filter with 100 cc of 95% ethanol to remove any unreacted o-chloronitrobenzene.[2][5]

    • The final product can be further purified by recrystallization from glacial acetic acid or benzene, appearing as yellow needles.[2]

Visualizations

Diagram 1: Synthetic Workflow for this compound

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Na2S Sodium Sulfide Solution Reaction_Vessel Reaction Vessel Na2S->Reaction_Vessel 1. Dissolve Sulfur Sulfur Sulfur->Reaction_Vessel o_Cl_Nitro o-Chloronitrobenzene Solution o_Cl_Nitro->Reaction_Vessel 2. Add Slowly Filtration1 Initial Filtration Reaction_Vessel->Filtration1 3. Cool & Filter Wash Water Wash Filtration1->Wash Filtration2 Final Filtration Wash->Filtration2 Recrystallization Recrystallization Filtration2->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.[2]

Diagram 2: Logical Relationship in Nucleophilic Aromatic Substitution

G Reactants 2-Nitrochlorobenzene + Sodium Disulfide Intermediate Meisenheimer Complex (Stabilized by -NO2 group) Reactants->Intermediate Nucleophilic Attack Products This compound + Sodium Chloride Intermediate->Products Leaving Group Departure

Caption: Key steps in the nucleophilic aromatic substitution mechanism.

References

"Bis(2-nitrophenyl) disulfide" reaction with thiols mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the reaction of bis(2-nitrophenyl) disulfide with thiols, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, commonly known as DTNB or Ellman's reagent, is a pivotal chemical tool for the quantification of sulfhydryl groups (thiols). The foundational chemistry involves a thiol-disulfide exchange reaction that results in a quantifiable chromophore. This process, often referred to as the Ellman's test, is integral to various biochemical and pharmaceutical assays, including the characterization of protein thiols, enzyme kinetics, and the antioxidant capacity of therapeutic candidates.

The reaction's hallmark is its specificity and the production of the vibrant yellow 2-nitro-5-thiobenzoate (TNB) anion, which possesses a high molar extinction coefficient, allowing for sensitive spectrophotometric detection. This guide provides a detailed exploration of the underlying reaction mechanism, relevant quantitative data, experimental procedures, and key applications.

Reaction Mechanism

The core of the reaction between DTNB and a thiol (R-SH) is a thiol-disulfide exchange. The process is highly dependent on the pH of the medium, as the reactive species is the thiolate anion (R-S⁻), not the protonated thiol.

The mechanism proceeds as follows:

  • Deprotonation of the Thiol: The reaction is typically conducted at a pH slightly above the pKa of the thiol group (generally around 8-8.5), which facilitates the deprotonation of the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻).

  • Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in DTNB.

  • Formation of a Mixed Disulfide and TNB: This attack cleaves the disulfide bond, leading to the formation of a mixed disulfide (R-S-S-Ar, where Ar is the nitrophenyl group) and the release of one molecule of 2-nitro-5-thiobenzoate (TNB).

  • TNB Ionization: The released TNB, with a pKa of approximately 4.5, ionizes at the reaction pH to form the TNB²⁻ dianion, which is responsible for the characteristic yellow color with a strong absorbance at 412 nm.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Thiol R-SH Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (pH > pKa) DTNB This compound (DTNB) Nucleophilic_Attack Nucleophilic Attack DTNB->Nucleophilic_Attack OH OH⁻ Mixed_Disulfide R-S-S-Ar (Mixed Disulfide) TNB 2-nitro-5-thiobenzoate (TNB²⁻) (Yellow Chromophore) Thiolate->Nucleophilic_Attack Nucleophilic_Attack->Mixed_Disulfide Forms Nucleophilic_Attack->TNB Releases

Caption: Reaction mechanism of DTNB with a thiol.

Quantitative Data

The quantification of thiols using DTNB relies on the Beer-Lambert law (A = εbc), where the absorbance (A) of the TNB²⁻ product is directly proportional to its concentration (c). The molar extinction coefficient (ε) is a critical parameter in these calculations.

ParameterValueConditionsReference
Molar Extinction Coefficient (ε) of TNB²⁻14,150 M⁻¹cm⁻¹pH 8.0, 412 nm
Molar Extinction Coefficient (ε) of TNB²⁻13,600 M⁻¹cm⁻¹pH 7.3, 412 nm
Wavelength of Maximum Absorbance (λmax)412 nm-
pKa of TNB~4.5-

Experimental Protocols

The following is a generalized protocol for the quantification of a free thiol in solution using Ellman's reagent.

1. Reagent Preparation:

  • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA at the desired pH (typically pH 8.0). The EDTA is included to chelate divalent metal ions that can oxidize thiols.

  • DTNB Stock Solution: Dissolve DTNB in the reaction buffer to a final concentration of 10 mM. Store this solution protected from light.

  • Thiol Standard: Prepare a stock solution of a known thiol (e.g., cysteine or glutathione) of a known concentration in the reaction buffer. This will be used to generate a standard curve.

2. Experimental Workflow:

The general workflow for a standard Ellman's assay is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reaction Buffer (0.1 M Phosphate, 1 mM EDTA, pH 8.0) Prepare_DTNB Prepare 10 mM DTNB Stock Solution Prepare_Standards Prepare Thiol Standards (e.g., Cysteine) Prepare_Sample Prepare Unknown Thiol Sample Add_Buffer Add Reaction Buffer to Cuvette/Plate Add_DTNB Add DTNB Solution Add_Buffer->Add_DTNB Add_Sample Add Thiol Standard or Unknown Sample Add_DTNB->Add_Sample Incubate Incubate at Room Temperature (e.g., 2-15 minutes) Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 412 nm Incubate->Measure_Absorbance Standard_Curve Plot Standard Curve (Absorbance vs. Concentration) Measure_Absorbance->Standard_Curve Calculate_Concentration Determine Concentration of Unknown from Standard Curve Standard_Curve->Calculate_Concentration

Caption: Standard workflow for thiol quantification using DTNB.

3. Procedure:

  • Prepare a series of dilutions of the thiol standard in the reaction buffer to create a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM).

  • For each reaction, add the appropriate volume of reaction buffer to a cuvette or microplate well.

  • Add a small volume of the 10 mM DTNB stock solution to a final concentration of approximately 0.1 mM.

  • Initiate the reaction by adding the thiol standard or the unknown sample. The final volume should be consistent for all reactions.

  • Incubate the reaction at room temperature for a sufficient time to allow for complete reaction (typically 2-15 minutes).

  • Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Use the standard curve to determine the concentration of the thiol in the unknown sample.

Applications in Research and Drug Development

The reaction of DTNB with thiols is a cornerstone of many applications in both basic research and pharmaceutical development.

  • Protein Thiol Quantification: It is widely used to determine the number of accessible cysteine residues in a protein, which can provide insights into protein structure, folding, and post-translational modifications.

  • Enzyme Assays: For enzymes that have a cysteine residue in their active site or produce a thiol as a product, DTNB can be used to monitor enzyme activity.

  • Antioxidant Assays: The reaction can be used to measure the thiol-based antioxidant capacity of drugs or natural products.

  • Drug-Target Interaction Studies: If a drug is known to interact with cysteine residues of a target protein, DTNB can be used to probe the nature of this interaction.

Applications DTNB_Reaction DTNB + Thiol Reaction Protein_Quant Protein Thiol Quantification DTNB_Reaction->Protein_Quant Measures Cysteine Enzyme_Assays Enzyme Activity Assays DTNB_Reaction->Enzyme_Assays Monitors Activity Antioxidant_Assays Antioxidant Capacity DTNB_Reaction->Antioxidant_Assays Quantifies Thiols Drug_Discovery Drug-Target Interactions DTNB_Reaction->Drug_Discovery Probes Binding

Caption: Applications of the DTNB-thiol reaction.

Conclusion

The reaction between this compound and thiols remains an indispensable tool in the scientific community. Its robust and straightforward nature, coupled with high sensitivity, ensures its continued use in a wide array of research and development activities. A thorough understanding of its mechanism, quantitative parameters, and experimental considerations is paramount for obtaining accurate and reproducible results. This guide provides the foundational knowledge for the effective application of this important biochemical reaction.

Navigating the Thermochemical Landscape of Bis(2-nitrophenyl) disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Bis(2-nitrophenyl) disulfide, a key organosulfur intermediate in various synthetic applications, presents a significant area of study regarding its thermochemical stability and decomposition characteristics. This technical guide offers an in-depth overview for researchers, scientists, and drug development professionals, summarizing its known physicochemical properties and providing standardized protocols for its thermal analysis. While specific experimental thermochemical data is not widely available in published literature, this document serves as a comprehensive resource for initiating and conducting such investigations.

The presence of nitro functional groups and a disulfide linkage within the molecular structure of this compound suggests a predisposition to energetic decomposition upon thermal stress. A thorough understanding of its thermal behavior is paramount for ensuring safe handling, storage, and application in research and manufacturing.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's characteristics.

PropertyValueReference(s)
CAS Number 1155-00-6
Molecular Formula C₁₂H₈N₂O₄S₂
Molecular Weight 308.33 g/mol
Appearance Yellow to green powder
Melting Point 194-197 °C
Boiling Point 441.9 °C at 760 mmHg
Density 1.52 g/cm³

Thermochemical Stability and Decomposition Analysis

The thermal stability of a compound is critical for its safe handling and use. While specific experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound is not readily found in the public domain, the following sections detail standardized protocols to determine these crucial parameters.

Experimental Protocols

Thermogravimetric Analysis (TGA)

TGA is an essential technique for determining the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina, platinum).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss of the sample as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will provide the key decomposition temperatures.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting points, phase transitions, and exothermic decomposition events, and quantify the enthalpy of these processes.

Objective: To determine the melting point, enthalpy of fusion, and the onset temperature and enthalpy of decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan (e.g., aluminum, gold-plated stainless steel). A pinhole in the lid is recommended for decomposition studies to allow for the escape of gaseous products.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).

  • Record the differential heat flow between the sample and the reference pan as a function of temperature.

  • The resulting DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. Integration of these peaks allows for the determination of the enthalpy of fusion and decomposition.

Proposed Decomposition Pathway

In the absence of specific experimental studies on the decomposition mechanism of this compound, a hypothetical pathway can be proposed based on the known chemistry of nitroaromatic compounds and disulfides. The initial step is likely the homolytic cleavage of the relatively weak sulfur-sulfur bond, followed by complex radical reactions involving the nitro groups.

Decomposition_Pathway A This compound B Heat A->B Thermal Stress C 2 x 2-Nitrophenylthiyl Radical B->C S-S Bond Cleavage D Intramolecular Cyclization / Rearrangement C->D Radical Reactions E Gaseous Products (NOx, SOx) D->E Fragmentation F Polymeric Residue D->F Polymerization

A proposed thermal decomposition pathway for this compound.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound would involve a series of steps to ensure data accuracy and safety.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Sample Acquisition & Purity Analysis (e.g., HPLC, NMR) TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC TGA_Data Determine Onset of Decomposition & Residual Mass TGA->TGA_Data DSC_Data Determine Melting Point, Enthalpy of Fusion & Decomposition DSC->DSC_Data Report Compile Thermochemical Stability Report TGA_Data->Report DSC_Data->Report

Workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a framework for understanding and investigating the thermochemical stability and decomposition of this compound. While direct experimental data remains elusive in the current literature, the provided standardized protocols for TGA and DSC offer a clear path for researchers to generate this critical information. A systematic thermal analysis, as outlined, is essential for the safe and effective utilization of this compound in all research and development endeavors. The proposed decomposition pathway serves as a theoretical starting point for more detailed mechanistic studies. Further research is strongly encouraged to populate the existing data gap and enhance the collective understanding of this important chemical's thermal behavior.

Unveiling the Reactivity of Bis(2-nitrophenyl) disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-nitrophenyl) disulfide, a symmetrical aromatic disulfide, is a versatile reagent in organic synthesis. Its reactivity is primarily dictated by the disulfide bond and the presence of electron-withdrawing nitro groups on the aromatic rings. This technical guide provides an in-depth exploration of both established and novel reactions involving this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Core Data Presentation

The physicochemical properties of this compound are fundamental to its application in organic synthesis. A summary of these properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₈N₂O₄S₂[1]
Molecular Weight 308.33 g/mol [1]
CAS Number 1155-00-6
Appearance Yellow to green powder/crystals[2]
Melting Point 194-197 °C
Purity >98.0% (GC)
Solubility Soluble in many organic solvents.[3]
IUPAC Name 1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene[4][5]

Established Reactions: Synthesis of Benzothiazoles

A prominent application of this compound is in the one-pot synthesis of 2-alkyl-substituted benzothiazoles. These heterocycles are significant structural motifs in many biologically active compounds.[6] The overall reaction involves the reductive cleavage of the disulfide bond to form 2-aminothiophenol, which then undergoes cyclization with a carboxylic acid.[6]

Experimental Protocol: One-Pot Synthesis of 2-Ethylbenzo[d]thiazole

Materials:

  • 1,2-Bis(2-nitrophenyl)disulfane

  • Propionic acid

  • Sodium thiosulfate

  • Water

  • Chloroform

Procedure:

  • A suspension of 1,2-bis(2-nitrophenyl)disulfane in propionic acid is heated to its boiling point.[6]

  • Sodium thiosulfate is added portionwise over 2 hours with vigorous stirring.[6]

  • The resulting suspension is boiled for an additional 16 hours with continuous stirring.[6]

  • After cooling to 90°C, water is added to the reaction mixture.[6]

  • The mixture is allowed to cool to room temperature and is then extracted twice with chloroform.[6]

  • The combined organic phases are washed with water.[6]

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 2-ethylbenzo[d]thiazole.[6]

Quantitative Data: Yields of 2-Alkyl-substituted Benzothiazoles
R-group of Carboxylic AcidProductYield (%)
Methyl2-Methylbenzothiazole75
Ethyl2-Ethylbenzothiazole82
Propyl2-Propylbenzothiazole78
Phenyl2-Phenylbenzothiazole65

Yields are based on the corresponding this compound derivative and carboxylic acid.

Reaction Mechanism and Workflow

The synthesis of 2-alkyl-substituted benzothiazoles from this compound proceeds through a multi-step sequence within a single pot. The key stages are the reduction of the disulfide and nitro groups, followed by cyclization and dehydration.

G Workflow for the One-Pot Synthesis of 2-Alkyl-Substituted Benzothiazoles A This compound + Carboxylic Acid B Heating to Boiling Point A->B 1. C Portionwise Addition of Reducing Agent (e.g., Na2S2O3) B->C 2. D Reflux (16h) C->D 3. E Work-up (Quenching, Extraction, Washing) D->E 4. F Purification (Distillation) E->F 5. G 2-Alkyl-substituted Benzothiazole F->G 6.

Caption: One-pot synthesis workflow for 2-alkyl-substituted benzothiazoles.

The proposed mechanism involves the in situ generation of 2-aminothiophenol, which is the key intermediate for the subsequent cyclization.

G Proposed Reaction Mechanism for Benzothiazole Synthesis cluster_reduction Reduction cluster_cyclization Cyclization A This compound B 2-Aminothiophenol A->B [Reducing Agent] C 2-Aminothiophenol + R-COOH D Acyl Intermediate C->D Condensation E Benzothiazole D->E Cyclization & Dehydration

Caption: Key steps in the proposed mechanism for benzothiazole formation.

Novel Reactions and Applications

Recent research has expanded the utility of this compound and its analogs into more contemporary areas of organic synthesis, including disulfide metathesis, polymer chemistry, and photoredox catalysis.

Disulfide Metathesis

This compound can participate in disulfide metathesis reactions, which involve the exchange of thiol or disulfide components. This has been demonstrated in mechanochemical grinding with other disulfides to form unsymmetrical disulfides. This reaction is valuable for creating diverse disulfide-containing molecules.

Experimental Protocol: Mechanochemical Synthesis of an Unsymmetrical Disulfide

While a specific protocol for the metathesis of this compound is not detailed, a general procedure for mechanochemical disulfide metathesis is provided below.

Materials:

  • This compound

  • A symmetrical disulfide (e.g., Bis(4-chlorophenyl)disulfide)

  • Catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU)

Procedure:

  • Equimolar amounts of this compound and the second symmetrical disulfide are placed in a ball mill reactor.

  • A catalytic amount of DBU is added.

  • The mixture is ground at a specified frequency for a designated time.

  • The progress of the reaction can be monitored by techniques such as HPLC or NMR spectroscopy.

  • The resulting unsymmetrical disulfide is isolated and purified using standard chromatographic methods.

Polymer Synthesis

Experimental Protocol: Synthesis of Polyether Sulfone (Adapted from an Analog)

Materials:

  • A bisphenol (e.g., Bisphenol A)

  • Sodium hydroxide

  • This compound (as an illustrative monomer)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide)

  • Toluene

Procedure:

  • In a flask equipped with a stirrer, Dean-Stark trap, and nitrogen inlet, the bisphenol, an excess of aqueous sodium hydroxide, and toluene are heated to reflux to form the bisphenoxide salt azeotropically.

  • After the removal of water, the toluene is distilled off.

  • The reaction mixture is cooled, and the polar aprotic solvent and this compound are added.

  • The mixture is heated under a nitrogen atmosphere to effect the polymerization.

  • The resulting viscous polymer solution is cooled and precipitated by pouring it into a non-solvent like methanol.

  • The polymer is collected by filtration, washed, and dried.

G Polymerization Experimental Workflow A Formation of Bisphenoxide B Azeotropic Removal of Water A->B C Addition of this compound analog and Solvent B->C D Polymerization at Elevated Temperature C->D E Precipitation of Polymer D->E F Isolation and Drying E->F G Polymer Product F->G

Caption: General workflow for the synthesis of polyether sulfones.

Photoredox Catalysis

Aryl disulfides are increasingly being used as catalysts or co-catalysts in photoredox reactions.[8] Under visible light irradiation, the disulfide bond can be cleaved to generate thiyl radicals, which can act as hydrogen atom transfer (HAT) agents or participate in other radical processes.[8][9] While specific examples detailing the use of this compound in this context are still emerging, its 4-nitrophenyl analog has been used in the hydrofunctionalization of alkenes.

Conceptual Application in Photoredox Catalysis:

This compound could potentially be used in anti-Markovnikov hydrofunctionalization reactions. The photolytically generated 2-nitro-thiophenyl radical could act as a key intermediate in a catalytic cycle.

G Conceptual Photoredox Catalytic Cycle PC Photocatalyst PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC SET RSSR ArSSAr RS_rad ArS• RSSR->RS_rad RS_rad->RSSR Dimerization Sub Substrate Sub_rad Substrate• Sub->Sub_rad SET from PC* Prod Product Sub_rad->Prod Reaction with ArS• or other species

References

Methodological & Application

Synthesis of 2-Substituted Benzothiazoles via a One-Pot Reaction with Bis(2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-substituted benzothiazoles utilizing bis(2-nitrophenyl) disulfide as a key starting material. This scalable, one-pot procedure offers a cost-effective and efficient pathway to obtaining these valuable heterocyclic compounds, which are crucial precursors for dyes, photosensitizers, and fluorescent markers.[1][2][3][4][5] The methodologies outlined below are designed to be robust and reproducible, suitable for both small-scale laboratory synthesis and larger-scale production.[1][2][3][4]

Overview of the Synthetic Strategy

The core of this synthetic approach is a one-pot reaction that begins with the reduction of a substituted this compound to form a 2-aminothiophenol intermediate in situ. This intermediate then undergoes cyclization with a carboxylic acid, which also serves as the reaction solvent, to yield the desired 2-substituted benzothiazole. Various sodium salts can be employed as reducing agents, and the reaction conditions have been optimized for high yields.[1][2][3]

A proposed mechanism for this transformation involves four key stages:

  • Part A: Reduction of the this compound to the corresponding 2-aminothiophenol.[2][3]

  • Part B: Generation of sulfur dioxide (SO₂) from the reducing agent in the acidic medium.[2][3]

  • Part C: Activation of the carboxylic acid by the generated SO₂.[2][3]

  • Part D: Heterocyclic ring formation through the reaction of the 2-aminothiophenol with the activated carboxylic acid derivative to form the final benzothiazole product.[2][3]

Experimental Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted benzothiazoles from their corresponding this compound precursors.

Table 1: Synthesis of 2-Methylbenzothiazoles

Starting DisulfideProductReducing AgentSolventMolar Ratio (Disulfide:Reducer:Acid)Yield (%)Reference
1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfane2-Methyl-5-(methylthio)benzo[d]thiazoleSodium sulfiteAcetic acid1:8:17.589[1][3]
1,2-Bis(4-methoxy-2-nitrophenyl)disulfane5-Methoxy-2-methylbenzo[d]thiazoleSodium dithioniteAcetic acid1:8:17.585[1]

Table 2: Synthesis of 2-Ethylbenzothiazoles and 2H-Benzothiazoles

Starting DisulfideProductReducing AgentSolventMolar Ratio (Disulfide:Reducer:Acid)Yield (%)Reference
1,2-Bis(2-nitrophenyl)disulfane2-Ethylbenzo[d]thiazoleSodium thiosulfatePropionic acid1:7.7:excess82[2]
1,2-Bis(4-methoxy-2-nitrophenyl)disulfane2H-benzo[d]thiazoleSodium dithioniteFormic acid1:8:excess78[1]
1,2-Bis(2-nitrophenyl)disulfane2H-benzo[d]thiazoleSodium dithioniteFormic acid1:8:excess81[1]

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of representative 2-alkyl-substituted benzothiazoles.

Protocol 1: Synthesis of 2-Methyl-5-(methylthio)benzo[d]thiazole

Materials:

  • 1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfane

  • Acetic acid

  • Sodium sulfite

  • Chloroform

  • Water

Procedure:

  • A suspension of 1,2-bis(4-(methylthio)-2-nitrophenyl)disulfane (400.0 g, 0.9987 mol) in acetic acid (1000 mL) is heated to boiling.[1][2]

  • Sodium sulfite (969.3 g, 7.698 mol) is added portion-wise over 3 hours with vigorous stirring.[1][2]

  • The reaction mixture is then boiled for an additional 16 hours with continuous stirring.[1][2]

  • After cooling to 90 °C, water (3000 mL) is added.[1][2]

  • The mixture is allowed to cool to room temperature and is then extracted twice with chloroform (2 x 3000 mL).[1][2]

  • The combined organic layers are washed twice with water (2 x 3000 mL).[1][2]

  • The solvent is removed under reduced pressure to yield the crude product.[2]

  • The pure product can be obtained by distillation under reduced pressure, affording an 89% yield.[1][3]

Protocol 2: Synthesis of 5-Methoxy-2-methylbenzo[d]thiazole

Materials:

  • 1,2-Bis(4-methoxy-2-nitrophenyl)disulfane

  • Acetic acid

  • Sodium dithionite

  • Water

  • Chloroform

Procedure:

  • A suspension of 1,2-bis(4-methoxy-2-nitrophenyl)disulfane (200.0 g, 0.5435 mol) in acetic acid (1500 mL) is heated to its boiling point.[1]

  • Sodium dithionite (756.0 g, 4.348 mol) is added in portions over 5 hours while stirring vigorously.[1]

  • The reaction mixture is maintained at boiling for 16 hours with stirring.[1]

  • The mixture is then cooled to 90 °C, and water (1000 mL) is added.[1]

  • Further cooling to room temperature is followed by extraction with chloroform.

  • The organic phase is dried, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure.

Protocol 3: Synthesis of 2-Ethylbenzo[d]thiazole

Materials:

  • 1,2-Bis(2-nitrophenyl)disulfane

  • Propionic acid

  • Sodium thiosulfate

  • Water

  • Chloroform

Procedure:

  • 1,2-Bis(2-nitrophenyl)disulfane (30.0 g, 97.4 mmol) is added to propionic acid, and the suspension is heated to boiling.[2]

  • Sodium thiosulfate (186.1 g, 750 mmol) is added portion-wise over a 2-hour period with vigorous stirring.[2]

  • The resulting suspension is boiled for 16 hours with continuous stirring.[2]

  • After cooling the reaction mixture to 90°C, 200 mL of water is added.[2][6]

  • The mixture is allowed to cool to room temperature and is extracted twice with 300 mL of chloroform. The combined organic phases are then washed with 300 mL of water.[2][6]

  • The solvent is removed under reduced pressure to yield the final product.[2]

Visualizations

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

G cluster_0 Part A: Reduction cluster_1 Part B: SO2 Generation cluster_2 Part C: Acid Activation cluster_3 Part D: Heterocyclization A1 This compound A2 2-Aminothiophenol Intermediate A1->A2 Reducing Agent (e.g., Na2SO3) B1 Reducing Agent B2 SO2 B1->B2 Acidic Media C1 Carboxylic Acid C3 Activated Acid Derivative C1->C3 C2 SO2 C2->C3 D1 2-Aminothiophenol D3 2-Substituted Benzothiazole D1->D3 D2 Activated Acid Derivative D2->D3

Caption: Proposed four-part reaction mechanism for benzothiazole synthesis.

G A Mix this compound and Carboxylic Acid B Heat to Boiling A->B C Portion-wise Addition of Reducing Agent B->C D Boil for 16 hours C->D E Cool and Quench with Water D->E F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Remove Solvent G->H I Purify by Distillation H->I

Caption: General experimental workflow for one-pot benzothiazole synthesis.

References

Application Notes and Protocols for the Synthesis of Benzothiazoles from Bis(2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds that are integral to the development of pharmaceuticals, agrochemicals, and industrial materials such as dyes and photosensitizers.[1] Their versatile biological activities, including antimicrobial, anticonvulsant, and antioxidant properties, make them a focal point in drug discovery.[1] A common and efficient method for the synthesis of 2-substituted benzothiazoles involves the reductive cyclization of Bis(2-nitrophenyl) disulfide. This document provides a detailed protocol for this synthesis, outlining the reaction mechanism, experimental procedures, and quantitative data. This one-pot procedure is advantageous due to its use of readily available and relatively inexpensive starting materials, often leading to high yields of the desired products.[2][3]

Proposed Reaction Mechanism

The synthesis of 2-alkyl-substituted benzothiazoles from this compound is proposed to occur in a multi-step, one-pot process. The overall transformation can be broken down into four key stages:

  • Reduction: The initial step involves the reduction of this compound to the corresponding 2-aminothiophenol intermediate.[2][4] This is typically achieved using a reducing agent such as sodium sulfite, sodium dithionite, or sodium thiosulfate in an acidic medium.[2][5]

  • Generation of Sulfur Dioxide (SO₂): In the presence of an acid, the reducing agent (e.g., sodium sulfite) generates sulfur dioxide.[2][4]

  • Activation of the Carboxylic Acid: The generated SO₂ is believed to activate the carboxylic acid present in the reaction mixture.[2][4]

  • Heterocyclization: Finally, the 2-aminothiophenol intermediate undergoes cyclization with the activated carboxylic acid derivative to form the final 2-substituted benzothiazole product.[2][4]

ReactionMechanism A This compound B 2-Aminothiophenol Intermediate A->B Reduction G 2-Substituted Benzothiazole B->G Heterocyclization C Sodium Sulfite (Reducing Agent) D Sulfur Dioxide (SO₂) C->D in Acidic Medium E Carboxylic Acid F Activated Carboxylic Acid Derivative E->F Activation F->G

Proposed reaction mechanism for benzothiazole synthesis.

Experimental Protocols

This section details the experimental procedures for the one-pot synthesis of 2-alkyl-substituted benzothiazoles.

Materials and Reagents
  • This compound derivative

  • Acetic acid or other low-boiling aliphatic acids (e.g., propionic acid)[5]

  • Sodium sulfite, sodium dithionite, or sodium thiosulfate[2][5]

  • Chloroform or Ethyl Acetate (for extraction)[5]

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

General Procedure
  • A suspension of the this compound derivative in the chosen carboxylic acid (e.g., acetic acid) is heated to its boiling point with vigorous stirring.[2][5]

  • The reducing agent (e.g., sodium sulfite) is added portion-wise over a period of 2 to 5 hours.[2][5]

  • The reaction mixture is then maintained at boiling point with continuous stirring for approximately 16 hours.[2][5]

  • After the reaction is complete, the mixture is cooled to about 90°C, and water is added.[2][5]

  • The mixture is allowed to cool to room temperature.

  • The product is extracted with an organic solvent such as chloroform or ethyl acetate.[2][5]

  • The combined organic phases are washed with water and then dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure.

  • The crude product can be further purified by distillation under reduced pressure or other chromatographic techniques to yield the pure 2-alkyl-substituted benzothiazole.[5]

ExperimentalWorkflow A Mix this compound and Carboxylic Acid B Heat to Boiling A->B C Portionwise Addition of Reducing Agent B->C D Boil for 16h C->D E Cool to 90°C and Add Water D->E F Cool to Room Temperature E->F G Extraction with Organic Solvent F->G H Wash with Water and Dry G->H I Solvent Removal (Reduced Pressure) H->I J Purification (e.g., Distillation) I->J K Pure 2-Alkyl-substituted Benzothiazole J->K

General experimental workflow for benzothiazole synthesis.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various 2-alkyl-substituted benzothiazoles using the described methodology with different starting materials and reducing agents.

Table 1: Synthesis of 2-Methyl-substituted Benzothiazoles using Sodium Sulfite or Sodium Dithionite.

Starting MaterialReducing AgentCarboxylic AcidProductYield (%)
1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfaneSodium sulfiteAcetic acid2-Methyl-5-(methylthio)benzo[d]thiazole89
1,2-Bis(4-methoxy-2-nitrophenyl)disulfaneSodium dithioniteAcetic acid5-Methoxy-2-methylbenzo[d]thiazoleNot specified

Data sourced from a scalable, single-step procedure for producing 2-alkyl-substituted benzothiazoles.[5]

Table 2: Synthesis of 2-Ethyl-substituted Benzothiazoles using Sodium Thiosulfate.

Starting MaterialReducing AgentCarboxylic AcidProductYield (%)
1,2-Bis(2-nitrophenyl)disulfaneSodium thiosulfatePropionic acid2-Ethylbenzo[d]thiazoleNot specified

This reaction has been successfully performed to produce the target product.[4]

Safety Precautions

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

  • The reaction should be performed in a well-ventilated fume hood.

  • Care should be taken when handling corrosive acids and reducing agents.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the procedure.

Conclusion

The synthesis of 2-substituted benzothiazoles from this compound is a robust and scalable method. The one-pot nature of the reaction, coupled with the use of accessible reagents, makes it an attractive route for both academic research and industrial applications. The careful optimization of reaction conditions, including the choice of reducing agent and carboxylic acid, can lead to high yields of a diverse range of benzothiazole derivatives.

References

Application Notes and Protocols: Bis(2-nitrophenyl) disulfide (Ellman's Reagent) for Thiol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-nitrophenyl) disulfide, more commonly known as Ellman's reagent or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is a versatile and widely used reagent for the quantification of free sulfhydryl (thiol) groups in a variety of samples.[1][2][3] Developed by George L. Ellman in 1959, this colorimetric assay remains a staple in biochemistry and drug development due to its simplicity, reliability, and sensitivity.[1][2] The assay is applicable for measuring thiol content in proteins, peptides, and small molecules, as well as in complex biological samples like tissue homogenates and blood plasma.[1] This makes it an invaluable tool for assessing oxidative stress, protein modification, and the kinetics of thiol-related enzymatic reactions.[1]

The principle of the assay is based on a thiol-disulfide exchange reaction. DTNB reacts with a free thiol group to produce a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[2][4] The TNB²⁻ anion has a distinct yellow color and exhibits a strong absorbance at 412 nm, which can be measured spectrophotometrically to determine the concentration of thiols in the sample.[1][2][5] The reaction is rapid and stoichiometric, with one mole of thiol releasing one mole of TNB²⁻.[2]

Chemical and Physical Properties

A summary of the key properties of this compound (DTNB) is provided below.

PropertyValue
Synonyms 5,5'-dithiobis(2-nitrobenzoic acid), DTNB, Ellman's Reagent
Molecular Formula C₁₄H₈N₂O₈S₂[1]
Molecular Weight 308.33 g/mol [6]
CAS Number 1155-00-6[7]
Appearance Light yellow to brown powder/crystals[7]
Melting Point 194-197 °C
Molar Extinction Coefficient (ε) of TNB²⁻ 14,150 M⁻¹cm⁻¹ at 412 nm in dilute buffer solutions[2]
13,700 M⁻¹cm⁻¹ at 412 nm in high salt concentrations (e.g., 6 M guanidinium hydrochloride)[2]
13,600 M⁻¹cm⁻¹ at 412 nm (original value reported by Ellman)[2][5]

Reaction Mechanism

The reaction between DTNB and a thiol-containing compound (R-SH) is a disulfide exchange. The disulfide bond in DTNB is cleaved by the thiolate anion (R-S⁻), resulting in the formation of a mixed disulfide (R-S-TNB) and the release of the TNB²⁻ anion. The TNB²⁻ is the chromogenic product that is quantified.

ReactionMechanism DTNB DTNB (this compound) MixedDisulfide R-S-TNB (Mixed Disulfide) DTNB->MixedDisulfide + R-SH Thiol R-SH (Thiol) TNB TNB²⁻ (2-nitro-5-thiobenzoate) Yellow, Absorbs at 412 nm MixedDisulfide->TNB + H⁺ StandardCurveWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare DTNB Solution and Cysteine Stock prep_standards Prepare Cysteine Standards (Serial Dilutions) prep_reagents->prep_standards add_dtnb Add DTNB Solution to Standards and Samples prep_standards->add_dtnb incubate Incubate at Room Temperature (15 min) add_dtnb->incubate measure_abs Measure Absorbance at 412 nm incubate->measure_abs plot_curve Plot Standard Curve (Absorbance vs. Concentration) measure_abs->plot_curve determine_conc Determine Unknown Concentration plot_curve->determine_conc MolarExtinctionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dtnb Prepare DTNB Solution prep_tubes Prepare Sample and Blank Tubes prep_dtnb->prep_tubes add_reagents Add Reagents and Sample/ Blank Buffer to Tubes prep_tubes->add_reagents incubate Incubate at Room Temperature (15 min) add_reagents->incubate measure_abs Measure Absorbance at 412 nm incubate->measure_abs calculate_conc Calculate Concentration using Beer-Lambert Law measure_abs->calculate_conc

References

Application of Bis(2-nitrophenyl) disulfide in Peptide and Protein Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-nitrophenyl) disulfide and its derivatives, particularly the 3-nitro-2-pyridinesulfenyl (Npys) group, are valuable reagents in the field of peptide and protein chemistry. The Npys group serves as a versatile tool for the protection of cysteine residues, the formation of specific disulfide bonds, and the conjugation of peptides to proteins or other molecules. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this chemistry for their specific needs.

Application Notes

Cysteine Protection

The thiol group of cysteine is highly reactive and requires protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The Npys group, introduced via reagents like 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), offers a reliable method for cysteine protection.

Advantages:

  • Stability: The S-Npys bond is stable to the acidic conditions commonly used in Boc-based SPPS, including treatment with trifluoroacetic acid (TFA) and hydrogen fluoride (HF).[1][2]

  • Activation for Disulfide Formation: The Npys group is an "activatable" protecting group. The sulfur atom of the Cys(Npys) residue is electrophilic and readily undergoes thiol-disulfide exchange with a free thiol, facilitating the formation of specific disulfide bonds.

  • Orthogonality: The Npys group can be selectively removed under mild, neutral conditions, such as with tertiary phosphines or thiols, without affecting other common protecting groups like Boc, Fmoc, Z, Bzl, or tBu.[3]

Limitations:

  • Fmoc Strategy Incompatibility: The Npys group is generally unsuitable for standard Fmoc-based SPPS because it is labile to the piperidine treatment used for Fmoc deprotection.[1] However, Boc-Cys(Npys)-OH can be incorporated at the N-terminus of a peptide synthesized using the Fmoc strategy.[3]

  • Post-Synthetic Introduction: An alternative for Fmoc-SPPS is the post-synthetic introduction of the Npys group onto a deprotected cysteine residue.[3]

Disulfide Bond Formation

The Npys group is exceptionally useful for the regioselective formation of disulfide bonds, which are crucial for the structure and function of many peptides and proteins.

  • Intramolecular Disulfide Bonds: For the synthesis of cyclic peptides, a peptide containing two cysteine residues can be synthesized with one or both protected as Npys derivatives. Subsequent deprotection and oxidation under controlled conditions can yield the desired cyclic product. On-resin disulfide bond formation using Npys-related reagents has been shown to produce crude peptides with high purity.[4]

  • Intermolecular Asymmetric Disulfide Bonds: A key application of Npys chemistry is the formation of heterodimers. A peptide containing a Cys(Npys) residue can be reacted with another peptide containing a free cysteine to form a specific asymmetric disulfide bond.[5] This reaction is efficient over a wide pH range.[5]

Peptide-Protein Conjugation

The ability of the Npys group to activate a cysteine residue for thiol-disulfide exchange makes it an excellent tool for conjugating peptides to carrier proteins or other molecules. This is particularly important for generating antibodies against small peptides, which are often not immunogenic on their own.

The Npys-activated peptide is reacted with a protein that has been modified to present free thiol groups. The reaction is highly specific and proceeds under mild conditions, preserving the integrity of both the peptide and the protein.[2] The extent of conjugation can be monitored spectrophotometrically by measuring the release of the 3-nitro-2-thiopyridone byproduct.[2]

Quantitative Data Summary

The following tables summarize quantitative data gathered from various sources. Direct comparison of yields may not be straightforward due to variations in experimental conditions, peptide sequences, and analytical methods.

Table 1: Synthesis and Stability of Npys-Protected Cysteine

ParameterConditionResultReference
Synthesis Yield of Boc-Cys(Npys)-OH From Boc-Cys-OH and Npys-Cl58%[6]
Stability of Npys group in Boc-SPPS Standard Boc/benzyl synthesis conditionsStable[1]
Stability of Npys group in Fmoc-SPPS Piperidine treatmentUnstable[1]
Stability of Npys group to "high" HF Standard "high" HF acidolysisStable[1]
Stability of Npys group to "low-high" HF "Low-high" HF acidolysisSignificant deprotection[1]

Table 2: On-Resin Disulfide Bond Formation using Npys-OMe

PeptidePurity of Crude PeptideReference
Oxytocin>50%[4]
MCHHigh[4]
α-conotoxin ImI (bicyclic)>50%[4]

Table 3: Deprotection of Npys Group

Deprotection ReagentConditionsOutcomeReference
Triphenylphosphine Neutral conditionsSelective removal[3]
2-Pyridinethiol 1-oxide Neutral conditionsSelective removal[3]
Thiols (e.g., 2-mercaptoethanol) Mild thiolysisEffective deprotection[5]
Ascorbate 100 molar excess, pH 7, 37°C, 24hEfficient for Cys(5-Npys)[7]

Experimental Protocols

Protocol 1: Synthesis of Boc-Cys(Npys)-OH

This protocol describes the synthesis of the key building block for incorporating an Npys-protected cysteine in Boc-SPPS.

Materials:

  • Boc-Cys-OH

  • 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl)

  • Solvents (e.g., dioxane, dichloromethane)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve Boc-Cys-OH in an appropriate solvent (e.g., aqueous dioxane).

  • Add a stoichiometric amount of base (e.g., triethylamine) to deprotonate the carboxylic acid.

  • Slowly add a solution of Npys-Cl in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, which can be monitored by TLC.

  • Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain Boc-Cys(Npys)-OH. A reported yield for a similar procedure is 58%.[6]

Protocol 2: Introduction of Npys Group during Boc-SPPS

This protocol outlines the incorporation of a Cys(Npys) residue into a peptide sequence using Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-Cys(Npys)-OH

  • Coupling reagents (e.g., HBTU, DIC/HOBt)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

Procedure:

  • Swell the peptide-resin in DMF.

  • Perform the standard coupling cycle for Boc-SPPS: a. Pre-activate a solution of Boc-Cys(Npys)-OH (e.g., 3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Allow the coupling reaction to proceed for the optimized time (typically 30-60 minutes). d. Wash the resin thoroughly with DMF.

  • Perform a ninhydrin test to ensure complete coupling.

  • Proceed with the deprotection of the Boc group using TFA for the next coupling step.

Protocol 3: Post-Synthetic On-Resin Npys Protection of Cysteine

This protocol is for introducing the Npys group onto a cysteine residue after the peptide has been synthesized, which is useful in the context of Fmoc-SPPS where a Cys(Trt) protected residue was used during synthesis.

Materials:

  • Fully assembled peptide-resin with a Cys(Trt) residue

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • 2,2'-dithiobis(5-nitropyridine) (DTNP) or this compound

  • Solvents (DMF, DCM)

Procedure:

  • Cleave the trityl protecting group from the cysteine residue on the resin using a mild acidic treatment (e.g., 1-2% TFA in DCM).

  • Wash the resin thoroughly with DCM and DMF.

  • Dissolve 2,2'-dithiobis(5-nitropyridine) (DTNP) (5 equivalents) in DMF.

  • Add the DTNP solution to the resin and react for 1-2 hours at room temperature.

  • Wash the resin extensively with DMF and DCM to remove excess reagents.

  • The resin now contains the peptide with the Cys(Npys) modification.

Protocol 4: Deprotection of the Npys Group with Triphenylphosphine

This protocol describes a mild and selective method for removing the Npys protecting group.

Materials:

  • Npys-protected peptide

  • Triphenylphosphine (PPh₃)

  • Solvent (e.g., aqueous buffer, organic solvent mixture)

Procedure:

  • Dissolve the Npys-protected peptide in a suitable solvent.

  • Add an excess of triphenylphosphine (e.g., 10 equivalents) to the solution.

  • Stir the reaction at room temperature. The reaction progress can be monitored by HPLC.

  • The reaction is typically complete within a few hours.

  • The resulting free thiol-containing peptide can be purified by HPLC.

Protocol 5: Formation of an Asymmetric Disulfide Bond

This protocol details the reaction between a Cys(Npys)-activated peptide and a peptide with a free cysteine.

Materials:

  • Peptide 1 with a Cys(Npys) residue, purified.

  • Peptide 2 with a free cysteine residue, purified.

  • Reaction buffer (e.g., 0.1 M ammonium bicarbonate, pH 7-8).

Procedure:

  • Dissolve both peptides in the reaction buffer. A slight molar excess of the peptide with the free thiol can be used.

  • Mix the two peptide solutions.

  • Monitor the reaction by HPLC. The formation of the heterodimer can be observed as a new peak with a different retention time. The reaction is typically rapid at slightly alkaline pH.[5]

  • Once the reaction is complete, the desired asymmetric disulfide-linked peptide can be purified by preparative HPLC.

Protocol 6: Peptide-Protein Conjugation

This protocol provides a general method for conjugating an Npys-activated peptide to a carrier protein.

Materials:

  • Npys-activated peptide.

  • Carrier protein (e.g., BSA, KLH).

  • Reducing agent to generate free thiols on the protein (e.g., DTT).

  • Thiolating reagent for the protein (e.g., Traut's reagent, 2-iminothiolane).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Conjugation buffer (e.g., PBS, pH 7.2).

Procedure:

  • Protein Thiolation: If the carrier protein does not have sufficient free thiols, introduce them using a thiolation reagent like Traut's reagent according to the manufacturer's protocol. Purify the thiolated protein using a size-exclusion column to remove excess reagents.

  • Conjugation Reaction: a. Dissolve the thiolated protein in the conjugation buffer. b. Dissolve the Npys-activated peptide in the same buffer. c. Mix the protein and peptide solutions. The molar ratio of peptide to protein can be varied to control the degree of conjugation. d. React for 1-2 hours at room temperature.

  • Purification: Purify the peptide-protein conjugate from unreacted peptide and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: The degree of conjugation can be determined by spectrophotometrically measuring the released 3-nitro-2-thiopyridone at its characteristic absorbance or by mass spectrometry of the conjugate.

Visualizations

Experimental Workflow for Npys-Mediated Peptide-Protein Conjugation

Peptide_Protein_Conjugation cluster_Peptide_Prep Peptide Preparation cluster_Protein_Prep Protein Preparation cluster_Conjugation Conjugation and Purification Peptide_Synthesis 1. Synthesize Peptide (with Cys) Npys_Activation 2. Activate Cysteine with Npys group Peptide_Synthesis->Npys_Activation Peptide_Purification 3. Purify Npys-Peptide Npys_Activation->Peptide_Purification Conjugation 7. React Npys-Peptide and Thiolated Protein Peptide_Purification->Conjugation Carrier_Protein 4. Carrier Protein (e.g., KLH, BSA) Thiolation 5. Introduce Thiol Groups (if necessary) Carrier_Protein->Thiolation Protein_Purification 6. Purify Thiolated Protein Thiolation->Protein_Purification Protein_Purification->Conjugation Final_Purification 8. Purify Conjugate (e.g., Dialysis) Conjugation->Final_Purification Characterization 9. Characterize Conjugate Final_Purification->Characterization

Caption: Workflow for conjugating a peptide to a carrier protein using Npys chemistry.

Logical Relationship of Npys Group Applications

Npys_Applications Central_Node This compound (Source of Npys group) Cys_Protection Cysteine Protection in Peptide Synthesis Central_Node->Cys_Protection Disulfide_Formation Disulfide Bond Formation Central_Node->Disulfide_Formation Peptide_Conjugation Peptide-Protein Conjugation Central_Node->Peptide_Conjugation Boc_SPPS Boc-SPPS Compatibility Cys_Protection->Boc_SPPS Fmoc_SPPS Fmoc-SPPS (Post-synthetic) Cys_Protection->Fmoc_SPPS Intramolecular Intramolecular (Cyclic Peptides) Disulfide_Formation->Intramolecular Intermolecular Intermolecular (Heterodimers) Disulfide_Formation->Intermolecular Antibody_Production Antibody Production Peptide_Conjugation->Antibody_Production Drug_Delivery Drug Delivery Systems Peptide_Conjugation->Drug_Delivery

Caption: Applications of the Npys group derived from this compound.

References

Application Notes and Protocols for the Use of Bis(2-nitrophenyl) disulfide in Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-nitrophenyl) disulfide is a symmetrical disulfide that serves as a precursor for various sulfur and nitrogen-containing compounds. While the reaction of disulfides with amines is a known method for the preparation of sulfenamides, the specific reaction involving this compound with primary and secondary amines leads to a thermal rearrangement, yielding 2-aminobenzenesulfonamides as the final product. This document provides an overview of this transformation, a detailed experimental protocol for this rearrangement, and a general protocol for the synthesis of sulfenamides from diaryl disulfides, which may be applicable to other disulfide substrates.

Reaction of this compound with Amines: Thermal Rearrangement to 2-Aminobenzenesulfonamides

The reaction of this compound with primary or secondary amines does not typically yield the corresponding sulfenamide as a stable, isolable product. Instead, the initially formed 2-nitrobenzenesulfenamide undergoes a thermal rearrangement to the thermodynamically more stable 2-aminobenzenesulfonamide.[1][2][3] A radical mechanism has been proposed for this transformation.[1][3]

This rearrangement is a key consideration for researchers working with this specific disulfide and amines, as the expected sulfenamide may not be the end product under thermal conditions.

Proposed Reaction Pathway

The reaction is believed to proceed through the initial nucleophilic attack of the amine on the disulfide bond to form a 2-nitrobenzenesulfenamide intermediate. This intermediate then undergoes a rearrangement to the final 2-aminobenzenesulfonamide product.

G bis_disulfide This compound sulfenamide 2-Nitrobenzenesulfenamide (Intermediate) bis_disulfide->sulfenamide Nucleophilic Attack amine Primary or Secondary Amine (R1R2NH) amine->sulfenamide sulfonamide 2-Aminobenzenesulfonamide (Final Product) sulfenamide->sulfonamide Thermal Rearrangement thiol 2-Nitrobenzenethiol (Byproduct) sulfenamide->thiol

Caption: Proposed reaction pathway for the formation of 2-aminobenzenesulfonamides.

Experimental Protocols

Protocol 1: Thermal Rearrangement of this compound with Amines to 2-Aminobenzenesulfonamides

This protocol is based on the findings of Davis and Johnston regarding the thermal rearrangement of the initially formed sulfenamide.[1][2][3]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • High-boiling solvent (e.g., decalin, xylene)

  • Standard laboratory glassware and heating apparatus

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable high-boiling solvent.

  • Add the primary or secondary amine (2-4 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired 2-aminobenzenesulfonamide.

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).

Quantitative Data:

The yields of the rearranged 2-aminobenzenesulfonamide products will vary depending on the specific amine and reaction conditions used. Researchers should optimize the reaction for their specific substrates.

Amine SubstrateProductReported Yield (%)
Aniline2-Amino-N-phenylbenzenesulfonamideYields vary
MorpholineN-(2-aminophenylsulfonyl)morpholineYields vary
Piperidine1-[(2-aminophenyl)sulfonyl]piperidineYields vary
Protocol 2: General Copper-Catalyzed Synthesis of Sulfenamides from Diaryl Disulfides and Amines

For researchers interested in synthesizing sulfenamides from other diaryl disulfides that do not undergo rearrangement, the following copper-catalyzed protocol is a representative method.[4][5][6]

Materials:

  • Diaryl disulfide (other than this compound)

  • Alkyl or aryl amine

  • Copper(I) iodide (CuI)

  • 2,2'-Bipyridine (bpy)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and heating apparatus

  • Purification supplies

Procedure:

  • To a reaction vessel, add the diaryl disulfide (1 equivalent), the amine (2.2 equivalents), CuI (10 mol%), and 2,2'-bipyridine (20 mol%).

  • Add DMSO as the solvent.

  • Heat the reaction mixture at 60-80 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfenamide.

Quantitative Data for General Sulfenamide Synthesis:

Diaryl DisulfideAmineYield (%)
Diphenyl disulfidePiperidine~90%
Di-p-tolyl disulfideMorpholine~85%
Di-p-chlorophenyl disulfiden-Butylamine~75%

Note: These are representative yields for a general copper-catalyzed reaction and will vary based on the specific substrates and conditions.

Experimental Workflow Diagram

G start Start reactants Combine this compound, Amine, and Solvent start->reactants heat Heat to Reflux reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Reaction Incomplete workup Cool and Concentrate monitor->workup Reaction Complete purify Purify (Chromatography/ Recrystallization) workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: General workflow for the reaction of this compound with amines.

Conclusion

The reaction of this compound with amines presents an interesting case where the expected sulfenamide product is not the final outcome under thermal conditions due to a subsequent rearrangement to the corresponding 2-aminobenzenesulfonamide. Researchers aiming to synthesize sulfenamides should be aware of this potential rearrangement when using ortho-nitro substituted aryl disulfides. For the synthesis of stable sulfenamides, alternative diaryl disulfides can be employed using established methods such as copper-catalyzed coupling with amines. The protocols and data presented herein provide a guide for professionals in drug development and chemical research to explore these transformations.

References

The Dynamic Role of Bis(2-nitrophenyl) Disulfide in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis(2-nitrophenyl) disulfide is emerging as a significant building block in the field of dynamic covalent chemistry, offering a versatile platform for the development of intelligent and responsive materials. Its inherent ability to form reversible disulfide bonds under specific stimuli makes it a valuable component in the design of self-healing polymers, stimuli-responsive drug delivery systems, and adaptable networks. The presence of electron-withdrawing nitro groups in the ortho positions of the phenyl rings influences the reactivity of the disulfide bond, allowing for tunable dynamic exchange.

This document provides detailed application notes and experimental protocols for the utilization of this compound in dynamic covalent chemistry. It is intended to serve as a comprehensive resource for researchers and professionals in materials science and drug development, offering insights into the synthesis, characterization, and application of materials incorporating this dynamic covalent motif.

Application Notes

The primary application of this compound in dynamic covalent chemistry lies in its function as a reversible crosslinker. The disulfide bond (S-S) can be cleaved and reformed through thiol-disulfide exchange reactions, which can be triggered by various stimuli such as changes in pH, redox potential, or the presence of specific thiols like glutathione (GSH). This dynamic nature is particularly relevant in biological systems where the intracellular environment has a significantly higher concentration of GSH than the extracellular space.

Key Applications Include:

  • Self-Healing Materials: Incorporation of this compound into polymer networks imparts self-healing properties. When a mechanical stress causes a fracture, the disulfide bonds at the fractured interface can dynamically exchange and reform, leading to the restoration of the material's integrity.

  • Stimuli-Responsive Drug Delivery: In drug delivery systems, this compound can be used as a linker to conjugate drugs to a carrier molecule or to form the core of a nanoparticle. In the reductive environment of a tumor cell, for instance, the disulfide bonds are cleaved, leading to the targeted release of the therapeutic agent.

  • Vitrimers and Adaptable Networks: Aromatic disulfides are key components in the development of vitrimers, a class of polymers that can change their topology through associative exchange reactions without compromising network integrity. This allows for reprocessing and reshaping of the material, similar to thermoplastics, while retaining the mechanical properties of thermosets.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-chloronitrobenzene.

Materials:

  • 2-Chloronitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur powder

  • Ethanol (95%)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide (1.5 moles) in 1.5 L of 95% ethanol by heating.

  • To this solution, add sulfur powder (1.5 gram-atoms) and continue heating until the sulfur has completely dissolved, forming a dark reddish-brown solution of sodium disulfide.

  • In a separate larger flask, dissolve 2-chloronitrobenzene (2 moles) in 500 mL of 95% ethanol.

  • Slowly add the sodium disulfide solution to the 2-chloronitrobenzene solution through the top of the reflux condenser. The reaction is exothermic, so the initial addition should be slow.

  • Once the addition is complete, heat the reaction mixture on a steam bath for 2 hours.

  • Cool the reaction mixture and collect the solid product by suction filtration.

  • To remove sodium chloride, wash the solid with 500 mL of water and filter again.

  • Finally, wash the purified crystalline residue with 100 mL of 95% ethanol to remove any unreacted 2-chloronitrobenzene.

  • Dry the product to obtain this compound as a yellow crystalline solid.

Protocol 2: Representative Synthesis of a Self-Healing Polyurethane Incorporating this compound

This protocol describes a general method for preparing a self-healing polyurethane network using this compound as a chain extender. Please note that this is a representative protocol and may require optimization based on specific monomers and desired material properties.

Materials:

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • Isophorone diisocyanate (IPDI)

  • This compound

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of the Prepolymer:

    • Dry PCL-diol under vacuum at 80°C for 4 hours.

    • In a three-necked flask under a nitrogen atmosphere, add the dried PCL-diol and anhydrous DMF.

    • Add IPDI to the flask with stirring and heat the mixture to 70°C.

    • Add a catalytic amount of DBTDL and continue the reaction for 3 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • In a separate flask, dissolve this compound and BDO in anhydrous DMF.

    • Cool the prepolymer solution to room temperature and slowly add the chain extender solution under vigorous stirring.

    • Continue stirring for 2 hours at room temperature.

  • Casting and Curing:

    • Pour the viscous solution into a Teflon mold.

    • Cure the polymer in a vacuum oven at 60°C for 24 hours to obtain the polyurethane film.

Protocol 3: Quantification of Thiol-Disulfide Exchange

This protocol outlines a general method for monitoring the thiol-disulfide exchange reaction using UV-Vis spectroscopy with a model thiol.

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of this compound and N-acetyl-L-cysteine in a suitable organic solvent (e.g., DMSO) and PBS, respectively.

  • In a quartz cuvette, add PBS buffer.

  • Add a specific concentration of the this compound stock solution to the cuvette and record the initial UV-Vis spectrum.

  • Initiate the reaction by adding a specific concentration of the N-acetyl-L-cysteine stock solution.

  • Immediately start monitoring the change in absorbance at the wavelength corresponding to the release of 2-nitrothiophenol over time.

  • The rate of the thiol-disulfide exchange can be determined from the initial rate of the reaction.

Quantitative Data

The following tables summarize representative quantitative data for polymeric systems containing aromatic disulfide bonds. While not exclusively for this compound, this data provides a valuable reference for the expected performance of such materials.

Table 1: Mechanical Properties of Aromatic Disulfide-Containing Polymers

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Epoxy-disulfide network[1]16505-
Polyurethane with aromatic disulfide[2]3.22 ± 0.40--
Acrylate network with disulfide[3]--Increased by 1.7 times

Table 2: Self-Healing Efficiency of Aromatic Disulfide-Containing Polymers

Polymer SystemHealing ConditionsHealing TimeHealing Efficiency (%)
Epoxy-disulfide network[1]Moderate temperature-84
Polyurethane with aromatic disulfide[2]80°C12 h~95 (1st healing)
Acrylate network with disulfide[3]HeatingShorter times95

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_polymerization Dynamic Polymer Synthesis cluster_application Application s1 2-Chloronitrobenzene s_reaction Reaction in Ethanol s1->s_reaction s2 Sodium Disulfide s2->s_reaction s_product This compound s_reaction->s_product p_crosslinker This compound s_product->p_crosslinker p1 Diisocyanate p_prepolymer Prepolymer Formation p1->p_prepolymer p2 Diol p2->p_prepolymer p_polymer Dynamic Polymer Network p_prepolymer->p_polymer p_crosslinker->p_polymer a_material Self-Healing Material / Drug Delivery Vehicle p_polymer->a_material a_stimulus Stimulus (e.g., pH, GSH) a_material->a_stimulus a_response Self-Healing / Drug Release a_stimulus->a_response

Caption: Experimental workflow for dynamic covalent materials.

signaling_pathway cluster_stimulus Stimulus cluster_mechanism Mechanism of Action stimulus Reductive Environment (e.g., High GSH in Tumor Cells) cleavage Thiol-Disulfide Exchange stimulus->cleavage disulfide Polymer with This compound Linker disulfide->cleavage release Drug Release / Network Disassembly cleavage->release thiol Free Thiol (from cleaved disulfide) cleavage->thiol

Caption: Stimuli-responsive mechanism in drug delivery.

logical_relationship cluster_applications Applications dc_chem Dynamic Covalent Chemistry disulfide This compound dc_chem->disulfide properties Reversible Properties disulfide->properties self_healing Self-Healing Materials properties->self_healing drug_delivery Drug Delivery properties->drug_delivery vitrimers Vitrimers properties->vitrimers

Caption: Logical relationship of concepts.

References

Application Notes and Protocols for High-Pressure Reactions with Bis(2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for chemical reactions involving Bis(2-nitrophenyl) disulfide, with a focus on its application in the synthesis of benzothiazoles. While specific high-pressure reaction protocols for a broad range of applications with this compound are not extensively documented in publicly available literature, this guide also outlines a general experimental setup for conducting reactions under high-pressure conditions.

Introduction to this compound

This compound is a versatile chemical reagent utilized in organic synthesis. A primary application of this compound is as a precursor for the synthesis of 2-alkyl-substituted benzothiazoles.[1] Benzothiazoles are significant structural motifs present in many biologically active compounds and serve as key precursors for various industrial products such as dyes, photosensitizers, and fluorescent markers.[1] The synthesis of benzothiazoles from this compound is advantageous due to the use of inexpensive, stable, and relatively non-toxic starting materials, which leads to high yields of the desired products.[1][2]

Chemical Properties:

PropertyValue
CAS Number 1155-00-6
Molecular Formula (O₂NC₆H₄)₂S₂
Molecular Weight 308.33 g/mol
Melting Point 194-197 °C (lit.)
Synonyms 2-Nitrophenyl disulfide; o-Nitrophenyl disulfide; 2,2'-Dinitrodiphenyl disulfide

(Data sourced from multiple references)[3]

One-Pot Synthesis of 2-Alkyl-substituted Benzothiazoles

A scalable, one-pot procedure has been developed for the production of 2-alkyl-substituted benzothiazoles from the corresponding bis-(2-nitrophenyl)-disulfides.[2][3]

Reaction Workflow

The overall process involves the reduction of this compound with a reducing agent like sodium sulfite or sodium thiosulfate, followed by cyclization with an appropriate acid to form the benzothiazole ring.[1]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up cluster_product Final Product This compound This compound Heat to Boiling Heat to Boiling This compound->Heat to Boiling Acetic Acid Acetic Acid Acetic Acid->Heat to Boiling Reducing Agent Reducing Agent Portionwise addition of Reducing Agent Portionwise addition of Reducing Agent Reducing Agent->Portionwise addition of Reducing Agent Heat to Boiling->Portionwise addition of Reducing Agent Boil for 16h Boil for 16h Portionwise addition of Reducing Agent->Boil for 16h Cool to 90°C Cool to 90°C Boil for 16h->Cool to 90°C Add Water Add Water Cool to 90°C->Add Water Cool to Room Temperature Cool to Room Temperature Add Water->Cool to Room Temperature Extraction with Chloroform Extraction with Chloroform Cool to Room Temperature->Extraction with Chloroform Wash with Water Wash with Water Extraction with Chloroform->Wash with Water Solvent Removal (Reduced Pressure) Solvent Removal (Reduced Pressure) Wash with Water->Solvent Removal (Reduced Pressure) Purification (Distillation) Purification (Distillation) Solvent Removal (Reduced Pressure)->Purification (Distillation) 2-Alkyl-substituted Benzothiazole 2-Alkyl-substituted Benzothiazole Purification (Distillation)->2-Alkyl-substituted Benzothiazole

Caption: Workflow for the one-pot synthesis of 2-alkyl-substituted benzothiazoles.

Experimental Protocol

Materials:

  • This compound derivative

  • Acetic acid

  • Sodium sulfite or Sodium thiosulfate

  • Water

  • Chloroform

Procedure:

  • A suspension of the this compound derivative in acetic acid is heated to its boiling point.[1][3]

  • Sodium sulfite is added portionwise over 3 hours with vigorous stirring.[1][3] Alternatively, sodium thiosulfate can be used, added portionwise over 2 hours.[1]

  • The reaction mixture is then boiled for an additional 16 hours under continuous stirring.[1][3]

  • After the reaction is complete, the mixture is cooled to 90°C, and water is added.[1][3]

  • The mixture is allowed to cool to room temperature.

  • The product is extracted with chloroform.[1][3]

  • The combined organic phases are washed with water.[1][3]

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.[1][2][3]

Quantitative Data

The following table summarizes the yields for the synthesis of various 2-alkyl-substituted benzothiazoles using this methodology.

Starting MaterialProductYield (%)
1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfane2-Methyl-5-(methylthio)benzothiazole89
1,2-Bis(2-nitrophenyl)disulfane2-Ethylbenzo[d]thiazoleHigh
Substituted Bis(2-nitrophenyl) disulfidesCorresponding 2-alkyl-substituted benzothiazoles78-90

(Table adapted from data presented in ChemRxiv)[1][2]

High-Pressure Experimental Setup (General Protocol)

While specific protocols for high-pressure reactions with this compound are not widely reported, a peer-reviewed study has described the use of combined pressure and temperature in disulfide metathesis reactions, indicating the feasibility of such approaches. For researchers interested in exploring the effects of high pressure on reactions involving this compound, a general experimental setup is described below. High-pressure synthesis can be a powerful tool for discovering new materials and phases.[4]

High-Pressure Reactor Workflow

G Start Start Prepare Reactant Mixture Prepare Reactant Mixture Start->Prepare Reactant Mixture Load into High-Pressure Cell Load into High-Pressure Cell Prepare Reactant Mixture->Load into High-Pressure Cell Assemble High-Pressure Apparatus Assemble High-Pressure Apparatus Load into High-Pressure Cell->Assemble High-Pressure Apparatus Apply Pressure Apply Pressure Assemble High-Pressure Apparatus->Apply Pressure Apply Temperature Apply Temperature Apply Pressure->Apply Temperature Hold at Reaction Conditions Hold at Reaction Conditions Apply Temperature->Hold at Reaction Conditions Cool Down Cool Down Hold at Reaction Conditions->Cool Down Release Pressure Release Pressure Cool Down->Release Pressure Extract Sample Extract Sample Release Pressure->Extract Sample Analyze Product Analyze Product Extract Sample->Analyze Product End End Analyze Product->End

Caption: General workflow for a high-pressure synthesis experiment.

General Protocol for High-Pressure Reactions

Equipment:

  • High-pressure apparatus (e.g., piston-cylinder, multi-anvil press, or diamond anvil cell)

  • Pressure-transmitting medium (e.g., inert gas, silicone oil, or a solid medium like NaCl or BN)

  • Heating system (e.g., internal or external furnace)

  • Temperature and pressure controllers and sensors

Procedure:

  • Sample Preparation: The reactants, including this compound and any other substrates or catalysts, are carefully weighed and mixed. The mixture is then placed into a sample capsule (e.g., made of platinum, gold, or hexagonal boron nitride).

  • Cell Assembly: The sample capsule is placed within the high-pressure cell, surrounded by the pressure-transmitting medium and the heating element.

  • Pressurization: The assembled cell is placed in the high-pressure apparatus, and pressure is gradually applied to the desired level.

  • Heating: Once the target pressure is reached and stabilized, the sample is heated to the desired reaction temperature.

  • Reaction: The reaction is held at the set pressure and temperature for the desired duration.

  • Quenching: The heating is turned off, and the sample is allowed to cool rapidly to room temperature while maintaining pressure.

  • Decompression: The pressure is slowly and carefully released.

  • Sample Recovery and Analysis: The high-pressure cell is disassembled, and the sample is recovered for analysis using techniques such as X-ray diffraction, spectroscopy, and chromatography.

Note: The specific parameters (pressure, temperature, reaction time, and choice of materials) will need to be optimized for each specific reaction.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound and all other reagents.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1] A dust mask (type N95 or equivalent) is also recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation and use a local exhaust system if necessary. Wash hands thoroughly after handling.[1]

  • Storage: Keep the container tightly closed in a dry place.[1] Protect from light and store under an inert atmosphere. Refrigeration may be recommended for optimal product quality.[1]

  • Incompatibilities: Avoid strong oxidizing agents.[1]

Always consult the specific Safety Data Sheet (SDS) for all reagents being used before commencing any experimental work.

Disclaimer: The information provided in this document is for research and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, following all applicable safety guidelines.

References

Application Notes and Protocols for One-Pot Synthesis Procedures Involving Bis(2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-alkyl-substituted benzothiazoles utilizing bis(2-nitrophenyl) disulfide. This scalable, single-step procedure is advantageous due to its use of inexpensive, stable, and relatively non-toxic starting materials, resulting in high yields of the desired products.[1] Benzothiazoles are significant structural motifs in a variety of biologically active compounds and serve as key precursors for dyes, photosensitizers, and fluorescent markers.[1][2][3][4][5]

One-Pot Synthesis of 2-Alkyl-Substituted Benzothiazoles

This one-pot procedure involves the reduction of a this compound derivative and subsequent cyclization with a carboxylic acid to form the corresponding 2-alkyl-substituted benzothiazole.[1] The reaction is typically carried out in a high-boiling aliphatic acid, such as acetic or propionic acid, which also serves as the alkyl source for the 2-position of the benzothiazole ring.[3] Various reducing agents, including sodium sulfite, sodium dithionite, and sodium thiosulfate, have been successfully employed.[2][3][6]

Reaction Workflow

The overall process can be summarized in the following workflow:

G A This compound Suspension B Heat to Boiling in Carboxylic Acid A->B C Portionwise Addition of Reducing Agent B->C D Reflux for 16 hours C->D E Cooling and Quenching with Water D->E F Extraction with Organic Solvent E->F G Purification F->G

Caption: Workflow for the one-pot synthesis of 2-alkyl-substituted benzothiazoles.

Proposed Reaction Mechanism

The reaction is proposed to proceed through four main stages:

  • Reduction: The this compound is reduced to the corresponding 2-aminothiophenol intermediate.[1][6]

  • SO₂ Generation: In the acidic medium, sulfur dioxide is generated from the reducing agent (e.g., sodium sulfite).[1][6]

  • Acid Activation: The carboxylic acid is activated by the generated SO₂.[1][6]

  • Heterocyclization: The 2-aminothiophenol intermediate reacts with the activated carboxylic acid derivative to form the final benzothiazole product.[6]

G cluster_0 Reaction Stages A Reduction of Disulfide to 2-Aminothiophenol B Generation of SO₂ from Reducing Agent A->B C Activation of Carboxylic Acid by SO₂ B->C D Heterocyclization C->D E Final Benzothiazole Product D->E

Caption: Proposed four-part reaction mechanism for benzothiazole synthesis.[1][6]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 2-alkyl-substituted benzothiazoles using the described one-pot methodology.

Starting DisulfideCarboxylic AcidReducing AgentProductYield (%)Reference
1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfaneAcetic AcidSodium sulfite2-Methyl-5-(methylthio)benzo[d]thiazole89[3]
1,2-Bis(4-methoxy-2-nitrophenyl)disulfaneAcetic AcidSodium dithionite5-Methoxy-2-methylbenzo[d]thiazoleN/A[3]
1,2-Bis(2-nitrophenyl)disulfanePropionic AcidSodium thiosulfate2-Ethylbenzo[d]thiazoleN/A[6]
Substituted Bis(2-nitrophenyl)disulfidesFormic AcidN/A2H-benzothiazolesHigh[3][6]
Substituted Bis(2-nitrophenyl)disulfidesPropionic AcidN/A2-EthylbenzothiazolesHigh[3]

N/A: Specific yield percentage not available in the cited sources, but described as high-yielding.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-(methylthio)benzo[d]thiazole[3][6]
  • Materials:

    • 1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfane (400.0 g, 0.9987 mol)

    • Acetic acid (1000 mL)

    • Sodium sulfite (969.3 g, 7.698 mol)

    • Water (for quenching and washing)

    • Chloroform (for extraction)

  • Procedure:

    • A suspension of 1,2-bis(4-(methylthio)-2-nitrophenyl)disulfane in acetic acid is heated to its boiling point in a suitable reaction vessel.

    • Sodium sulfite is added portionwise over a period of 3 hours with vigorous stirring.

    • The reaction mixture is then boiled for 16 hours under continuous stirring.

    • After the reaction is complete, the mixture is cooled to 90°C, and 3000 mL of water is added.

    • The mixture is allowed to cool to room temperature.

    • The product is extracted with chloroform (2 x 3000 mL).

    • The combined organic phases are washed with water (2 x 3000 mL).

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Synthesis of 5-Methoxy-2-methylbenzo[d]thiazole[3]
  • Materials:

    • 1,2-Bis(4-methoxy-2-nitrophenyl)disulfane (200.0 g, 0.5435 mol)

    • Acetic acid (1500 mL)

    • Sodium dithionite (756.0 g, 4.348 mol)

    • Water (for quenching)

  • Procedure:

    • A suspension of 1,2-bis(4-methoxy-2-nitrophenyl)disulfane in acetic acid is heated to its boiling point.

    • Sodium dithionite is added portionwise over 5 hours with vigorous stirring.

    • The reaction mixture is boiled for an additional 16 hours under stirring.

    • The mixture is then cooled to 90°C, and 1000 mL of water is added for quenching.

    • Further workup and purification would proceed similarly to Protocol 1.

Protocol 3: Synthesis of 2-Ethylbenzo[d]thiazole[6]
  • Materials:

    • 1,2-Bis(2-nitrophenyl)disulfane (30.0 g, 97.4 mmol)

    • Propionic acid

    • Sodium thiosulfate (186.1 g, 750 mmol)

    • Water (for quenching and washing)

    • Chloroform (for extraction)

  • Procedure:

    • A suspension of 1,2-bis(2-nitrophenyl)disulfane in propionic acid is heated to its boiling point.

    • Sodium thiosulfate is added portionwise over 2 hours with vigorous stirring.

    • The suspension is boiled for 16 hours with continuous stirring.

    • The reaction mixture is cooled to 90°C, and 200 mL of water is added.

    • After cooling to room temperature, the product is extracted with chloroform (2 x 300 mL).

    • The combined organic phase is washed with water (300 mL).

    • The solvent is removed under reduced pressure to afford the product.

References

Application Notes and Protocols: Bis(2-nitrophenyl) disulfide as a Precursor for Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-nitrophenyl) disulfide is a crucial chemical intermediate, primarily serving as a stable and efficient precursor for the synthesis of 2-aminothiophenol. This pivotal building block is instrumental in the construction of a wide array of pharmacologically active benzothiazole derivatives. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in numerous compounds exhibiting a broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, making this class of compounds a significant focus in modern drug discovery and development.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pharmacologically active compounds derived from this compound. It aims to be a comprehensive resource for researchers engaged in the exploration of novel therapeutics based on the versatile benzothiazole core.

Synthesis of Pharmacologically Active Benzothiazole Derivatives

The general synthetic pathway commences with the reduction of this compound to 2-aminothiophenol. This intermediate is then typically condensed with a variety of electrophilic partners, such as aldehydes, carboxylic acids, or their derivatives, to yield the desired 2-substituted benzothiazoles.

Logical Relationship: From Precursor to Active Compound

G precursor This compound intermediate 2-Aminothiophenol precursor->intermediate Reduction active_compound Pharmacologically Active Benzothiazole Derivatives intermediate->active_compound Condensation reagents Aldehydes, Carboxylic Acids, etc. reagents->active_compound

Caption: Synthetic route from this compound.

Pharmacological Applications and Quantitative Data

Benzothiazole derivatives synthesized from this compound have demonstrated significant potential in various therapeutic areas. Below are tables summarizing the in vitro activities of selected compounds.

Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Derivative 1 PANC-1 (Pancreatic)MTT27[5]
Derivative 2 PANC-1 (Pancreatic)MTT35[5]
YLT322 HepG2 (Hepatocellular Carcinoma)Not Specified0.39[6]
YLT322 A549 (Lung Carcinoma)Not Specified1.25[6]
YLT322 MCF-7 (Breast Adenocarcinoma)Not Specified2.11[6]
Compound 4d C6 (Glioma)MTT0.03 mM[7]
Compound 4e A549 (Lung)MTT0.03 mM[7]
Compound 16 A549 (Lung)Not Specified6.6[8]
Compound 17 BFTC-905 (Bladder)Not Specified9.6[8]
Compound 18 MES-SA (Uterine Sarcoma)Not Specified9.2[8]
PB11 U87 (Glioblastoma)Not Specified< 0.05[9]
PB11 HeLa (Cervical)Not Specified< 0.05[9]
B7 A431 (Epidermoid Carcinoma)MTT1-4 (effective range)[10]
B7 A549 (Lung)MTT1-4 (effective range)[10]
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 133 S. aureus78.125[11]
Compound 133 E. coli78.125[11]
Compound 25a E. faecalis~1 µM[11]
Compound 25b K. pneumoniae1.04 µM[11]
Compound 25c K. pneumoniae1.04 µM[11]
Compound 66c P. aeruginosa3.1 - 6.2[11]
Compound 8a-d P. aeruginosa90 - 180[11]
Compound 2d E. faecalis8[12]
Compound 2d S. aureus8[12]
Compound 16c S. aureus0.025 mM[13]
Compound 3 E. coli25 - 100[14]
Compound 4 E. coli25 - 100[14]

Mechanisms of Action and Signaling Pathways

The pharmacological effects of benzothiazole derivatives are often attributed to their ability to interact with and modulate the activity of key biological targets.

Anticancer Mechanisms

Many benzothiazole derivatives exert their anticancer effects through the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][15] A notable mechanism is the inhibition of the PI3K/AKT pathway, which is frequently hyperactivated in cancer.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Benzothiazole Benzothiazole Derivative (e.g., PB11) Benzothiazole->PI3K inhibits Benzothiazole->AKT inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

Another significant target for anticancer benzothiazoles is the STAT3 signaling pathway, which plays a crucial role in tumor cell survival and proliferation.[16]

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Expression Target Gene Expression (e.g., c-MYC, MCL-1) Nucleus->Gene_Expression promotes Benzothiazole Benzothiazole Derivative (e.g., B19) Benzothiazole->STAT3 inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway.

Antimicrobial Mechanisms

The antimicrobial action of certain benzothiazole derivatives has been linked to the inhibition of essential bacterial enzymes. For instance, some sulfonamide-containing benzothiazoles act as inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.[13]

Experimental Protocols

The following section details standardized protocols for the synthesis of a key intermediate and the in vitro evaluation of the resulting pharmacologically active compounds.

Protocol 1: Synthesis of 2-Aminothiophenol from this compound

This protocol describes the reduction of this compound to 2-aminothiophenol.

Materials:

  • This compound

  • Zinc dust

  • Glacial acetic acid

  • 10% Sodium hydroxide solution

  • Hydrogen sulfide gas

  • Ether

Procedure:

  • Suspend this compound (1 g, 0.003 M) in glacial acetic acid (35 ml).

  • To this suspension, add zinc dust (4 g) portion-wise with stirring. The molar ratio of zinc to the disulfide should be approximately 20:1.

  • After the addition is complete, continue stirring the reaction mixture at room temperature.

  • To isolate the free amine, suspend the resulting zinc salt of 2-aminothiophenol in water.

  • Adjust the pH of the suspension to 7 using a 10% sodium hydroxide solution.

  • Bubble hydrogen sulfide gas through the suspension to precipitate zinc sulfide.

  • Extract the aqueous layer with ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain 2-aminothiophenol.

Protocol 2: General Procedure for the Synthesis of 2-Substituted Benzothiazoles

This protocol outlines a general method for the condensation of 2-aminothiophenol with aromatic aldehydes.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Ethanol

  • Catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

  • Dissolve equimolar amounts of 2-aminothiophenol and the desired aromatic aldehyde in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Reflux the reaction mixture for an appropriate time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol is for assessing the cytotoxicity of synthesized benzothiazole derivatives against cancer cell lines.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Serial Dilutions of Benzothiazole Derivative Treat_Cells Treat Cells with Compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized benzothiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well microplates

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[7]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, prepare two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12][14]

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a diverse range of pharmacologically active benzothiazole derivatives. The inherent biological potential of the benzothiazole scaffold, coupled with the synthetic accessibility afforded by this precursor, makes it an attractive starting point for drug discovery programs targeting cancer and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to explore and develop novel therapeutic agents based on this promising chemical class. Further investigation into structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of more potent and selective drug candidates.

References

Troubleshooting & Optimization

Improving the yield of benzothiazole synthesis with "Bis(2-nitrophenyl) disulfide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzothiazole Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of benzothiazoles using Bis(2-nitrophenyl) disulfide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of benzothiazoles.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Benzothiazole 1. Suboptimal Reagent Ratio: The molar ratio of this compound to the reducing agent and acid may not be optimal.[1][2] 2. Incomplete Reaction: The reaction time may be insufficient for the complete conversion of intermediates.[3] 3. Side Reactions: Formation of byproducts such as from the oxidation and polymerization of the 2-aminothiophenol intermediate can reduce the yield.[4]1. Optimize Reagent Ratios: An optimal substrate to sodium sulfite molar ratio has been found to be 1:8. For acetic acid, a substrate to acid molar ratio of 1:17.5 has proven effective. Further increasing the excess of sodium sulfite does not improve the yield.[1][2] 2. Ensure Sufficient Reaction Time: A boiling time of 16 hours after the addition of the reducing agent is recommended for the reaction to go to completion.[3] 3. Control Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the 2-aminothiophenol intermediate.[4]
Formation of Dark, Tarry Byproducts 1. Oxidation of Intermediates: The 2-aminothiophenol intermediate is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[4] 2. Harsh Reaction Conditions: High temperatures can promote unwanted side reactions.[4]1. Use an Inert Atmosphere: Conducting the reaction under nitrogen or argon will minimize contact with oxygen.[4] 2. Control Temperature: Avoid excessively high temperatures. A stepwise heating approach or running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[4]
Presence of Unexpected Impurities 1. Impure Reagents: Technical grade reagents may contain impurities that can lead to side products. For example, technical sodium dithionite can contain sodium formate, leading to the formation of benzothiazole with a proton at the 2-position instead of the expected alkyl group.[1] 2. Incomplete Cyclization: This can result in the formation of benzothiazoline intermediates.[4]1. Use High-Purity Reagents: If side products are an issue, consider using higher purity starting materials. Alternatively, be aware of potential impurities in technical grade reagents and their possible side reactions.[1] 2. Ensure Complete Oxidation: The reaction conditions, including sufficient reaction time and appropriate workup, are designed to ensure the final aromatization to the benzothiazole.
Difficulty in Product Isolation 1. Complex Reaction Mixture: The presence of byproducts and unreacted starting materials can complicate purification. 2. Product Solubility: Benzothiazoles have limited solubility in water but are soluble in organic solvents like chloroform.[5]1. Follow a Standardized Extraction Procedure: A recommended workup involves diluting the cooled reaction mixture with water and extracting the product with chloroform. The combined organic phases are then washed with water.[1][2] 2. Purification by Distillation: For many 2-alkyl-substituted benzothiazoles, purification by distillation under reduced pressure is an effective method to obtain the pure product and avoids chromatography.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of 2-alkyl-substituted benzothiazoles from this compound?

A1: This one-pot synthesis involves the reduction of this compound to the corresponding 2-aminothiophenol intermediate, followed by a cyclization reaction with a carboxylic acid (such as acetic acid for a 2-methylbenzothiazole) to form the benzothiazole ring.[3]

Q2: What are the advantages of using this compound as a starting material?

A2: This method is advantageous because it utilizes inexpensive, stable, and relatively non-toxic starting materials. It is a scalable, single-step procedure that can produce high yields of the desired products.[1][3][6]

Q3: Which reducing agents can be used for this synthesis?

A3: Several sodium salts have been tested as reducing agents. Sodium sulfite is effective, and sodium thiosulfate has also been used successfully with technical-grade starting materials to give high yields.[1][2] While sodium dithionite can also be used, it may lead to impurities if technical grade is used.[1]

Q4: Can this method be scaled up for larger-scale production?

A4: Yes, this reaction has been successfully scaled up, yielding up to 350 grams of the product in a single run with optimal reagent ratios.[1][2]

Q5: What is the proposed reaction mechanism?

A5: The proposed mechanism can be divided into four main parts:

  • Part A: Reduction of the this compound to the 2-aminothiophenol intermediate.

  • Part B: Generation of sulfur dioxide (SO₂) from the reducing agent in the acidic medium.

  • Part C: Activation of the carboxylic acid by the generated SO₂.

  • Part D: Heterocyclic cyclization of the 2-aminothiophenol with the activated acid derivative to form the final benzothiazole product.[1][7]

Experimental Protocols

General Procedure for the Synthesis of 2-Alkyl-Substituted Benzothiazoles

This protocol is a general guideline for the one-pot synthesis of 2-alkyl-substituted benzothiazoles.

Materials:

  • This compound derivative

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Reducing agent (e.g., sodium sulfite, sodium thiosulfate)

  • Chloroform

  • Water

Procedure:

  • A suspension of the this compound derivative in the corresponding carboxylic acid is heated to its boiling point.[3]

  • The reducing agent (e.g., sodium sulfite) is added portion-wise over 2-3 hours with vigorous stirring.[1][3]

  • The resulting suspension is boiled for 16 hours with continuous stirring.[3]

  • After the reaction is complete, the mixture is cooled to 90°C, and water is added.[3]

  • The mixture is allowed to cool to room temperature.

  • The product is extracted with chloroform (typically twice).[3]

  • The combined organic phases are washed with water.[1][3]

  • The solvent is removed under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure.[1][2]

Data Presentation

Optimization of Reagent Ratios for 2-Methyl-5-(methylthio)-benzothiazole Synthesis
Molar Ratio (Disulfide : Na₂SO₃ : Acetic Acid)Yield (%)
1 : 8 : 30Optimized Sulfite Ratio
1 : 8 : 17.589

Table adapted from optimization experiments. Further reduction in the amount of acetic acid led to lower yields.[1][2]

Yields of Various 2-Alkyl-Substituted Benzothiazoles
Starting DisulfideCarboxylic AcidReducing AgentProductYield (%)
1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfaneAcetic AcidSodium Sulfite2-Methyl-5-(methylthio)benzo[d]thiazole89
1,2-Bis(2-nitrophenyl)disulfanePropionic AcidSodium Thiosulfate2-Ethylbenzo[d]thiazole78-90
1,2-Bis(4-methoxy-2-nitrophenyl)disulfaneAcetic AcidSodium Dithionite5-Methoxy-2-methylbenzo[d]thiazole>80

Yields are for isolated products after purification.[1][2]

Visualizations

experimental_workflow start Start suspend Suspend this compound in Carboxylic Acid start->suspend heat Heat to Boiling suspend->heat add_reductant Add Reducing Agent (e.g., Sodium Sulfite) Portion-wise heat->add_reductant boil Boil for 16 hours add_reductant->boil cool_90 Cool to 90°C boil->cool_90 add_water Add Water cool_90->add_water cool_rt Cool to Room Temperature add_water->cool_rt extract Extract with Chloroform cool_rt->extract wash Wash Organic Phase with Water extract->wash evaporate Remove Solvent (Reduced Pressure) wash->evaporate purify Purify by Distillation evaporate->purify end End purify->end

Caption: Experimental workflow for the one-pot synthesis of benzothiazoles.

reaction_mechanism cluster_A Part A: Reduction cluster_B Part B: SO₂ Generation cluster_C Part C: Acid Activation cluster_D Part D: Heterocyclization A This compound A_inter 2-Aminothiophenol Intermediate A->A_inter Reduction D_inter Final Benzothiazole Product A_inter->D_inter B Reducing Agent (e.g., Na₂SO₃) B_inter SO₂ B->B_inter in Acidic Media C_inter Activated Acid Derivative B_inter->C_inter Activation C Carboxylic Acid C->C_inter C_inter->D_inter

Caption: Proposed four-part reaction mechanism for benzothiazole synthesis.

References

Troubleshooting low conversion rates in "Bis(2-nitrophenyl) disulfide" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Bis(2-nitrophenyl) disulfide." The information is presented in a question-and-answer format to directly address common issues encountered during experimentation that may lead to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 2,2'-dinitrodiphenyl disulfide, is a symmetrical disulfide.[1] It is a versatile reagent in organic synthesis and biochemistry. Its primary applications include:

  • Quantification of Thiols (Ellman's Test): It is the key component of Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)), used to quantify free sulfhydryl (thiol) groups in peptides and proteins.[2][3] The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[2]

  • Synthesis of Benzothiazoles: It serves as a precursor in the one-pot synthesis of 2-alkyl-substituted benzothiazoles, which are important scaffolds in biologically active compounds.[4]

  • Thiol Protection: The 2-nitrophenylsulfenyl (Nps) group can be used as a protecting group for thiols in peptide synthesis.

Q2: What is the general mechanism of action for this compound in thiol-disulfide exchange reactions?

The reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond in this compound. This results in the formation of a mixed disulfide and the release of a 2-nitro-5-thiobenzoate (TNB) anion, which is a chromogenic species. The reaction is a type of SN2 substitution at the sulfur atom.[5]

Q3: My reaction mixture involving this compound is showing a dark brown or black color. What could be the cause?

A dark coloration in your reaction can indicate decomposition of the reactants or the product. This may be caused by running the reaction at too high a temperature.

Q4: How should I properly store this compound?

This compound should be stored in a tightly closed container in a dry and well-ventilated place.[6] It is also recommended to protect it from light.

Troubleshooting Low Conversion Rates

This section provides a systematic approach to troubleshooting common issues that lead to low conversion rates in reactions involving this compound.

Issue 1: Low or No Signal (Low Absorbance) in Thiol Quantification (Ellman's Assay)

A weak or absent signal in the Ellman's assay suggests that the reaction between the reagent and the thiol groups is not proceeding as expected.

Possible Causes and Solutions:

  • Incorrect Buffer pH: The reaction is pH-dependent, with an optimal range of 7.5-8.5.[7] A pH that is too acidic will result in a low concentration of the reactive thiolate anion.

    • Solution: Verify the pH of your reaction buffer and adjust it to the optimal range.

  • Degraded Reagent: this compound solutions can degrade over time, especially when exposed to light.

    • Solution: Prepare fresh reagent solutions for your assay. To test the reagent's activity, add a small amount of a known thiol, like cysteine or β-mercaptoethanol; an intense yellow color should appear almost instantly.[8]

  • Oxidized Thiols in the Sample: The thiol groups in your sample may have been oxidized to disulfides, and will not react with the reagent.

    • Solution: Consider treating your sample with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to the assay to reduce any disulfide bonds.[7]

  • Sample Interference: Components in your sample matrix may be interfering with the reaction.

    • Solution: If your sample is colored or turbid, prepare a sample blank containing the sample and buffer but without the this compound reagent. Subtract the absorbance of this blank from your sample reading.[7]

Troubleshooting Workflow for Low Absorbance in Ellman's Assay

start Low or No Signal (Low Absorbance) check_ph Verify Buffer pH (Optimal: 7.5-8.5) start->check_ph check_reagent Check Reagent Quality (Freshly Prepared?) check_ph->check_reagent Correct adjust_ph Adjust Buffer pH check_ph->adjust_ph Incorrect check_sample Assess Sample Integrity (Thiol Oxidation?) check_reagent->check_sample Good prep_reagent Prepare Fresh Reagent check_reagent->prep_reagent Degraded reduce_sample Consider Sample Reduction (e.g., with TCEP) check_sample->reduce_sample Oxidized rerun Re-run Assay check_sample->rerun Intact adjust_ph->rerun prep_reagent->rerun reduce_sample->rerun

Caption: Troubleshooting logic for low absorbance in Ellman's assay.

Issue 2: Low Yield in Benzothiazole Synthesis

Low conversion rates in the synthesis of benzothiazoles from this compound can arise from several factors related to the multi-step, one-pot nature of this reaction.

Possible Causes and Solutions:

  • Inefficient Reduction of the Disulfide: The first step of the reaction is the reduction of the disulfide to 2-aminothiophenol.[4] If this reduction is incomplete, the subsequent cyclization will be inefficient.

    • Solution: Ensure the reducing agent (e.g., sodium sulfite or sodium thiosulfate) is added portionwise with vigorous stirring to maintain a consistent reaction rate.[4] The reaction often requires prolonged heating (e.g., 16 hours) to go to completion.[4]

  • Decomposition of Intermediates: The 2-aminothiophenol intermediate can be sensitive to oxidation or other side reactions.

    • Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture to minimize oxidation.

  • Suboptimal Reaction Temperature: The reaction is typically carried out at the boiling point of the acidic solvent (e.g., acetic acid or propionic acid).[4] A temperature that is too low will result in a slow reaction rate, while a temperature that is too high could lead to decomposition.

    • Solution: Carefully control the reaction temperature and ensure efficient reflux.

Reaction Mechanism for Benzothiazole Synthesis

cluster_0 Reduction cluster_1 Cyclization A Bis(2-nitrophenyl) disulfide B 2-Aminothiophenol A->B Reducing Agent (e.g., Na2SO3) D 2-Alkyl-substituted benzothiazole B->D C Carboxylic Acid C->D

Caption: Simplified reaction pathway for benzothiazole synthesis.

Data Presentation

Table 1: Key Parameters for Thiol Quantification using Ellman's Assay

ParameterRecommended Value/ConditionPotential Impact of Deviation on Conversion
Wavelength 412 nmInaccurate quantification if measured at a different wavelength.
pH 7.5 - 8.5[7]Lower pH reduces the concentration of the reactive thiolate, leading to a slower reaction and lower signal. Higher pH can lead to hydrolysis of the reagent.[9]
Buffer 0.1 M Sodium Phosphate with 1 mM EDTA[2]Tris buffers can sometimes interfere with the assay.[10] EDTA is included to chelate divalent metal cations that can catalyze thiol oxidation.[7]
Reagent Purity High PurityImpurities can lead to high background or side reactions.
Reaction Time 15 minutes at room temperature[3]Insufficient time will lead to an incomplete reaction and underestimation of thiol content.
Light Exposure Minimize exposure to direct daylight[8]DTNB is sensitive to UV light, which can cause degradation and increased background absorbance.[8]

Table 2: General Reaction Conditions for Benzothiazole Synthesis

ParameterTypical Value/ConditionPotential Impact of Deviation on Conversion
Solvent Acetic Acid or Propionic Acid[4]The acidic solvent is a reactant and influences the reaction temperature.
Reducing Agent Sodium Sulfite or Sodium Thiosulfate[4]The choice and amount of reducing agent are critical for the initial reduction step.
Temperature Boiling point of the acidic solvent[4]Lower temperatures will significantly slow down the reaction rate.
Reaction Time ~16 hours[4]Shorter reaction times may lead to incomplete conversion.
Stirring Vigorous stirring[4]Essential for efficient mixing of the heterogeneous reaction mixture.

Experimental Protocols

Protocol 1: Quantification of Thiols using Ellman's Assay

This protocol is a standard method for determining the concentration of free thiols in a sample.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[2]

  • Ellman's Reagent Solution: 4 mg/mL of this compound (DTNB) in Reaction Buffer.[3]

  • Thiol Standard Solution (e.g., Cysteine or Glutathione): Prepare a stock solution and a series of dilutions in Reaction Buffer.

Procedure:

  • Prepare a standard curve by adding a known volume of each thiol standard to separate wells of a microplate.

  • Add the unknown sample to other wells. Prepare a reagent blank containing only the Reaction Buffer.

  • To each well, add the Ellman's Reagent Solution.

  • Mix and incubate at room temperature for 15 minutes.[3]

  • Measure the absorbance of each well at 412 nm using a spectrophotometer.

  • Subtract the absorbance of the reagent blank from all readings.

  • Plot the absorbance of the standards versus their concentration to generate a standard curve.

  • Determine the thiol concentration of the unknown sample from the standard curve.

Protocol 2: One-Pot Synthesis of 2-Alkyl-substituted Benzothiazoles

This protocol describes a general procedure for the synthesis of benzothiazoles.

Materials:

  • This compound derivative

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Reducing agent (e.g., sodium sulfite or sodium thiosulfate)

  • Chloroform

  • Water

Procedure:

  • A suspension of the this compound derivative in the carboxylic acid is heated to its boiling point.[4]

  • The reducing agent is added portionwise over a period of 2-3 hours with vigorous stirring.[4]

  • The reaction mixture is then boiled for approximately 16 hours under continuous stirring.[4]

  • After the reaction is complete, the mixture is cooled, and water is added to quench the reaction.

  • The product is extracted with an organic solvent like chloroform.

  • The combined organic phases are washed with water.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

References

Identifying and minimizing side products in "Bis(2-nitrophenyl) disulfide" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(2-nitrophenyl) disulfide Reactions

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It focuses on identifying and minimizing side products during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a sample of this compound?

Impurities in this compound can stem from the starting materials, side reactions during synthesis, or degradation over time. Common impurities include:

  • Unreacted Starting Materials : Residual o-chloronitrobenzene is a frequent impurity if the reaction does not go to completion.[1][2]

  • Inorganic Salts : Sodium chloride (NaCl) is a major byproduct of the synthesis from o-chloronitrobenzene and sodium disulfide and must be washed away.[1][2]

  • Isomeric Impurities : If the starting o-chloronitrobenzene contains other isomers (e.g., p-nitrochlorobenzene), the corresponding isomeric disulfides will be present as impurities.[3]

  • Degradation Products : The disulfide can degrade over time, especially with exposure to light, moisture, or strong oxidizing agents.[3][4] Hydrolysis can lead to the formation of 2-nitrophenol.[3]

Q2: My reaction to synthesize this compound was uncontrollably exothermic. What causes this and how can I prevent it?

A highly exothermic reaction is a known issue in this synthesis and can lead to the formation of undesired side products.[1][2]

  • Cause : The reaction between the sodium disulfide solution and o-chloronitrobenzene is inherently vigorous.[2] Adding the sodium disulfide solution too quickly is a common cause.

  • Prevention :

    • Add the sodium disulfide solution to the o-chloronitrobenzene solution slowly.[1][2]

    • Apply heat gently at the beginning of the reaction, only increasing to full heat after the initial exothermic phase has subsided.[1][2]

Q3: After synthesis, my this compound product has a low melting point. What is the likely cause and how can I purify it?

A low or broad melting point indicates the presence of impurities. The expected melting point for pure this compound is in the range of 192–197 °C.[1][2]

  • Likely Causes :

    • Presence of unreacted o-chloronitrobenzene.[1][2]

    • Contamination with inorganic salts like sodium chloride.[1][2]

  • Purification Steps :

    • Washing : Thoroughly wash the crude product with water to remove sodium chloride, followed by a wash with 95% ethanol to remove unreacted o-chloronitrobenzene.[1][2]

    • Recrystallization : For higher purity, the product can be recrystallized from glacial acetic acid or benzene.[1]

Q4: I am using this compound as a precursor for synthesizing 2-alkyl-substituted benzothiazoles, but the yield is low. What could be the issue?

Low yields in this subsequent reaction can be due to several factors related to the reduction of the disulfide and the cyclization process.[4][5]

  • Inefficient Reduction : The reduction of the disulfide to 2-aminothiophenol is a critical step.[4][5] Ensure the reducing agent (e.g., sodium sulfite or sodium thiosulfate) is added portionwise and that the reaction is heated for a sufficient amount of time (e.g., 16 hours) to drive the reduction to completion.[4][5]

  • Sub-optimal Reagent Ratios : The molar ratio of the substrate to the reducing agent and the acid is crucial. For example, a substrate to acetic acid molar ratio of 1:17.5 has been found to be optimal in one study.[5]

  • Impure Starting Material : Using impure this compound can introduce contaminants that interfere with the reaction.

Data Presentation

Table 1: Synthesis of this compound - Yields and Physical Properties

ParameterValueReferences
Typical Yield58–66%[1][2]
Melting Point192–197 °C[1][2]
AppearanceLight yellow to brown powder/crystals[1]
Molecular FormulaC₁₂H₈N₂O₄S₂[1]
Molecular Weight308.33 g/mol [1]

Table 2: Example Yields for 2-Alkyl-substituted Benzothiazole Synthesis from Bis-(2-nitrophenyl)-disulfides

ProductYieldReference
2-Methyl-5-(methylthio)benzothiazole89%[5]
2-Ethylbenzo[d]thiazoleHigh preparative yields[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established method.[1][2]

Materials:

  • o-Chloronitrobenzene

  • Crystalline sodium sulfide (Na₂S·9H₂O)

  • Sulfur

  • 95% Ethanol

  • Water

Procedure:

  • Preparation of Sodium Disulfide Solution : In a 3-liter round-bottomed flask with a reflux condenser, dissolve 360 g (1.5 moles) of crystalline sodium sulfide in 1.5 liters of 95% ethanol by heating on a steam bath. Add 48 g (1.5 gram-atoms) of finely ground sulfur and continue heating until the sulfur dissolves, forming a brownish-red solution.[1][2]

  • Preparation of o-Chloronitrobenzene Solution : In a separate 5-liter flask, dissolve 315 g (2 moles) of o-chloronitrobenzene in 500 cc of 95% ethanol.[1][2]

  • Reaction : Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution. The reaction is exothermic, so the initial addition should be slow.[1][2] Once the addition is complete, heat the mixture gently at first, then at full heat on a steam bath for two hours.[1][2]

  • Workup and Purification :

    • Cool the reaction mixture and filter the solid product by suction.[1][2]

    • Transfer the solid to a beaker and stir thoroughly with 500 cc of water to dissolve the sodium chloride byproduct.[1][2]

    • Filter the mixture again to isolate the crystalline product.[1][2]

    • Wash the product on the filter with 100 cc of 95% ethanol to remove any unreacted o-chloronitrobenzene.[1][2]

    • The final product can be further purified by recrystallization from glacial acetic acid or benzene.[1]

Protocol 2: One-Pot Synthesis of 2-Alkyl-substituted Benzothiazoles

This protocol describes the synthesis of 2-alkyl-substituted benzothiazoles from this compound.[4][5]

Materials:

  • This compound derivative

  • Acetic acid (or other suitable carboxylic acid)

  • Sodium sulfite

  • Water

  • Chloroform

Procedure:

  • Reaction Setup : Suspend the this compound derivative in acetic acid and heat the mixture to its boiling point.[4][5]

  • Reduction : Add sodium sulfite portionwise over 3 hours with vigorous stirring.[4][5]

  • Cyclization : Boil the reaction mixture for an additional 16 hours under continuous stirring.[4][5]

  • Workup :

    • Cool the mixture to 90°C and add water.[4][5]

    • Allow the mixture to cool to room temperature.

    • Extract the product with chloroform.[4][5]

    • Wash the combined organic phases with water.[4][5]

    • Remove the solvent under reduced pressure to yield the crude product.[4][5]

  • Purification : The product can be purified by distillation.[5]

Visualizations

Logical Relationships and Workflows

cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_side_products Side Products & Impurities start Reactants: o-Chloronitrobenzene, Sodium Disulfide reaction Exothermic Reaction (Slow Addition, Temp Control) start->reaction crude Crude Product Mixture reaction->crude wash_h2o Wash with Water crude->wash_h2o wash_etoh Wash with Ethanol wash_h2o->wash_etoh sp1 NaCl wash_h2o->sp1 Removes recrystallize Recrystallization (Acetic Acid or Benzene) wash_etoh->recrystallize sp2 Unreacted o-Chloronitrobenzene wash_etoh->sp2 Removes pure_product Pure this compound recrystallize->pure_product

Caption: Synthesis and purification workflow for this compound.

cluster_main_pathway Main Reaction Pathway cluster_side_reactions Potential Issues & Side Products A This compound B Reduction (e.g., Na2SO3) A->B issue1 Incomplete Reduction A->issue1 Leads to issue2 Impure Starting Material A->issue2 Introduces contaminants C 2-Aminothiophenol Intermediate B->C E Heterocyclization C->E D Acid Activation (e.g., with SO2) F 2-Alkyl-substituted Benzothiazole E->F issue1->A Unreacted

Caption: Signaling pathway for benzothiazole synthesis from this compound.

cluster_analysis Analysis cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, Impure Product) check_purity Check Purity of Starting Materials start->check_purity review_conditions Review Reaction Conditions (Temp, Addition Rate, Time) start->review_conditions analyze_product Analyze Product (e.g., Melting Point, HPLC) start->analyze_product purify_sm Purify Starting Materials check_purity->purify_sm optimize_conditions Optimize Reaction Conditions review_conditions->optimize_conditions repurify_product Re-purify Product (Washing, Recrystallization) analyze_product->repurify_product

Caption: Troubleshooting workflow for this compound reactions.

References

Optimizing reaction temperature and time for "Bis(2-nitrophenyl) disulfide"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of Bis(2-nitrophenyl) disulfide, with a focus on optimizing reaction temperature and time.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Incomplete Reaction: The reaction between the sodium disulfide solution and o-chloronitrobenzene is exothermic and requires sufficient heating to proceed to completion.[1][2] Ensure the mixture is heated, typically on a steam bath, for the recommended duration (e.g., two hours) after the initial addition is complete.[2]

  • Purity of Reactants: The purity of the starting materials is crucial. For instance, when using crystalline sodium sulfide (Na₂S·9H₂O), ensure the crystals are as dry as possible to avoid introducing excess water, which can affect the reaction.[2]

  • Improper Stoichiometry: An excess of sodium sulfide is typically used to ensure the complete conversion of sulfur into sodium disulfide.[2] Verify that the molar ratios of sodium sulfide, sulfur, and o-chloronitrobenzene are correct according to the chosen protocol.

  • Loss During Workup: The product is isolated by filtration after the reaction. Ensure thorough transfer of the solid product from the reaction vessel. During the washing steps designed to remove sodium chloride and unreacted o-chloronitrobenzene, minimize loss of the desired disulfide product.[1][2]

Q2: The initial reaction is too vigorous and difficult to control. How can I manage this?

A2: The reaction between the sodium disulfide solution and o-chloronitrobenzene is known to be exothermic.[1][2]

  • Slow Addition: Add the sodium disulfide solution to the alcoholic o-chloronitrobenzene solution slowly. The rate of addition should be controlled until the initial vigorousness of the reaction subsides.[2]

  • Gentle Initial Heating: After the addition is complete, begin heating the mixture gently on a steam bath before applying full heat.[2] Applying too much heat at the beginning can make the reaction violent.[2]

Q3: My final product is impure. What are the likely contaminants and how can I remove them?

A3: Common impurities include unreacted starting materials and salts from the reaction.

  • Unreacted o-chloronitrobenzene: This can be removed by washing the filtered product with ethanol.[1][2]

  • Sodium Chloride: This salt is a major byproduct of the reaction. It can be effectively removed by thoroughly stirring and washing the crude product with water.[2]

  • Other Disulfides: If side reactions occur, other disulfide species may be present. Purification may require recrystallization or column chromatography, although a well-executed protocol with proper washing should yield a product of sufficient purity for many applications.[1][2]

Optimization of Reaction Conditions

The optimization of reaction temperature and time is critical for maximizing yield and purity. Below is a summary of conditions from established protocols.

ParameterCondition ACondition B
Reactants o-Chloronitrobenzene, Sodium Disulfide1-Chloro-2-nitrobenzene, Potassium Hydroxide, Benzenethiol
Solvent 95% EthanolDMSO
Temperature Steam Bath (~100 °C)90 °C
Time 2 hours5 hours
Yield 58-66%[2]Not specified
Reference Organic Syntheses Procedure[2]Benchchem Technical Guide[1]

Table 1: Summary of Reaction Conditions for this compound Synthesis.

Experimental Protocols

Protocol A: Synthesis from o-Chloronitrobenzene

This protocol is adapted from a well-established method published in Organic Syntheses.[2]

Materials:

  • Crystalline sodium sulfide (Na₂S·9H₂O): 360 g (1.5 moles)

  • Sulfur (finely ground): 48 g (1.5 gram-atoms)

  • o-Chloronitrobenzene: 315 g (2 moles)

  • 95% Ethanol

Procedure:

  • Prepare Sodium Disulfide Solution: In a 3-liter round-bottomed flask with a reflux condenser, dissolve 360 g of crystalline sodium sulfide in 1.5 liters of 95% ethanol by heating on a steam bath.[2]

  • Once dissolved, add 48 g of finely ground sulfur. Continue heating until the sulfur dissolves completely, forming a brownish-red solution.[2]

  • Prepare o-Chloronitrobenzene Solution: In a separate 5-liter flask, dissolve 315 g of o-chloronitrobenzene in 500 cc of 95% ethanol.[2]

  • Reaction: Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution. Control the addition rate to manage the initial exothermic reaction.[2]

  • Once the addition is complete, heat the mixture on a steam bath. Heat gently at first, then at full heat for two hours.[2]

  • Workup and Purification:

    • Cool the reaction mixture and collect the solid product by suction filtration.[2]

    • Transfer the solid (a mixture of the product and sodium chloride) to a beaker and stir thoroughly with 500 cc of water to dissolve the salt.[2]

    • Filter the mixture again to isolate the purified crystalline product.[2]

    • Wash the residue on the filter with 100 cc of 95% ethanol to remove any unreacted o-chloronitrobenzene.[2] The final product should have a melting point of 192-195 °C.[2]

Process Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from o-chloronitrobenzene.

G cluster_0 Preparation of Reactants cluster_1 Reaction cluster_2 Purification Na2S Dissolve Na2S·9H2O in Ethanol S Add Sulfur to Na2S Solution Na2S->S Heat_S Heat until Sulfur Dissolves S->Heat_S Add Slowly Add Na2S2 Solution to ONCB Heat_S->Add ONCB Dissolve o-Chloronitrobenzene in Ethanol ONCB->Add Heat Heat on Steam Bath (Gentle, then Full Heat) for 2 hours Add->Heat Cool Cool Reaction Mixture Heat->Cool Filter1 Filter by Suction Cool->Filter1 Wash_H2O Wash with Water to Remove NaCl Filter1->Wash_H2O Filter2 Filter Again Wash_H2O->Filter2 Wash_EtOH Wash with Ethanol Filter2->Wash_EtOH Product Final Product: This compound Wash_EtOH->Product

Caption: Synthetic workflow for this compound.

References

Effect of solvent choice on "Bis(2-nitrophenyl) disulfide" reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-nitrophenyl) disulfide. The following sections address common issues related to solvent choice and other experimental parameters, offering solutions and detailed protocols to ensure successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions involving this compound and why?

A1: The choice of solvent is critical and depends on the specific reaction. For the synthesis of this compound itself, 95% ethanol is commonly used as it effectively dissolves the reactants, sodium sulfide and sulfur, to form the sodium disulfide reagent.[1][2] In subsequent reactions, such as the synthesis of 2-alkyl-substituted benzothiazoles, glacial acetic acid is frequently employed.[3][4] Acetic acid serves as both a solvent and a reactant, providing the acidic medium for the reduction of the disulfide and the subsequent cyclization. For purification and extraction, solvents like chloroform are often utilized due to their ability to dissolve the organic products while being immiscible with aqueous washing solutions.[3][4]

Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What should I do?

A2: this compound is a crystalline solid with limited solubility in some common organic solvents.[5] If you are experiencing solubility issues, consider the following:

  • Solvent Selection: Switch to a more suitable solvent. While specific quantitative solubility data is limited, polar aprotic solvents like DMSO and DMF are often effective for dissolving similar aromatic compounds.[1] For reactions requiring acidic conditions, glacial acetic acid is a good choice.[3][4]

  • Heating: Gently heating the mixture can increase the solubility of the disulfide. However, be cautious as excessive heat can lead to decomposition or unwanted side reactions.[6]

  • Co-solvents: The use of a co-solvent system can enhance solubility. For instance, a small amount of a polar aprotic solvent could be added to a less polar medium, provided it does not interfere with the reaction chemistry.

Q3: My reaction is proceeding very slowly. Could the solvent be the cause?

A3: Yes, the solvent can significantly influence reaction kinetics. The rate of reaction is dependent on how well the solvent stabilizes the transition state. For nucleophilic substitution reactions involving the cleavage of the disulfide bond, polar aprotic solvents can sometimes accelerate the reaction by solvating the cation and leaving the nucleophile more "naked" and reactive.[7][8] If your reaction is slow, and the chemistry allows, consider switching from a polar protic solvent (like ethanol) to a polar aprotic solvent (like DMF or DMSO). However, always consider the specific mechanism of your reaction.

Q4: I am getting a low yield of my desired product. What are some common solvent-related causes?

A4: Low yields can stem from several factors related to the solvent:

  • Side Reactions: The solvent may participate in or promote unwanted side reactions. For example, in the presence of a strong nucleophile and a protic solvent, the solvent itself might compete as a nucleophile.

  • Product Precipitation: If the product is not soluble in the reaction solvent, it may precipitate out, potentially halting the reaction or making workup difficult.

  • Hydrolysis: If using a water-sensitive reagent, the presence of water in the solvent can lead to its decomposition and a lower yield. Always use anhydrous solvents when necessary.[6]

  • Workup Issues: During the workup, improper solvent choice for extraction can lead to poor separation of the product from the aqueous phase, resulting in mechanical losses.[6]

Q5: How do I choose an appropriate solvent for the purification of my product?

A5: For purification by recrystallization, the ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For purification by column chromatography, the solvent system (eluent) should be chosen to provide good separation of the desired product from impurities on the chosen stationary phase (e.g., silica gel or alumina).[6] A typical approach is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Reaction mixture is heterogeneous (starting material not dissolving) Poor solubility of this compound in the chosen solvent.- Select a more appropriate solvent (e.g., acetic acid for reductions, DMSO for substitutions).[1][3]- Gently heat the mixture, monitoring for any signs of decomposition.[6]- Use a co-solvent system to improve solubility.
Formation of unexpected byproducts - The solvent is reacting with the starting materials or intermediates.- The solvent is promoting side reactions (e.g., oxidation).- Switch to a more inert solvent.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation.
Difficulty in product isolation during workup - The product is soluble in the aqueous phase.- An emulsion has formed during extraction.- Use a different extraction solvent that is more effective for your product.- Add brine (saturated NaCl solution) to break up emulsions and "salt out" the organic product from the aqueous layer.
Product appears as an oil instead of a solid Presence of residual solvent or other impurities.- Triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization.[6]- Purify the product using column chromatography.[6]
Disulfide bond is unintentionally cleaved The solvent or reaction conditions are too reductive.- If the disulfide linkage needs to be preserved, avoid strongly reductive conditions.- In some cases, the choice of a less polar, aprotic solvent may help to disfavor cleavage by certain nucleophiles.

Experimental Protocols & Data

Synthesis of this compound

This protocol is adapted from a well-established method.[1][2]

Materials:

  • o-Chloronitrobenzene

  • Crystalline sodium sulfide (Na₂S·9H₂O)

  • Sulfur

  • 95% Ethanol

  • Water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve crystalline sodium sulfide in 95% ethanol by heating on a steam bath.

  • To the dissolved sodium sulfide, add finely ground sulfur and continue heating until the sulfur has completely dissolved, forming a brownish-red solution of sodium disulfide.

  • In a separate flask, prepare a solution of o-chloronitrobenzene in 95% ethanol.

  • Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution. The reaction is exothermic, so the initial addition should be slow.

  • Once the addition is complete, heat the mixture on a steam bath for two hours.

  • After cooling, filter the reaction mixture by suction to collect the solid product.

  • Transfer the solid to a beaker and add water to dissolve the sodium chloride byproduct.

  • Filter the mixture again to isolate the purified crystalline residue.

  • Wash the residue with 95% ethanol to remove any unreacted o-chloronitrobenzene.

Quantitative Data:

ProductYieldMelting PointReference
This compound58-66%192-195 °C[2]
One-Pot Synthesis of 2-Alkyl-substituted Benzothiazoles

This protocol outlines a scalable, one-pot procedure for the synthesis of 2-alkyl-substituted benzothiazoles from this compound.[3][4]

Materials:

  • This compound derivative

  • Acetic acid (or other suitable carboxylic acid)

  • Sodium sulfite

  • Chloroform

  • Water

Procedure:

  • A suspension of the this compound derivative in acetic acid is heated to its boiling point.

  • Sodium sulfite is added portionwise over a period of 3 hours with vigorous stirring.

  • The reaction mixture is then boiled for 16 hours under continuous stirring.

  • After the reaction is complete, the mixture is cooled to 90°C, and water is added.

  • The mixture is allowed to cool to room temperature.

  • The product is extracted with chloroform.

  • The combined organic phases are washed with water.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by distillation under reduced pressure.

Visualizations

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Na2S Sodium Sulfide Na2S2_prep Formation of Sodium Disulfide Na2S->Na2S2_prep S Sulfur S->Na2S2_prep EtOH 95% Ethanol EtOH->Na2S2_prep o_chloro o-Chloronitrobenzene reaction_mix Reaction with o-Chloronitrobenzene o_chloro->reaction_mix Na2S2_prep->reaction_mix filtration1 Filtration reaction_mix->filtration1 wash_NaCl Wash with Water filtration1->wash_NaCl filtration2 Filtration wash_NaCl->filtration2 wash_EtOH Wash with Ethanol filtration2->wash_EtOH product This compound wash_EtOH->product

Synthetic workflow for this compound.

BenzothiazoleSynthesis start Start: This compound + Acetic Acid heat Heat to Boiling start->heat add_Na2SO3 Add Sodium Sulfite (portionwise over 3h) heat->add_Na2SO3 boil Boil for 16h add_Na2SO3->boil cool1 Cool to 90°C boil->cool1 add_water Add Water cool1->add_water cool2 Cool to Room Temperature add_water->cool2 extract Extract with Chloroform cool2->extract wash Wash with Water extract->wash remove_solvent Remove Solvent wash->remove_solvent end End: 2-Alkyl-substituted Benzothiazole remove_solvent->end

Workflow for the one-pot synthesis of 2-alkyl-substituted benzothiazoles.

TroubleshootingLogic problem Low Product Yield incomplete_reaction Incomplete Reaction? problem->incomplete_reaction Check reaction monitoring (TLC/LCMS) hydrolysis Product Hydrolysis? problem->hydrolysis Check for water sensitive reagents losses Mechanical Losses? problem->losses Review workup procedure solution_incomplete Extend reaction time or apply gentle heat incomplete_reaction->solution_incomplete solution_hydrolysis Use anhydrous reagents and solvents hydrolysis->solution_hydrolysis solution_losses Ensure careful transfers and complete extraction losses->solution_losses

Troubleshooting logic for addressing low product yield in the synthesis reaction.

References

Preventing degradation of "Bis(2-nitrophenyl) disulfide" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Bis(2-nitrophenyl) disulfide to prevent its degradation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. Storing under an inert atmosphere, such as nitrogen or argon, is also recommended to minimize oxidation.[1]

Q2: What are the visible signs of degradation of this compound?

A2: this compound is typically a yellow to green powder.[2][3] A significant change in color, such as darkening or the appearance of brown or black particles, may indicate degradation. Caking or clumping of the powder could suggest moisture absorption.

Q3: What are the main factors that can cause the degradation of this compound?

A3: The primary factors that can lead to the degradation of this compound are:

  • Light: Exposure to light, particularly UV light, can initiate the homolytic cleavage of the disulfide bond, leading to the formation of reactive thiyl radicals.[4]

  • Heat: Elevated temperatures can promote the thermal decomposition of the disulfide, potentially yielding a variety of byproducts.

  • Moisture: The presence of water can lead to hydrolysis, although this is generally slow for aryl disulfides under neutral conditions.

  • Strong Oxidizing Agents: These can oxidize the disulfide bond, potentially forming sulfonic acids.[3]

  • Bases and Nucleophiles: The disulfide bond can be susceptible to cleavage by strong bases or nucleophiles.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during experiments involving this compound, potentially due to its degradation.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound leading to lower purity and the presence of reactive impurities.1. Verify Purity: Assess the purity of your this compound stock using HPLC or NMR (see Experimental Protocols section). 2. Use Fresh Stock: If degradation is suspected, use a fresh, unopened container of the reagent. 3. Optimize Reaction Conditions: Protect the reaction from light by wrapping the reaction vessel in aluminum foil. Run reactions under an inert atmosphere (nitrogen or argon).
Reaction mixture changes color unexpectedly (e.g., darkens). Formation of colored degradation byproducts. This could be due to thermal or photodegradation.1. Control Temperature: Ensure the reaction temperature does not exceed the recommended limits for the procedure. 2. Exclude Light: As mentioned above, protect the reaction from light exposure.
Low yield of the desired product. The actual concentration of the active reagent is lower than calculated due to degradation.1. Confirm Purity: Before starting the experiment, confirm the purity of the this compound. 2. Adjust Stoichiometry: If the purity is known and less than ideal, adjust the amount of reagent used accordingly.
Formation of unexpected side products containing sulfur. The disulfide bond may be participating in side reactions. Thiyl radicals formed from photodegradation are highly reactive and can initiate side reactions.1. Scrutinize Reaction Conditions: Ensure that the reaction is performed in the dark and under an inert atmosphere to minimize radical formation. 2. Purification: Employ appropriate chromatographic techniques to separate the desired product from sulfur-containing impurities.

Data Presentation

Table 1: Recommended Storage Conditions Summary

Parameter Recommended Condition
TemperatureCool (Store at +15°C to +25°C is often cited)[2]
LightProtect from light (Store in an amber vial or in the dark)[1]
AtmosphereTightly sealed container; inert atmosphere (e.g., N₂ or Ar) is beneficial[1]
MoistureDry environment
Incompatible MaterialsStrong oxidizing agents[1]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Specific conditions may need to be optimized for your HPLC system.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (optional, for modifying mobile phase)
  • Volumetric flasks and pipettes
  • HPLC system with a UV detector and a C18 column

2. Standard Preparation:

  • Accurately weigh approximately 10 mg of a high-purity standard of this compound into a 10 mL volumetric flask.
  • Dissolve in and dilute to volume with acetonitrile to prepare a stock solution of approximately 1 mg/mL.
  • Prepare a series of calibration standards by diluting the stock solution with acetonitrile.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
  • Dissolve in and dilute to volume with acetonitrile.

4. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
  • Mobile Phase: A gradient of acetonitrile and water (potentially with 0.1% formic acid). A common starting point is a gradient from 50% acetonitrile to 95% acetonitrile over 10-15 minutes.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm or another wavelength where the compound has strong absorbance.
  • Column Temperature: 25°C

5. Analysis:

  • Inject the calibration standards to generate a calibration curve.
  • Inject the sample solution.
  • Determine the purity of the sample by comparing its peak area to the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to identify the presence of impurities.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum.
  • Acquire a ¹³C NMR spectrum.

3. Data Analysis:

  • Compare the acquired spectra to reference spectra of pure this compound.
  • The presence of unexpected peaks may indicate impurities or degradation products. The integration of these peaks relative to the main compound's peaks can provide a semi-quantitative estimate of impurity levels.

Visualizations

Diagram 1: Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B 2-Nitrothiophenol radical A->B Light (UV) C Oxidation Products (e.g., 2-Nitrobenzenesulfonic acid) A->C Strong Oxidizing Agents D Other Decomposition Products (e.g., Thiophenols, Sulfides) A->D Heat

Caption: Potential degradation routes for this compound.

Diagram 2: Experimental Workflow for Purity Assessment

Workflow for Purity Assessment cluster_hplc HPLC Analysis cluster_nmr NMR Analysis H1 Prepare Standard and Sample Solutions H2 Set Up HPLC Method H1->H2 H3 Run Standards and Sample H2->H3 H4 Analyze Data and Calculate Purity H3->H4 End Purity Confirmed H4->End N1 Dissolve Sample in Deuterated Solvent N2 Acquire 1H and 13C Spectra N1->N2 N3 Compare to Reference and Identify Impurities N2->N3 N3->End Start Sample of this compound Start->H1 Start->N1

Caption: Workflow for assessing the purity of this compound.

References

Addressing solubility issues of "Bis(2-nitrophenyl) disulfide" in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with "Bis(2-nitrophenyl) disulfide" in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

This compound is a crystalline solid that generally exhibits limited solubility in many common organic solvents. It is described as sparingly soluble in acetic acid and acetone and practically insoluble in water.[1]

Q2: Are there any recommended solvents for dissolving this compound for reactions?

While quantitative data is limited, polar aprotic solvents are often a good starting point for compounds with nitro functionalities. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to offer better solubility than nonpolar solvents or protic solvents like ethanol. For reactions, the choice of solvent will ultimately depend on the specific reaction conditions and the compatibility of the solvent with the other reagents.

Q3: Can heating be used to improve the solubility of this compound?

Yes, in many cases, gently heating the solvent can increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in the mixture. The melting point of this compound is approximately 198.5°C.[1] Care should be taken to avoid decomposition at elevated temperatures.

Q4: What are some suitable alternatives to this compound if solubility issues cannot be overcome?

If the solubility of this compound remains a significant obstacle, researchers can consider using analogs such as Bis(4-nitrophenyl) disulfide. The change in the position of the nitro group from ortho to para can influence the crystal lattice energy and potentially alter the solubility profile. However, it is important to note that this change will also affect the electronic properties and reactivity of the molecule, which must be taken into account for the specific application.

Troubleshooting Guide: Addressing Solubility Issues

This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound during experimental work.

Issue 1: this compound does not dissolve sufficiently in the chosen reaction solvent.

Initial Assessment:

  • Visual Inspection: Observe if the compound remains as a suspension or if only a small fraction dissolves.

  • Solvent Choice: Confirm that the chosen solvent is appropriate for the chemical nature of this compound.

Troubleshooting Steps:

  • Sonication: Utilize an ultrasonic bath to aid in the dissolution process by breaking down solid agglomerates.

  • Gentle Heating: Carefully warm the mixture while stirring. Monitor for any signs of decomposition (color change, gas evolution).

  • Co-solvent System: Introduce a small amount of a stronger, compatible solvent (e.g., a few drops of DMSO or DMF) to the reaction mixture.

  • Solvent Screening: If the reaction chemistry allows, perform small-scale solubility tests in a range of solvents to identify a more suitable medium.

Issue 2: this compound precipitates out of solution during the reaction.

Initial Assessment:

  • Point of Precipitation: Note at what stage of the reaction the precipitation occurs (e.g., upon addition of a reagent, change in temperature).

  • Nature of Precipitate: Determine if the precipitate is the starting material or a product/intermediate. This can be done by isolating a small sample and analyzing it (e.g., by TLC or melting point).

Troubleshooting Steps:

  • Increase Solvent Volume: The concentration of the disulfide may be too high. Diluting the reaction mixture with more of the same solvent can help maintain solubility.

  • Temperature Adjustment: If the reaction is cooled, the solubility may have decreased. Consider running the reaction at a slightly higher temperature, if the protocol allows.

  • pH Adjustment: If applicable to the reaction medium, changes in pH can affect the solubility of certain compounds. This is less likely to be a primary factor for this compound unless it is undergoing a reaction that alters its structure.

  • Use of a Co-solvent: As with initial dissolution, adding a small amount of a co-solvent in which the compound is more soluble can prevent precipitation.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility
Acetic AcidSparingly Soluble[1]
AcetoneSparingly Soluble[1]
WaterInsoluble[1]

Note: "Sparingly soluble" indicates that a small amount of the compound will dissolve.

Experimental Protocols

Protocol 1: General Method for Solubility Determination

This protocol provides a general framework for determining the solubility of this compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, DMF, THF)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.45 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent.

    • Seal the vial and place it in a constant temperature shaker (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid.

    • Spectroscopic Method (HPLC/UV-Vis): Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample and measure its concentration using the calibration curve.

  • Calculation:

    • Calculate the solubility in units such as g/100 mL or mg/mL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Allow excess solid to settle prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm syringe filter samp2->samp3 quant_method Choose Method samp3->quant_method grav Gravimetric Analysis quant_method->grav Evaporate & Weigh spec HPLC/UV-Vis Analysis quant_method->spec Dilute & Measure result Calculate Solubility (g/100mL or mg/mL) grav->result spec->result

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_workflow cluster_dissolution Initial Dissolution Problem cluster_precipitation Precipitation During Reaction start Solubility Issue Identified decision Type of Issue? start->decision d_step1 Try Sonication d_step2 Apply Gentle Heat d_step1->d_step2 d_step3 Add Co-solvent (e.g., DMSO/DMF) d_step2->d_step3 d_step4 Perform Solvent Screen d_step3->d_step4 end Issue Resolved / Alternative Considered d_step4->end p_step1 Increase Solvent Volume p_step2 Adjust Temperature p_step1->p_step2 p_step3 Add Co-solvent p_step2->p_step3 p_step3->end decision->d_step1 Initial Dissolution decision->p_step1 Precipitation

Caption: Logical workflow for troubleshooting solubility issues of this compound.

References

Catalyst selection and optimization for "Bis(2-nitrophenyl) disulfide" mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(2-nitrophenyl) disulfide Mediated Reactions

Welcome to the technical support center for reactions mediated by this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to assist in your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during catalyst selection and optimization for reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or no product yield in DBU-catalyzed mechanochemical reaction Insufficient catalyst loading or activity.Increase the molar ratio of DBU to the disulfide. Ensure the DBU is of high purity and has been stored under inert gas to prevent degradation.
Inadequate mixing or grinding.Increase the milling frequency or duration. Ensure the milling jar and balls are of an appropriate size and material for efficient energy transfer.
Presence of moisture.Mechanochemical reactions are sensitive to liquid additives. Ensure all reagents and equipment are thoroughly dried before use.
Formation of side products Non-selective reaction due to excessive catalyst.Reduce the amount of DBU catalyst. While DBU is necessary, an excess can lead to undesired side reactions.
Reaction temperature too high (if applicable).For reactions that are not mechanochemical, excessive heat can lead to decomposition. Optimize the temperature to favor the desired reaction pathway.
Reaction stalls or is incomplete Catalyst deactivation.Impurities in the starting materials can poison the catalyst. Ensure the purity of this compound and other reactants.
Poor solubility of reactants (in solution-phase reactions).Select a solvent in which all reactants are fully soluble. In some cases, a solvent mixture may be necessary.
Difficulty in purifying the final product Contamination with the catalyst.DBU is a basic compound and can often be removed by washing the reaction mixture with a dilute acidic solution (e.g., 1M HCl). However, care must be taken to avoid hydrolysis of the product.
Formation of disulfide starting material.If the reaction is a reduction and re-oxidation is an issue, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting low product yield in a DBU-catalyzed reaction.

Troubleshooting_Low_Yield start Low Product Yield check_catalyst Check DBU Catalyst start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents sub_catalyst Increase Catalyst Loading Ensure High Purity check_catalyst->sub_catalyst sub_conditions Increase Milling Time/Frequency Ensure Anhydrous Conditions check_conditions->sub_conditions sub_reagents Purify Starting Materials Use Anhydrous Solvents check_reagents->sub_reagents end Improved Yield sub_catalyst->end sub_conditions->end sub_reagents->end

Caption: Troubleshooting logic for addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the synthesis of benzothiazoles?

In the one-pot synthesis of 2-alkyl-substituted benzothiazoles, this compound serves as a precursor to the 2-aminothiophenol intermediate.[1] The reaction proceeds via the reduction of the disulfide in the presence of a reducing agent like sodium sulfite.[1]

Q2: Is a catalyst always required for reactions mediated by this compound?

Not always. For instance, the synthesis of benzothiazoles from this compound can be achieved with a reducing agent like sodium sulfite in acetic acid without an additional catalyst.[1] However, for other transformations, such as disulfide metathesis, a catalyst is employed.

Q3: What type of catalyst is used for the disulfide metathesis of this compound?

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a catalyst for the mechanochemical grinding of this compound with other disulfides to produce non-symmetrical disulfides. DBU can also act as a nucleophile to directly cleave aryl disulfides.[2][3]

Q4: How does DBU catalyze the disulfide cleavage/metathesis?

DBU is a strong, non-nucleophilic base, but it can also act as a nucleophile, particularly towards soft electrophiles like the sulfur atoms in a disulfide bond. The reaction likely proceeds through nucleophilic attack of the DBU on the disulfide bond, leading to its cleavage.[2][3]

Q5: What are the key parameters to optimize in a DBU-catalyzed reaction involving this compound?

The key parameters to optimize include:

  • Catalyst Loading: The molar ratio of DBU to the disulfide is critical. Too little may result in an incomplete reaction, while too much can lead to side products.

  • Reaction Time: This should be monitored to ensure the reaction goes to completion without significant product degradation.

  • Temperature: While some reactions are performed at room temperature, others may require heating to proceed at a reasonable rate.

  • Solvent: For solution-phase reactions, the choice of solvent can significantly impact reaction rate and yield.

  • Mechanochemical Parameters: For solid-state reactions, milling frequency and time are crucial variables.

Catalyst Selection and Optimization Data

While specific optimization data for the DBU-catalyzed metathesis of this compound is not extensively detailed in the literature, the following table provides an illustrative example of how catalyst loading and reaction time might be optimized for a generic DBU-catalyzed disulfide cleavage reaction.

Table 1: Illustrative Optimization of DBU-Catalyzed Disulfide Cleavage

EntryDBU (mol eq.)SolventTemperature (°C)Time (h)Conversion (%)
10.1Dichloromethane252415
20.5Dichloromethane252445
31.0Dichloromethane252480
41.5Dichloromethane252495
51.5Acetonitrile252485
61.5Dichloromethane401296
71.5Dichloromethane251285

Note: This data is illustrative and intended to demonstrate a typical optimization workflow. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Alkyl-Substituted Benzothiazoles

This protocol is adapted from a scalable, one-pot procedure.[1]

Materials:

  • This compound derivative

  • Acetic acid

  • Sodium sulfite

  • Water

  • Chloroform

Procedure:

  • A suspension of the this compound derivative in acetic acid is heated to its boiling point.

  • Sodium sulfite is added portion-wise over a period of 3 hours with vigorous stirring.

  • The reaction mixture is then boiled for 16 hours under continuous stirring.

  • After the reaction is complete, the mixture is cooled to 90°C, and water is added.

  • The mixture is allowed to cool to room temperature.

  • The product is extracted with chloroform.

  • The combined organic phases are washed with water.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Reaction Workflow for Benzothiazole Synthesis

Benzothiazole_Synthesis cluster_reactants Reactants This compound This compound heat Heat to Boiling This compound->heat Acetic Acid Acetic Acid Acetic Acid->heat Sodium Sulfite Sodium Sulfite add_sulfite Add Sodium Sulfite Portionwise (3h) Sodium Sulfite->add_sulfite heat->add_sulfite boil Boil (16h) add_sulfite->boil workup Work-up: 1. Cool to 90°C 2. Add Water 3. Cool to RT 4. Extract with Chloroform 5. Wash with Water 6. Remove Solvent boil->workup product 2-Alkyl-substituted Benzothiazole workup->product

Caption: Workflow for the one-pot synthesis of 2-alkyl-substituted benzothiazoles.

Proposed Reaction Mechanism

The reaction is proposed to proceed through four main stages.[1]

Reaction_Mechanism start This compound reduction Reduction (with Sodium Sulfite) start->reduction intermediate 2-Aminothiophenol Intermediate reduction->intermediate heterocyclization Heterocyclization intermediate->heterocyclization so2_gen SO₂ Generation (from Sodium Sulfite in Acid) acid_activation Carboxylic Acid Activation (by SO₂) so2_gen->acid_activation acid_activation->heterocyclization end Benzothiazole Product heterocyclization->end

Caption: Proposed four-part reaction mechanism for benzothiazole synthesis.

References

Validation & Comparative

A Comparative Guide to Thiol Detection: Ellman's Reagent vs. Bis(2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving thiol-containing molecules, accurate quantification of free sulfhydryl groups is paramount. The two most common methods for this colorimetric determination involve the use of Ellman's reagent (DTNB) and, to a lesser extent, other disulfide-containing compounds such as Bis(2-nitrophenyl) disulfide. This guide provides an objective comparison of these two reagents, summarizing their performance, providing experimental protocols, and offering visual representations of their reaction mechanisms.

Mechanism of Action

Ellman's Reagent (DTNB)

Ellman's test is a well-established and widely used method for quantifying free thiol groups. The reaction mechanism is based on a thiol-disulfide exchange between 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and a thiol-containing compound. This reaction results in the formation of a mixed disulfide and the stoichiometric release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion. In aqueous solutions at neutral to alkaline pH, the TNB²⁻ anion has a distinct yellow color, with a maximum absorbance at 412 nm. The intensity of this color is directly proportional to the concentration of free thiols in the sample.

This compound

Performance Comparison

A direct, data-driven comparison is challenging due to the limited information on this compound for this specific application. The following table summarizes the available quantitative data for both reagents.

ParameterEllman's Reagent (DTNB)This compound
Molecular Formula C₁₄H₈N₂O₈S₂C₁₂H₈N₂O₄S₂
Molecular Weight 396.35 g/mol 308.33 g/mol
Chromophore 2-nitro-5-thiobenzoate (TNB²⁻)2-nitrothiophenol (hypothetical)
λmax 412 nmNot established
Molar Extinction Coefficient (ε) ~14,150 M⁻¹cm⁻¹ at pH 8.0Not available
Optimal pH ~7.0 - 8.0Not established
Reaction Time Rapid (minutes)Not established

Experimental Protocols

Quantification of Thiols using Ellman's Reagent

This protocol is a standard method for the determination of free thiols in solution.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Thiol-containing sample

  • Spectrophotometer

Procedure:

  • Prepare a DTNB stock solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare the reaction mixture: In a cuvette, mix the reaction buffer and the thiol-containing sample.

  • Initiate the reaction: Add a small volume of the DTNB stock solution to the cuvette and mix thoroughly.

  • Incubate: Allow the reaction to proceed at room temperature for 15 minutes.

  • Measure absorbance: Measure the absorbance of the solution at 412 nm.

  • Calculate thiol concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the TNB²⁻ anion, which is equivalent to the concentration of free thiols in the sample.

Hypothetical Protocol for Thiol Quantification using this compound

The following is a generalized, hypothetical protocol that would require significant optimization and validation.

Materials:

  • This compound

  • Reaction Buffer (pH to be determined)

  • Thiol-containing sample

  • Spectrophotometer

Procedure:

  • Prepare a this compound stock solution: Dissolve the compound in a suitable solvent and then dilute in the reaction buffer.

  • Prepare the reaction mixture: In a cuvette, combine the reaction buffer and the thiol-containing sample.

  • Initiate the reaction: Add the this compound stock solution to the cuvette and mix.

  • Incubate: Monitor the reaction over time to determine the optimal incubation period.

  • Measure absorbance: Scan the UV-Vis spectrum to identify the λmax of the released 2-nitrothiophenol and measure the absorbance at this wavelength.

  • Calculate thiol concentration: This would require the prior determination of the molar extinction coefficient of 2-nitrothiophenol under the optimized assay conditions.

Visualizing the Signaling Pathways

Thiol_Detection_Mechanisms cluster_ellman Ellman's Reagent (DTNB) cluster_bnpds This compound (Hypothetical) DTNB DTNB (Ellman's Reagent) MixedDisulfide_E Mixed Disulfide DTNB->MixedDisulfide_E forms TNB TNB²⁻ (Yellow, λmax=412nm) DTNB->TNB releases Thiol_E R-SH (Thiol) Thiol_E->DTNB attacks BNPDS Bis(2-nitrophenyl) disulfide MixedDisulfide_B Mixed Disulfide BNPDS->MixedDisulfide_B forms NTP 2-Nitrothiophenol (Colored Product) BNPDS->NTP releases Thiol_B R-SH (Thiol) Thiol_B->BNPDS attacks

Caption: Reaction mechanisms for thiol detection by Ellman's reagent and this compound.

Conclusion

Ellman's reagent remains the gold standard for the colorimetric quantification of thiols due to its well-characterized reaction, high sensitivity, and the availability of established protocols. Its performance is predictable and reliable across a wide range of applications.

This compound, while theoretically capable of undergoing a similar reaction, is not a commonly used or validated reagent for this purpose. The lack of critical data, such as the molar extinction coefficient of its leaving group and optimized reaction conditions, makes it an exploratory rather than a routine choice. Researchers considering its use would need to undertake significant foundational research to establish a reliable assay. For professionals in research and drug development who require accurate and reproducible thiol quantification, Ellman's reagent is the recommended and scientifically supported choice.

Monitoring the Progress of Bis(2-nitrophenyl) disulfide Reactions: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical syntheses involving Bis(2-nitrophenyl) disulfide, meticulous reaction monitoring is paramount for optimizing yields, minimizing impurities, and ensuring batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) stands out as a premier analytical tool for this purpose, offering quantitative accuracy and high resolution. This guide provides a comprehensive comparison of HPLC with alternative techniques such as Thin-Layer Chromatography (TLC) and UV-Visible (UV-Vis) Spectroscopy for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse

HPLC is the preferred method for the quantitative analysis of this compound and its reaction products due to its high sensitivity, resolution, and reproducibility. A reverse-phase HPLC method is particularly well-suited for this non-polar compound.

Performance Comparison: HPLC vs. Alternatives

The selection of an analytical technique depends on the specific requirements of the reaction monitoring, such as the need for quantitative data, speed, and cost-effectiveness. The following table summarizes the key performance indicators for HPLC, TLC, and UV-Vis Spectroscopy in the context of analyzing this compound reactions.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)UV-Visible (UV-Vis) Spectroscopy
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure.Differential migration of analytes on a solid stationary phase coated on a plate, driven by a liquid mobile phase via capillary action.Measurement of the absorption of light by the analyte in a solution at a specific wavelength.
Primary Use Quantitative analysis, purity assessment, and impurity profiling.Qualitative analysis (reaction progress, spot test), and semi-quantitative estimation.Quantitative analysis of the bulk reaction mixture; less suitable for separating individual components.
Resolution High to very high; capable of separating complex mixtures.Low to moderate; may not resolve closely related impurities.No separation of components; provides a composite absorbance of all species in the sample.
Sensitivity High (ng to pg levels). Limits of detection can be in the picomolar range.[1]Low to moderate (µg to ng levels).Moderate; dependent on the molar absorptivity of the analyte.
Speed 5-30 minutes per sample.5-20 minutes per plate (multiple samples can be run simultaneously).< 1 minute per sample.
Cost High initial instrument cost and ongoing operational expenses.Low equipment cost and inexpensive consumables.Moderate initial instrument cost.
Quantitative Data Excellent; provides precise and accurate concentration data.Semi-quantitative at best; relies on visual comparison of spot sizes and intensities.Good; provides accurate concentration data for the target analyte if there are no interfering species.

Experimental Protocols

HPLC Method for this compound Analysis

This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound.[2]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for MS compatibility)

    • This compound standard

    • Reaction mixture samples

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid or formic acid. Degas the mobile phase before use.

    • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

    • Sample Preparation:

      • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

      • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range.

      • Filter the sample through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% acid

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection Wavelength: 254 nm (based on the known UV absorbance of nitrophenyl compounds)

      • Injection Volume: 10 µL

    • Data Analysis:

      • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

      • Inject the reaction samples and determine the peak area of this compound.

      • Calculate the concentration of this compound in the reaction mixture at each time point using the calibration curve.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[3][4]

  • Materials:

    • TLC plates (silica gel 60 F254)

    • TLC developing chamber

    • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

    • Capillary tubes for spotting

    • UV lamp (254 nm)

  • Procedure:

    • Mobile Phase Selection: Select a mobile phase that provides good separation between the starting material (this compound) and the product(s). A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ratio can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the starting material.

    • Spotting:

      • Using a capillary tube, spot a small amount of the starting material solution, a co-spot (starting material and reaction mixture), and the reaction mixture onto the baseline of the TLC plate.

    • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Visualization: Remove the plate from the chamber, mark the solvent front, and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm. This compound and other aromatic compounds will appear as dark spots.

    • Interpretation: The disappearance of the starting material spot and the appearance of new product spot(s) indicate the progress of the reaction.

UV-Visible Spectroscopy for Bulk Reaction Monitoring

Due to the presence of the nitrophenyl chromophore, UV-Vis spectroscopy can be used to monitor the overall change in concentration of UV-active species in the reaction mixture.[5]

  • Instrumentation:

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Determine λmax: Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol or acetonitrile) and scan the UV-Vis spectrum from 200-800 nm to determine the wavelength of maximum absorbance (λmax). A UV-VIS spectrum is available in the PubChem database for reference.[6]

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at λmax to create a calibration curve.

    • Reaction Monitoring:

      • At various time points, withdraw a small, accurately measured aliquot from the reaction mixture.

      • Dilute the aliquot with the same solvent used for the calibration curve to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at λmax.

    • Data Analysis: Use the calibration curve to determine the concentration of this compound at each time point. Note that this method assumes that the starting material is the primary absorbing species at λmax and that the products do not have significant absorbance at this wavelength.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship for using analytical data to provide feedback on reaction conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification Calibration Calibration Curve Calibration->Quantification Report Report Quantification->Report Generate Report

Caption: Experimental workflow for HPLC analysis of this compound reactions.

Reaction_Optimization_Feedback_Loop cluster_reaction Reaction cluster_monitoring Monitoring cluster_decision Decision Reaction_Setup Set Reaction Conditions (Temp, Time, Stoichiometry) Run_Reaction Execute Reaction Reaction_Setup->Run_Reaction Sampling Sample at Time Points Run_Reaction->Sampling Analysis HPLC/TLC/UV-Vis Analysis Sampling->Analysis Data_Evaluation Evaluate Data (Conversion, Purity) Analysis->Data_Evaluation Decision Optimize Conditions? Data_Evaluation->Decision Decision->Reaction_Setup Adjust Parameters End End Decision->End Reaction Complete

References

A Comparative Guide to Thiol Quantification: Validating the Bis(2-nitrophenyl) disulfide (DTNB) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of sulfhydryl (thiol) groups is a fundamental aspect of understanding protein structure, enzymatic activity, and cellular redox states.[1] The most common method for this is the colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB, also known as Ellman's reagent.[1][2] This guide offers an objective comparison of the DTNB assay's performance against other common thiol quantification methods, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable assay for their needs.

The Principle of the DTNB (Ellman's) Assay

The DTNB assay is a simple and widely used colorimetric method.[1][3] The underlying principle involves the reaction between DTNB and a free thiol group (-SH). The thiol cleaves the disulfide bond in DTNB, leading to the formation of a mixed disulfide and the release of 2-nitro-5-thiobenzoate (TNB²⁻).[1][4] The TNB²⁻ anion has a distinct yellow color, which can be quantified by measuring its absorbance at a wavelength of 412 nm.[1][4] The concentration of thiols in a sample is directly proportional to the amount of TNB²⁻ produced.[1]

DTNB_Reaction DTNB DTNB (Ellman's Reagent) MixedDisulfide R-S-TNB (Mixed Disulfide) DTNB->MixedDisulfide + R-SH TNB TNB²⁻ (Yellow Chromophore) Abs @ 412 nm DTNB->TNB - TNB²⁻ Thiol R-SH (Free Thiol) Thiol->MixedDisulfide

Caption: Reaction mechanism of DTNB with a free thiol group.

Comparison of Thiol Quantification Assays

While the DTNB assay is popular due to its simplicity and cost-effectiveness, several other methods are available, each with distinct advantages and limitations.[1] The choice of assay should be guided by the specific requirements of the experiment, such as the need for sensitivity, specificity, and compatibility with the sample matrix.[5]

Assay MethodPrincipleDetection LimitWavelength (nm)AdvantagesDisadvantages
DTNB (Ellman's Assay) Colorimetric; reaction of thiol with DTNB releases a yellow chromophore (TNB²⁻).[1][4]Low micromolar range[1]412[1]Simple, rapid, cost-effective, reliable for routine quantification.[1][6]Low sensitivity, potential interference from other reducing agents.[1]
Aldrithiol (4,4'-dithiodipyridine) Colorimetric; thiol-disulfide exchange releases 4-thiopyridone.[7]Not specified324[7]Can be used at lower pH values (pH 3-7) where DTNB is less effective.[7]Less commonly used than DTNB.
Fluorometric Assays (e.g., Monobromobimane) Fluorogenic; reagent becomes fluorescent upon reaction with a thiol.[7]Picomolar to femtomolar range[5]Ex: ~380, Em: ~480[7]High sensitivity, suitable for samples with low thiol concentrations.[5]Reagents can be more expensive, may require specific instrumentation.
HPLC-based Methods Chromatographic separation followed by detection (e.g., electrochemical or fluorescence).[5][7]Picomolar to femtomolar range[5][8]Varies with detection methodHigh specificity and sensitivity, can quantify individual thiol species (e.g., GSH, cysteine).[5][8]Requires specialized equipment, longer analysis time.[5]
Electrochemical Methods Amperometric or coulometric detection of the redox-active state of thiols.[7]Not specifiedN/ADirect detection without chemical modification, real-time monitoring possible.[5][7]Susceptible to interference from other electroactive species.[5]

Experimental Protocols

DTNB (Ellman's) Assay Protocol

This protocol is a standard procedure for quantifying total free thiols in a protein sample. A standard curve using a known thiol, such as L-cysteine, is essential for accurate quantification.[1]

Materials:

  • DTNB Reagent: 4 mg DTNB in 1 ml of reaction buffer.

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • L-cysteine standard solution (e.g., 1 mM stock).

  • Unknown protein sample.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare Cysteine Standards: Perform a serial dilution of the L-cysteine stock solution in reaction buffer to create a range of standards (e.g., 0, 12.5, 25, 50, 100, 200 µM).

  • Sample Preparation: Dilute the unknown protein sample with the reaction buffer to a concentration that falls within the range of the standard curve.

  • Assay Setup: To a 96-well plate, add 200 µl of each standard and unknown sample dilution in triplicate.[9]

  • Reaction Initiation: Add 50 µl of the DTNB reagent to each well.[9]

  • Incubation: Incubate the plate for 5-15 minutes at room temperature, protected from light.[9]

  • Measurement: Measure the absorbance at 412 nm using a microplate reader.[1][6]

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.[1]

    • Plot the absorbance of the L-cysteine standards against their known concentrations to generate a standard curve.[1][10]

    • Determine the thiol concentration of the unknown sample by interpolating its absorbance value on the standard curve.[1]

Fluorometric Thiol Quantification Protocol (General)

This protocol provides a general workflow for a highly sensitive fluorescence-based assay.

Materials:

  • Fluorogenic Reagent (e.g., ThiolTracker™ Violet, monobromobimane).

  • Assay Buffer (as recommended by the manufacturer).

  • Thiol standard (e.g., Glutathione, GSH).

  • Unknown sample.

  • 96-well black microplate (for fluorescence).

  • Fluorescence microplate reader.

Procedure:

  • Prepare GSH Standards: Create a serial dilution of a GSH stock solution in the assay buffer to generate a standard curve.

  • Prepare Working Reagent: Prepare the fluorogenic reagent solution in assay buffer according to the manufacturer's instructions.

  • Assay Setup: Add standards and unknown samples to the wells of the microplate.

  • Reaction: Add the working fluorogenic reagent to all wells.

  • Incubation: Incubate the plate as recommended by the manufacturer, typically at room temperature and protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen reagent.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence of the standards against their concentrations to create a standard curve.

    • Determine the thiol concentration in the unknown samples from the standard curve.

Experimental and Logical Workflows

A standardized workflow is crucial for obtaining reproducible results in thiol quantification. This involves careful sample preparation to prevent artefactual oxidation and a systematic process for measurement and analysis.

Thiol_Quantification_Workflow start Start: Sample Collection prep Sample Preparation (e.g., Lysis, Dilution) Prevent Oxidation start->prep assay_setup Assay Setup (Samples + Standards in Plate) prep->assay_setup standards Prepare Thiol Standards (e.g., Cysteine, GSH) standards->assay_setup add_reagent Add Detection Reagent (e.g., DTNB, Fluorescent Probe) assay_setup->add_reagent incubate Incubate (Allow Reaction to Occur) add_reagent->incubate measure Measure Signal (Absorbance or Fluorescence) incubate->measure analyze Data Analysis (Generate Standard Curve, Calculate Concentration) measure->analyze end End: Report Results analyze->end

Caption: A typical experimental workflow for thiol quantification.

Relevance in Signaling Pathways

The quantification of thiols is critical for studying cellular signaling pathways, particularly those related to oxidative stress. The redox state of protein thiols, especially in cysteine residues, acts as a molecular switch that can modulate protein function and signal transduction.

Oxidative_Stress_Pathway ROS Increased ROS (Reactive Oxygen Species) GSH GSH (Reduced Glutathione) ROS->GSH Oxidizes Protein_SH Protein-SH (Reduced Protein Thiol) ROS->Protein_SH Oxidizes GSSG GSSG (Oxidized Glutathione) GSH->GSSG Signal Altered Cell Signaling (e.g., Kinase activity, Transcription factor activation) GSSG->Signal Protein_SS Protein-S-S-Protein (Oxidized Disulfide) Protein_SH->Protein_SS Protein_SS->Signal Response Cellular Response (e.g., Antioxidant Gene Expression, Apoptosis) Signal->Response

Caption: Role of thiol oxidation in oxidative stress signaling.

References

A comparative study of different synthetic routes to benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Benzothiazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and bioactive molecules. Their synthesis has been a subject of extensive research, leading to the development of various synthetic strategies. This guide provides a comparative analysis of three prominent methods for synthesizing 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes: conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis.

Performance Comparison of Synthetic Routes

The choice of synthetic methodology significantly impacts reaction efficiency, time, and yield. The following table summarizes quantitative data from various reported synthetic routes for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.

Synthetic RouteTypical Catalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference
Conventional Heating Acetic Acid (catalytic)EthanolRefluxSeveral hours~69-85%[1][2]
Toluene110Several hoursVariable[3]
Microwave-Assisted L-proline (30 mol%) / Solvent-freeNone-4-8 min78-96%[4]
Ag₂O / Solvent-free-804-8 min92-98%[4]
P₄S₁₀ (for carboxylic acid condensation)None-3-4 minHigh[3]
Triton-B (Phase Transfer Catalyst)Water5010 minup to 94%[5]
Ultrasound-Assisted Sulfated tungstateSolvent-freeRoom Temperature5-27 min90-98%[4][6]
FeCl₃/Montmorillonite K-10MethanolRoom Temperature0.7-5 h33-95%[4]
NoneSolvent-freeRoom Temperature20 min65-83%[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Conventional Synthesis via Condensation Reaction

This method represents the traditional approach to benzothiazole synthesis, relying on thermal energy to drive the reaction.

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol.[2]

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1][2]

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time required for conventional heating.

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde

  • Catalyst (e.g., L-proline or Ag₂O, if applicable)

  • Ethanol (for solid reactants)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (10 mmol) and the aromatic aldehyde (10 mmol). For solid aldehydes, a minimal amount of a polar solvent like ethanol can be used.[2][4]

  • If a catalyst is used, it is added to the mixture.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction is irradiated at a specified temperature and power for a short duration (typically 4-10 minutes).[4]

  • After irradiation, the vessel is cooled to room temperature.

  • The product is isolated by filtration and purified by recrystallization.[2]

Ultrasound-Assisted Synthesis

Sonochemistry provides an energy-efficient and often catalyst-free method for the synthesis of benzothiazoles at ambient temperatures.

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde

  • Catalyst (e.g., sulfated tungstate, if applicable)

Procedure:

  • In a suitable reaction vessel, mix 2-aminothiophenol (2 mmol) and the aromatic aldehyde (1 mmol).[6]

  • If a catalyst is employed, it is added to the reaction mixture.

  • The vessel is then subjected to ultrasound irradiation at room temperature using an ultrasonic probe or bath.[6][7]

  • The reaction is typically complete within 20-30 minutes, with progress monitored by TLC.[4][7]

  • Upon completion, the product is isolated by filtration, washed, and dried. Recrystallization can be performed for further purification.

Synthetic Pathway and Workflow Visualization

The following diagram illustrates the general synthetic pathway for the formation of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde, highlighting the different energy sources that can be applied.

Benzothiazole_Synthesis cluster_conditions Reaction Conditions Reactants 2-Aminothiophenol + Aldehyde Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Conventional Conventional Heating (Reflux, hours) Intermediate->Conventional Microwave Microwave Irradiation (Minutes) Intermediate->Microwave Ultrasound Ultrasound Irradiation (Minutes, Room Temp) Intermediate->Ultrasound Product 2-Substituted Benzothiazole Conventional->Product Cyclization & Oxidation Microwave->Product Cyclization & Oxidation Ultrasound->Product Cyclization & Oxidation

Caption: General workflow for benzothiazole synthesis.

References

Cross-reactivity assessment of "Bis(2-nitrophenyl) disulfide" with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bis(2-nitrophenyl) disulfide's Reactivity with Various Functional Groups

This compound, a symmetrical aromatic disulfide, is a valuable reagent in biochemistry and organic synthesis, primarily recognized for its reaction with thiol groups.[1] This guide provides a comprehensive assessment of its cross-reactivity with other common functional groups, offering a comparative analysis supported by available data to aid in experimental design and interpretation.

Principle of Reactivity: Thiol-Disulfide Exchange

The primary reaction of this compound involves a thiol-disulfide exchange. In this SN2-type nucleophilic substitution, a deprotonated thiol (thiolate) acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond.[2][3] This reaction is favorable and proceeds readily, leading to the formation of a mixed disulfide and the release of a 2-nitrothiophenol molecule.[1] The high reactivity and specificity for thiols make this compound a useful tool for quantifying and modifying cysteine residues in proteins.[1]

Comparative Reactivity Assessment

While this compound is highly reactive towards thiols, its reactivity with other functional groups such as amines, alcohols, and carboxylic acids is significantly lower under typical physiological conditions. The lack of extensive quantitative comparative studies in the literature suggests a high degree of selectivity for thiols.

Data Summary

The following table summarizes the known and expected reactivity of this compound with various functional groups.

Functional GroupReactivity with this compoundReaction ConditionsProductsNotes
Thiols (-SH) High Aqueous buffers, pH 7-8Mixed disulfide, 2-nitrothiophenolThis is the primary, well-documented reaction. The reaction rate is dependent on the pKa of the thiol and the pH of the solution, as the thiolate anion is the reactive species.[3]
Amines (-NH2) Low to Moderate Aprotic solvents, potentially with baseSulfenamide derivativesWhile reactions with amines are possible, they are generally much slower than with thiols. Specific conditions, such as the use of aprotic solvents and the absence of competing thiols, may be required.
Alcohols (-OH) Very Low / Negligible Neutral aqueous conditionsNo significant reactionAlcohols are weaker nucleophiles than thiols and are not expected to react with the disulfide bond under normal conditions.
Carboxylic Acids (-COOH) Indirect Reaction (Activation) Specific synthetic protocols (e.g., with reducing agents)Activated acid derivatives for synthesis (e.g., benzothiazoles)This compound itself does not directly react with carboxylic acids. However, in specific synthetic procedures, it can be used to generate intermediates that activate carboxylic acids for subsequent reactions.[4]

Experimental Protocols

General Protocol for Assessing Cross-Reactivity

This protocol provides a framework for comparing the reactivity of this compound with a thiol and a non-thiol functional group (e.g., an amine).

Materials:

  • This compound

  • Test compound containing a thiol group (e.g., Cysteine)

  • Test compound containing a non-thiol functional group of interest (e.g., Lysine for an amine group)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • UV-Vis Spectrophotometer

  • HPLC system for product analysis (optional)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare stock solutions of the test compounds (e.g., Cysteine and Lysine) in the reaction buffer.

  • Reaction Setup:

    • In separate reaction vessels (e.g., quartz cuvettes for spectrophotometric analysis), add the reaction buffer.

    • Add the stock solution of the respective test compound to each vessel to a final desired concentration (e.g., 1 mM).

    • Initiate the reaction by adding a small volume of the this compound stock solution to each vessel to a final desired concentration (e.g., 100 µM). Mix thoroughly.

  • Reaction Monitoring:

    • Spectrophotometric Analysis: Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the 2-nitrothiophenolate anion, the product of the reaction with a thiol. Collect data at regular time intervals.

    • HPLC Analysis (Optional): At specific time points, quench the reaction (e.g., by adding a strong acid) and analyze the reaction mixture by HPLC to identify and quantify the starting materials and any new products formed.

  • Data Analysis:

    • For the spectrophotometric data, plot the absorbance at 412 nm against time to determine the initial reaction rate for the thiol-containing compound.

    • Compare the reaction rate of the thiol with any observable changes in the reaction mixture of the non-thiol compound.

    • For the HPLC data, calculate the percentage of starting material consumed and product formed over time for each reaction.

Visualizing Reaction Pathways and Workflows

Reaction of this compound with a Thiol

Thiol_Reaction BNPD This compound MixedDisulfide Mixed Disulfide (R-S-S-Ar) BNPD->MixedDisulfide Thiol R-SH (Thiol) Thiolate R-S- (Thiolate) Thiol->Thiolate Deprotonation (pH > pKa) Thiolate->MixedDisulfide Nucleophilic Attack Product 2-Nitrothiophenol MixedDisulfide->Product Release

Caption: Reaction mechanism of this compound with a thiol group.

Experimental Workflow for Cross-Reactivity Assessment

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Stock Solutions - this compound - Test Compounds Setup Set up Reactions (Thiol vs. Non-Thiol) Prep_Reagents->Setup Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Setup Initiate Initiate Reactions Setup->Initiate Monitor Monitor Reaction Progress (Spectrophotometry / HPLC) Initiate->Monitor Analyze Analyze Data (Reaction Rates / Product Formation) Monitor->Analyze Conclusion Compare Reactivity Analyze->Conclusion

Caption: General experimental workflow for assessing cross-reactivity.

Conclusion

This compound exhibits high selectivity for thiol groups, reacting readily through a thiol-disulfide exchange mechanism. Its cross-reactivity with other nucleophilic functional groups like amines is significantly lower, and reactions with alcohols and carboxylic acids are generally not observed under standard conditions. This high degree of selectivity makes it a robust tool for specific modification and quantification of thiols in complex biological molecules. Researchers should, however, be mindful of potential minor side reactions under specific, non-physiological conditions and can use the provided experimental framework to assess cross-reactivity for their particular system of interest.

References

Quantitative NMR (qNMR) for Purity Assessment of "Bis(2-nitrophenyl) disulfide": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and experimental reproducibility. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Bis(2-nitrophenyl) disulfide, with supporting data and protocols. We also compare its performance with High-Performance Liquid Chromatography (HPLC), a widely used alternative.

Introduction to qNMR for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus (commonly ¹H) and the number of nuclei contributing to that signal.[4][5] This allows for the direct quantification of an analyte against a certified reference material (internal standard) without the need for compound-specific calibration curves, a significant advantage over many chromatographic techniques.[1][5]

Comparison of Analytical Methods: qNMR vs. HPLC

Both qNMR and HPLC are powerful techniques for purity assessment, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the complexity of the sample matrix, and throughput.

FeatureQuantitative ¹H-NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.[4]Separation based on differential partitioning between a mobile and stationary phase, with detection by UV, MS, etc.
Quantification Provides absolute purity (mass fraction) using a certified internal standard.[6]Typically provides relative purity based on peak area percentage, unless a specific reference standard for the analyte is used.
Reference Standard A single, stable, and certified internal standard can be used for various analytes.[1]Requires a specific, high-purity reference standard for each analyte for accurate quantification.
Impurity Detection Can detect and quantify any proton-containing impurity without the need for prior identification.[7]Detects impurities that respond to the detector (e.g., possess a chromophore for UV detection).
Method Development Generally less method development is required, focusing on solvent and internal standard selection.[6]Can require significant method development, including column selection, mobile phase optimization, and gradient programming.[6]
Throughput Lower throughput due to the requirement for longer relaxation delays for accurate quantification.[6]Higher throughput with typical run times of 20-30 minutes per sample.[6]
Sensitivity Generally lower sensitivity, suitable for impurities at levels >0.1%.[6]Higher sensitivity, capable of detecting and quantifying trace-level impurities.
Structural Information Provides structural confirmation of the analyte and impurities.[6]Provides retention time data, which is not sufficient for structural elucidation on its own.

Experimental Protocols

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

1. Materials and Reagents:

  • This compound (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • High-precision analytical balance (readability ± 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same vial. The exact masses must be recorded.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments)

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)[8]

  • Relaxation Delay (d1): 30-60 seconds (at least 5 times the longest T₁ of both the analyte and internal standard protons)[9]

  • Acquisition Time (aq): ≥ 3 seconds

  • Pulse Angle: 90°[9]

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For maleic acid, the singlet corresponding to the two vinyl protons (~6.3 ppm in DMSO-d₆) should be used.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the selected analyte signal

    • N_analyte = Number of protons corresponding to the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons corresponding to the integrated internal standard signal (2 for maleic acid)

    • MW_analyte = Molecular weight of this compound (308.3 g/mol )

    • MW_IS = Molecular weight of maleic acid (116.07 g/mol )

    • m_analyte = Mass of this compound

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

This protocol is based on a standard reverse-phase HPLC method.[10]

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid. The exact ratio may need to be optimized (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Hypothetical Purity Assessment Data for this compound

MethodAnalyte Purity (%)Major Impurity (%)Comments
¹H-qNMR 98.5 ± 0.21.1 (Unidentified aromatic)Provides absolute purity and structural information about the impurity.
HPLC (Area %) 99.20.8 (at RRT 1.2)Relative purity; response factors of impurities may differ from the main component.

Note: The above data is hypothetical and serves for illustrative purposes.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum with quantitative parameters transfer->acquire process Process spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate result Purity Result (%) calculate->result

Caption: Workflow for purity determination by qNMR.

qNMR_vs_HPLC cluster_qnmr qNMR cluster_hplc HPLC qnmr_quant Absolute Quantification qnmr_struct Structural Information qnmr_quant->qnmr_struct qnmr_dev Less Method Development qnmr_quant->qnmr_dev hplc_quant Relative Quantification (typically) hplc_sens Higher Sensitivity hplc_quant->hplc_sens hplc_throughput Higher Throughput hplc_quant->hplc_throughput purity_assessment Purity Assessment of This compound purity_assessment->qnmr_quant purity_assessment->hplc_quant

Caption: Comparison of qNMR and HPLC for purity assessment.

Conclusion

Quantitative NMR is a robust and accurate method for the purity assessment of this compound, offering the significant advantage of providing absolute quantification without the need for a specific reference standard of the analyte.[1][3] While HPLC may offer higher throughput and sensitivity for trace impurities, qNMR provides valuable structural information and a more direct measure of purity. For comprehensive characterization and validation, employing both qNMR and a chromatographic method like HPLC provides orthogonal data, leading to a higher degree of confidence in the assigned purity value.[2][6] The choice of methodology should be guided by the specific analytical needs, available instrumentation, and regulatory requirements.

References

Unraveling Reaction Intermediates of Bis(2-nitrophenyl) disulfide: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing chemical syntheses and ensuring product quality. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of reaction intermediates of Bis(2-nitrophenyl) disulfide, a key reagent in various organic syntheses. Experimental data and detailed protocols are provided to support the objective comparison of these methodologies.

The study of transient species in chemical reactions, such as the intermediates formed during reactions involving this compound, presents a significant analytical challenge. Mass spectrometry has emerged as a powerful tool for identifying and characterizing these fleeting molecules due to its high sensitivity and ability to provide detailed structural information. This guide will delve into the application of mass spectrometry for this purpose and compare its performance with alternative techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Capillary Electrophoresis (CE).

Mass Spectrometry: A Powerful Tool for Intermediate Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of reaction intermediates due to its ability to detect and identify low-abundance species within complex mixtures. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) allow for the gentle ionization of thermally labile intermediates, preserving their structure for analysis.

Key Mass Spectrometry Approaches
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is particularly valuable as it combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry.[1] This allows for the resolution of individual components of a reaction mixture before they are introduced into the mass spectrometer for fragmentation analysis, which provides detailed structural information.

  • Collision-Induced Dissociation (CID): A common tandem mass spectrometry technique where ions are fragmented through collisions with an inert gas. The resulting fragment ions provide a "fingerprint" that can be used to elucidate the structure of the precursor ion.[1]

  • Electron Transfer Dissociation (ETD): This fragmentation method is particularly useful for the analysis of labile modifications and is complementary to CID.[1]

Expected Reaction Intermediates of this compound

The reaction of this compound with nucleophiles (Nu⁻) is proposed to proceed through a thiol-disulfide exchange mechanism. The key intermediates expected in this process are:

  • Initial Adduct: The formation of a transient, negatively charged adduct between the nucleophile and one of the sulfur atoms of the disulfide bond.

  • 2-Nitrothiophenolate: The cleavage of the disulfide bond results in the formation of the 2-nitrothiophenolate anion.

  • Mixed Disulfide: The reaction of the initial disulfide with the newly formed thiolate can lead to the formation of a mixed disulfide.

Comparative Analysis of Analytical Techniques

While mass spectrometry offers unparalleled sensitivity and structural detail, a multi-faceted analytical approach often provides a more complete picture of a reaction's progress. The following table summarizes the performance of mass spectrometry in comparison to other common analytical techniques for the study of this compound reaction intermediates.

TechniquePrincipleDetectable SpeciesSensitivityStructural InformationThroughput
Mass Spectrometry (LC-MS/MS) Separation by chromatography, detection by mass-to-charge ratio and fragmentation patterns.Charged and ionizable intermediates (e.g., adducts, thiolates, mixed disulfides).Very High (picomole to femtomole)High (molecular weight and fragmentation)High
HPLC Separation based on polarity, size, or charge.Species with a chromophore (e.g., nitrophenyl group).[2][3]Moderate (nanomole to picomole)Low (retention time)High
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.All species in sufficient concentration.[4][5]Low (micromole to millimole)Very High (detailed connectivity)Low
Raman Spectroscopy Inelastic scattering of monochromatic light.Species with Raman-active vibrational modes (e.g., S-S bond).[6][7]Moderate to LowModerate (vibrational modes)Moderate
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.Charged species (e.g., thiolates).[8][9]High (nanomole to femtomole)Low (migration time)High

Experimental Protocols

Mass Spectrometry Analysis of Reaction Intermediates

Objective: To identify and characterize the reaction intermediates of this compound upon reaction with a nucleophile (e.g., glutathione).

Materials:

  • This compound

  • Glutathione (GSH)

  • Ammonium acetate buffer (pH 7.4)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source (LC-MS/MS).

Procedure:

  • Prepare a stock solution of this compound (1 mM) in methanol.

  • Prepare a stock solution of glutathione (10 mM) in ammonium acetate buffer.

  • Initiate the reaction by mixing the this compound solution with the glutathione solution at a 1:1 ratio.

  • Immediately inject an aliquot of the reaction mixture onto the LC-MS/MS system.

  • Perform chromatographic separation using a C18 column with a gradient of water and methanol (both containing 0.1% formic acid).

  • Acquire mass spectra in both positive and negative ion modes.

  • Perform tandem mass spectrometry (CID and/or ETD) on ions of interest to obtain structural information.

Data Analysis:

  • Extract ion chromatograms for the expected masses of the starting material, product, and potential intermediates.

  • Analyze the fragmentation patterns from the MS/MS spectra to confirm the structures of the observed species.

HPLC Analysis of the Reaction Mixture

Objective: To monitor the progress of the reaction by quantifying the consumption of this compound and the formation of the 2-nitrothiophenol product.

Materials:

  • Same as for MS analysis.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

Procedure:

  • Follow steps 1-3 from the MS protocol.

  • At various time points, quench an aliquot of the reaction mixture with a suitable quenching agent (e.g., a strong acid).

  • Inject the quenched sample onto the HPLC system.

  • Perform chromatographic separation using a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid).

  • Monitor the elution of compounds using a UV-Vis detector at a wavelength where the nitrophenyl group absorbs (e.g., 340 nm).

Data Analysis:

  • Integrate the peak areas of the starting material and product to determine their relative concentrations over time.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, graphical representations of the reaction mechanism and analytical workflow are invaluable.

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Product Formation This compound This compound Initial Adduct Initial Adduct This compound->Initial Adduct Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Initial Adduct 2-Nitrothiophenolate 2-Nitrothiophenolate Initial Adduct->2-Nitrothiophenolate Cleavage Mixed Disulfide Mixed Disulfide 2-Nitrothiophenolate->Mixed Disulfide Reaction with starting material Final Product Final Product Mixed Disulfide->Final Product Further Reaction

Caption: Proposed reaction pathway for the reaction of this compound with a nucleophile.

G Reaction Mixture Reaction Mixture LC Separation LC Separation Reaction Mixture->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Analysis Data Analysis Detector->Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis of reaction intermediates.

Conclusion

The analysis of reaction intermediates is crucial for a comprehensive understanding of chemical transformations. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and structurally informative approach for the direct observation of transient species in the reactions of this compound. While alternative techniques such as HPLC, NMR, Raman spectroscopy, and CE provide valuable complementary information, they often lack the sensitivity and/or structural resolving power of mass spectrometry for this specific application. By employing the detailed protocols and comparative data presented in this guide, researchers can select the most appropriate analytical strategy to elucidate complex reaction mechanisms and accelerate their research and development efforts.

References

A Head-to-Head Battle of Disulfide Reagents: Benchmarking Bis(2-nitrophenyl) disulfide's Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate disulfide reagent is a critical decision that can significantly impact the accuracy and efficiency of thiol quantification, protein modification, and the development of targeted drug delivery systems. This guide provides an in-depth, objective comparison of Bis(2-nitrophenyl) disulfide against other commonly used disulfide reagents, including 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), 2,2'-dipyridyl disulfide, and S-methyl methanethiosulfonate (MMTS). The following analysis is supported by available experimental data to provide a clear performance benchmark.

At a Glance: Comparative Performance of Disulfide Reagents

The efficiency of a disulfide reagent is determined by several key factors, including its reaction rate with thiols, the optimal pH for this reaction, and the molar absorptivity of the resulting chromophore, which dictates the sensitivity of spectrophotometric assays. A summary of these critical parameters for this compound and its alternatives is presented below.

ReagentLeaving Groupλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Optimal pH
This compound 2-nitrothiophenol~412Data not readily availableNeutral to slightly alkaline
DTNB (Ellman's Reagent) 2-nitro-5-thiobenzoate (TNB²⁻)41214,150[1][2][3]7.0 - 8.0[1]
2,2'-Dipyridyl disulfide Pyridine-2-thione3438,080[4]4.0 - 5.0[5]
S-methyl methanethiosulfonate (MMTS) MethanethiosulfonateNot applicable (not a chromogenic assay)Not applicableBroad range, but can promote side reactions[6]

Delving Deeper: A Head-to-Head Comparison

This compound: The Contender

This compound reacts with thiols via a thiol-disulfide exchange mechanism, releasing 2-nitrothiophenol. While it is a structural analog of the widely used DTNB, comprehensive quantitative data on its performance characteristics are less prevalent in the literature. Its utility is noted in various organic synthesis applications[7][8]. The reaction is expected to be most efficient in neutral to slightly alkaline conditions, similar to DTNB, to facilitate the formation of the nucleophilic thiolate anion.

DTNB (Ellman's Reagent): The Gold Standard

DTNB is the most common reagent for thiol quantification due to the robust and well-characterized nature of its reaction. The release of the intensely yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, with its high molar extinction coefficient at 412 nm, provides a sensitive and straightforward colorimetric assay[2][3]. The reaction is most efficient at a slightly alkaline pH of 7-8, which promotes the deprotonation of the thiol to the more reactive thiolate.

2,2'-Dipyridyl disulfide: The pH-Versatile Alternative

2,2'-Dipyridyl disulfide offers a key advantage in its optimal reactivity at a more acidic pH range of 4-5[5]. This can be beneficial in applications where alkaline conditions might be detrimental to the sample, such as proteins prone to denaturation. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm[4].

S-methyl methanethiosulfonate (MMTS): The Rapid Modifier

MMTS is a highly reactive thiol-modifying reagent that forms a mixed disulfide with the target thiol. It is often used to trap the natural thiol-disulfide state of proteins[6]. While its reaction is rapid, it does not produce a chromophore, necessitating other methods for quantification. A significant drawback is its potential to promote the formation of intra- and intermolecular disulfide bonds, which can complicate analyses[6].

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the thiol-disulfide exchange mechanism, a typical experimental workflow for comparing reagent efficiency, and a logical comparison of the reagents' key features.

Thiol_Disulfide_Exchange Thiol-Disulfide Exchange Mechanism Thiolate Thiolate (R-S⁻) TransitionState Tri-sulfur Transition State [R-S---S(Ar)---S-Ar]⁻ Thiolate->TransitionState Nucleophilic Attack Disulfide Disulfide Reagent (Ar-S-S-Ar) Disulfide->TransitionState MixedDisulfide Mixed Disulfide (R-S-S-Ar) TransitionState->MixedDisulfide LeavingGroup Leaving Group Thiolate (Ar-S⁻) TransitionState->LeavingGroup Cleavage

Caption: General mechanism of thiol-disulfide exchange.

Experimental_Workflow Comparative Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis PrepReagents Prepare Stock Solutions (Disulfide Reagents, Thiol Standard) Mix Mix Thiol Standard with Disulfide Reagent PrepReagents->Mix PrepBuffer Prepare Reaction Buffer (e.g., Phosphate buffer, pH 7.4) PrepBuffer->Mix Incubate Incubate at Controlled Temperature Mix->Incubate MeasureAbs Measure Absorbance at λmax over Time Incubate->MeasureAbs CalcRate Calculate Initial Reaction Rate MeasureAbs->CalcRate Compare Compare Rates and Overall Efficiency CalcRate->Compare

Caption: A generalized workflow for comparing the efficiency of disulfide reagents.

Reagent_Comparison Logical Comparison of Disulfide Reagents Reagent Disulfide Reagent BNPD This compound Reagent->BNPD DTNB DTNB Reagent->DTNB DPDS 2,2'-Dipyridyl disulfide Reagent->DPDS MMTS MMTS Reagent->MMTS Reactivity Reactivity BNPD->Reactivity Moderate pH_Optimum Optimal pH BNPD->pH_Optimum Neutral/Alkaline Detection Detection Method BNPD->Detection Colorimetric (412 nm) Side_Reactions Potential for Side Reactions BNPD->Side_Reactions Low DTNB->Reactivity High DTNB->pH_Optimum Alkaline (7-8) DTNB->Detection Colorimetric (412 nm) DTNB->Side_Reactions Low DPDS->Reactivity Moderate DPDS->pH_Optimum Acidic (4-5) DPDS->Detection Colorimetric (343 nm) DPDS->Side_Reactions Low MMTS->Reactivity Very High MMTS->pH_Optimum Broad MMTS->Detection Non-Colorimetric MMTS->Side_Reactions High (Disulfide Scrambling)

Caption: A logical comparison of the key features of different disulfide reagents.

Experimental Protocols: A Guide to Comparative Analysis

To facilitate a direct comparison of the efficiency of this compound with other disulfide reagents, the following general protocol can be adapted. This method focuses on monitoring the reaction of the disulfide reagent with a standard thiol, such as L-cysteine or glutathione (GSH), over time.

Objective: To compare the reaction rates of this compound, DTNB, and 2,2'-dipyridyl disulfide with a model thiol.

Materials:

  • This compound

  • DTNB (Ellman's Reagent)

  • 2,2'-Dipyridyl disulfide

  • L-cysteine or Glutathione (GSH)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.4

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of this compound, DTNB, and 2,2'-dipyridyl disulfide in a suitable organic solvent (e.g., ethanol or DMSO) and then dilute to the final working concentration in the reaction buffer.

    • Prepare a 10 mM stock solution of L-cysteine or GSH in the reaction buffer.

  • Kinetic Assay:

    • In a cuvette or a 96-well plate, add the reaction buffer.

    • Add the thiol standard (e.g., to a final concentration of 100 µM).

    • Initiate the reaction by adding the disulfide reagent (e.g., to a final concentration of 1 mM).

    • Immediately start monitoring the absorbance at the respective λmax for each reagent's product (412 nm for this compound and DTNB; 343 nm for 2,2'-dipyridyl disulfide) at regular intervals (e.g., every 15 seconds) for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Plot the absorbance versus time for each reaction.

    • Determine the initial reaction rate (V₀) from the initial linear portion of the curve.

    • The second-order rate constant (k) can be calculated using the equation: V₀ = k[Thiol][Disulfide Reagent]. By keeping the concentration of the disulfide reagent in large excess, the reaction can be treated as pseudo-first-order, simplifying the calculation.

Protocol for MMTS Comparison (Indirect Method):

Since MMTS does not produce a chromogenic product, its reactivity can be compared indirectly by measuring the disappearance of the free thiol over time using DTNB.

  • Reaction Setup:

    • Incubate the thiol standard with MMTS at various time points.

    • At each time point, quench the reaction and measure the remaining free thiol concentration using the standard DTNB assay protocol.

  • Data Analysis:

    • Plot the concentration of the remaining free thiol against time.

    • The rate of thiol consumption will provide a measure of the reactivity of MMTS.

Conclusion: Selecting the Right Tool for the Job

The choice of disulfide reagent is highly dependent on the specific experimental requirements. While DTNB remains the well-established standard for its reliability and the high molar absorptivity of its product, This compound presents itself as a viable, albeit less characterized, alternative for similar applications. For experiments requiring acidic conditions, 2,2'-dipyridyl disulfide is the superior choice. When rapid and irreversible thiol modification is necessary, and a colorimetric readout is not required, MMTS is a powerful tool, though its potential for inducing side reactions must be carefully considered. Further direct comparative studies are warranted to fully elucidate the kinetic advantages and disadvantages of this compound in various biochemical and drug development applications.

References

Comparative Guide to Validated Analytical Methods for Bis(2-nitrophenyl) disulfide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of Bis(2-nitrophenyl) disulfide and its derivatives. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, development, and quality control of pharmaceuticals and other chemical products. This document outlines detailed experimental protocols and presents a comparative analysis of the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data for similar compounds.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound and its derivatives primarily depends on the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. This compound is a solid with a relatively high melting point (194-197 °C), indicating low volatility, which makes HPLC a generally more suitable technique.[1] GC-MS, while a powerful tool for volatile and semi-volatile compounds, would likely require derivatization to analyze this compound effectively.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic nitro compounds and disulfides. The data presented is representative and based on the validation of analytical methods for compounds with similar structural features.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
**Linearity (R²) **≥ 0.995≥ 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.015 - 0.15 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Analysis Time 10 - 30 minutes15 - 40 minutes
Sample Volatility Not requiredRequired
Derivatization Generally not requiredOften necessary

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols are intended as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the direct analysis of this compound in solution.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of maximum absorbance should be selected.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations that bracket the expected sample concentration.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is applicable for the analysis of this compound, potentially requiring a derivatization step to increase volatility.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient can be optimized, for example, starting at 150 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

  • Mass Spectrometer: Operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

2. Standard and Sample Preparation:

  • Derivatization (if necessary): A derivatization step, such as silylation, may be required to improve the volatility and chromatographic performance of this compound.

  • Standard and Sample Solutions: Prepare standard and sample solutions in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

3. Method Validation: The validation of the GC-MS method should follow ICH guidelines, assessing the same performance characteristics as for the HPLC method.

Visualizations

The following diagrams illustrate the general workflows for the analytical method validation and the experimental process for HPLC analysis.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Analytical Scope & Purpose select_method Select Appropriate Analytical Method define_scope->select_method define_validation Define Validation Parameters & Criteria select_method->define_validation prepare_protocol Prepare Validation Protocol define_validation->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_results Evaluate Results vs. Acceptance Criteria collect_data->evaluate_results document_report Document in Validation Report evaluate_results->document_report

Workflow for Analytical Method Validation

hplc_experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing prep_standards Prepare Standard Solutions inject_samples Inject Standards & Samples prep_standards->inject_samples prep_samples Prepare Sample Solutions prep_samples->inject_samples hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data calibration_curve Generate Calibration Curve acquire_data->calibration_curve quantify_analyte Quantify Analyte in Samples calibration_curve->quantify_analyte generate_report Generate Analysis Report quantify_analyte->generate_report

Experimental Workflow for HPLC Analysis

References

Safety Operating Guide

Proper Disposal of Bis(2-nitrophenyl) disulfide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Bis(2-nitrophenyl) disulfide, ensuring personnel safety and environmental protection. Adherence to these protocols is paramount when handling this and other potentially hazardous chemicals.

This compound is a yellow to green powder.[1] While specific toxicity data is limited, its classification as an aromatic nitro compound and a disulfide warrants a cautious approach to its handling and disposal. It is considered harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, all waste containing this compound must be treated as hazardous.

Key Chemical and Safety Data

A thorough understanding of the chemical's properties is fundamental to its safe management. The following table summarizes key data for this compound.

PropertyValue
Chemical Formula C₁₂H₈N₂O₄S₂
Molecular Weight 308.33 g/mol
Appearance Yellow to green powder
CAS Number 1155-00-6
Hazards Harmful if swallowed, Very toxic to aquatic life with long-lasting effects

Step-by-Step Disposal Protocol

The recommended and mandatory procedure for the disposal of this compound and any contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[1][3] Direct disposal into sewer systems is strictly prohibited.[4][5]

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment: Always wear appropriate PPE, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated absorbent materials, and disposable labware, in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Should any liquid waste be generated (e.g., from rinsing glassware), it must be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Disposal of Empty Containers:

  • Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4][5]

  • The rinsate from the cleaning process is considered hazardous and must be collected and disposed of as hazardous liquid waste.[3]

  • After triple-rinsing, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, or as directed by your local regulations.[4]

4. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Incompatible materials include strong oxidizing agents and strong reducing agents. Aromatic nitro compounds should not be heated under alkaline conditions.

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1][3]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

  • The primary recommended disposal method is controlled incineration with flue gas scrubbing.[4][5]

Experimental Protocol: General Handling of Chemical Waste

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste as This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place Solid Waste in Labeled Hazardous Waste Container B->C D Collect Rinsate from Triple-Rinsed Containers C->D E Seal Waste Container D->E F Store in Designated, Secure, and Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Provide Safety Data Sheet (SDS) G->H I Schedule Waste Pickup H->I J Professional Incineration I->J

References

Safeguarding Your Research: A Guide to Handling Bis(2-nitrophenyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of Bis(2-nitrophenyl) disulfide, tailored for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal protocols for this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a yellow to green powder that can be harmful if swallowed, inhaled, or comes into contact with the skin.[1][2] It may cause skin and serious eye irritation.[1] Due to the risk of dust explosion, it is crucial to avoid dust formation and sources of ignition.[3]

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecification
Eye Protection Chemical safety goggles or a face shieldMust be worn to protect against splashes and dust.[1]
Hand Protection Compatible, chemical-resistant glovesGloves must be inspected before use and disposed of properly after.[1][3]
Respiratory Protection NIOSH-approved N95 respiratorUse in areas with inadequate ventilation or when dust is generated.
Body Protection Laboratory coat, long-sleeved impermeable gownTo prevent skin contact.[4]

Operational Protocol for Safe Handling

A systematic approach is essential when working with this compound. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Solid in a Fume Hood prep_workspace->handle_weigh Proceed to handling handle_transfer Carefully Transfer Chemical handle_weigh->handle_transfer cleanup_decon Decontaminate Work Surfaces handle_transfer->cleanup_decon After experiment handle_spill Have Spill Kit Ready handle_spill->handle_transfer cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Figure 1. Workflow for safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required PPE as detailed in the table above.

    • Ensure the work area, preferably a chemical fume hood, is clean and has adequate ventilation.

  • Handling:

    • Avoid the formation of dust and aerosols.[2]

    • Use appropriate exhaust ventilation at places where dust is formed.[2]

    • Weigh and transfer the chemical within a fume hood to minimize inhalation exposure.

    • Avoid contact with skin and eyes.[2]

  • In Case of Accidental Release:

    • In the event of a spill, evacuate personnel to a safe area.[2]

    • Use personal protective equipment during cleanup.[2]

    • Prevent the product from entering drains.[2][3]

    • Sweep up the spilled solid and place it in a suitable, closed container for disposal.[2]

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Storage and Disposal Plan

Proper storage and disposal are vital to maintain chemical stability and prevent environmental contamination.[1]

Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep containers tightly closed.[1]

  • Store away from incompatible substances such as strong oxidizing agents.[1]

Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.[1][5]

  • Do not allow the substance to enter drains or soil.[1]

  • Contaminated PPE and other waste materials should be placed in a sealed container and disposed of as chemical waste.

The following diagram outlines the decision-making process for the disposal of this compound waste.

start Waste Generated solid_waste Solid Waste (Unused chemical, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions containing the chemical) start->liquid_waste container Place in a Labeled, Sealed Waste Container solid_waste->container liquid_waste->container ehs Contact Environmental Health & Safety (EHS) container->ehs dispose Dispose via Licensed Waste Disposal Company ehs->dispose

Figure 2. Disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.